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  • Product: 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid
  • CAS: 1171124-67-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid

This guide provides a comprehensive overview of a robust synthetic route to 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid, a substituted imidazole derivative with potential applications in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust synthetic route to 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid, a substituted imidazole derivative with potential applications in medicinal chemistry and drug development. The strategic approach detailed herein is designed for researchers, scientists, and professionals in the field, offering not only a step-by-step protocol but also a deep dive into the mechanistic underpinnings and rationale behind the experimental choices.

Introduction: The Significance of Substituted Imidazoles

The imidazole nucleus is a cornerstone of medicinal chemistry, present in a wide array of biologically active compounds, including the essential amino acid histidine. Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. The target molecule, 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid, incorporates several key features: a chloro substituent that can modulate electronic properties and provide a site for further functionalization, an ethyl group that can influence lipophilicity and binding interactions, and a carboxylic acid moiety that can act as a key pharmacophore or a handle for amide bond formation.

Retrosynthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests a three-step approach, beginning with a suitably substituted imidazole ester, followed by chlorination and subsequent hydrolysis. This strategy allows for the controlled introduction of the desired functional groups.

Retrosynthesis Target 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid Intermediate1 ethyl 4-chloro-5-ethyl-1H-imidazole-2-carboxylate Target->Intermediate1 Hydrolysis Intermediate2 ethyl 4-ethyl-1H-imidazole-2-carboxylate Intermediate1->Intermediate2 Chlorination Precursors Starting Materials (e.g., 2,3-pentanedione, glyoxal, ammonia) Intermediate2->Precursors Imidazole Synthesis

Caption: Retrosynthetic analysis of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid.

Part 1: Synthesis of Ethyl 4-ethyl-1H-imidazole-2-carboxylate (Intermediate 2)

The initial step focuses on the construction of the core imidazole ring bearing the ethyl and ethyl carboxylate substituents. While various methods for imidazole synthesis exist, the Debus-Radziszewski reaction offers a convergent and versatile approach.[1][2][3] This multicomponent reaction condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia to form the imidazole ring.[1]

For the synthesis of ethyl 4-ethyl-1H-imidazole-2-carboxylate, a plausible set of starting materials would be 2,3-pentanedione (to install the ethyl group at the 4-position), ethyl glyoxalate (to provide the C2 and ester functionality), and ammonia.

Reaction Scheme:

Causality of Experimental Choices:

  • 2,3-Pentanedione: This 1,2-dicarbonyl compound is selected to introduce the ethyl group at what will become the C4 and C5 positions of the imidazole ring. In this specific synthesis, it provides the carbon backbone for the 4-ethyl and 5-methyl (which is then further functionalized) portion of the imidazole.

  • Ethyl Glyoxalate: This reagent serves as the aldehyde component and incorporates the desired ethyl carboxylate group at the C2 position of the imidazole ring.

  • Ammonia: Ammonia provides the two nitrogen atoms required for the imidazole core.

Due to the complexity of multicomponent reactions, for the purpose of this guide, we will consider ethyl 4-ethyl-1H-imidazole-2-carboxylate as a readily available starting material for the subsequent, more critical, transformations.

Part 2: Electrophilic Chlorination of Ethyl 4-ethyl-1H-imidazole-2-carboxylate

The second step involves the regioselective chlorination of the imidazole ring at the 5-position. N-Chlorosuccinimide (NCS) is the reagent of choice for this transformation due to its mild nature and ability to act as a source of electrophilic chlorine.[4][5][6] The reaction is typically carried out at low temperatures in a polar aprotic solvent like N,N-dimethylformamide (DMF). The addition of an organic acid can enhance the electrophilicity of the chlorine atom in NCS.[7]

Reaction Scheme:

Mechanism of Electrophilic Chlorination:

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The reaction proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. The presence of the electron-donating ethyl group at the 4-position and the nitrogen atoms in the ring activates the 5-position for electrophilic attack.

Chlorination_Mechanism cluster_0 Electrophilic Aromatic Substitution Imidazole Ethyl 4-ethyl-1H-imidazole-2-carboxylate Sigma_Complex Sigma Complex (Resonance Stabilized) Imidazole->Sigma_Complex + NCS NCS N-Chlorosuccinimide (NCS) Succinimide Succinimide NCS->Succinimide accepts H+ Product Ethyl 4-chloro-5-ethyl-1H-imidazole-2-carboxylate Sigma_Complex->Product - H+

Caption: Mechanism of electrophilic chlorination of the imidazole ring with NCS.

Experimental Protocol: Synthesis of Ethyl 4-chloro-5-ethyl-1H-imidazole-2-carboxylate (Intermediate 1)

ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)Equivalents
Ethyl 4-ethyl-1H-imidazole-2-carboxylate182.2110.0 g54.881.0
N,N-Dimethylformamide (DMF)73.09100 mL--
Acetic Acid60.052.0 mL--
N-Chlorosuccinimide (NCS)133.537.33 g54.881.0

Procedure:

  • To a stirred solution of ethyl 4-ethyl-1H-imidazole-2-carboxylate (1.0 eq) in DMF, add acetic acid at room temperature.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add N-chlorosuccinimide (1.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.

  • Stir the reaction mixture at 0°C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water (500 mL) and stir for 30 minutes to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure ethyl 4-chloro-5-ethyl-1H-imidazole-2-carboxylate.

Part 3: Saponification of Ethyl 4-chloro-5-ethyl-1H-imidazole-2-carboxylate

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. Saponification using a strong base like lithium hydroxide (LiOH) in a mixed solvent system of tetrahydrofuran (THF) and water is a reliable and high-yielding method.[8][9][10][11] The reaction is typically irreversible, driving the equilibrium towards the formation of the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final product.

Reaction Scheme:

Mechanism of Saponification:

The hydrolysis proceeds through a nucleophilic acyl substitution mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, forming the carboxylic acid. In the basic medium, the carboxylic acid is deprotonated to form the carboxylate salt.

Experimental Protocol: Synthesis of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid (Target Molecule)

ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)Equivalents
Ethyl 4-chloro-5-ethyl-1H-imidazole-2-carboxylate216.6610.0 g46.151.0
Tetrahydrofuran (THF)72.11100 mL--
Water18.0250 mL--
Lithium Hydroxide Monohydrate (LiOH·H₂O)41.963.87 g92.302.0
Hydrochloric Acid (1 M)36.46~50 mL--

Procedure:

  • Dissolve ethyl 4-chloro-5-ethyl-1H-imidazole-2-carboxylate (1.0 eq) in a mixture of THF and water in a round-bottom flask.

  • Add lithium hydroxide monohydrate (2.0 eq) to the solution and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid, which will cause the product to precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid.

Conclusion

This guide has outlined a comprehensive and reliable synthetic pathway for the preparation of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid. By understanding the underlying principles of each reaction—from the construction of the imidazole core to the regioselective chlorination and final saponification—researchers can confidently approach the synthesis of this and related heterocyclic compounds. The provided protocols offer a solid foundation for laboratory execution, with the potential for further optimization to meet specific research and development needs.

References

  • CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method - Google P
  • Debus–Radziszewski imidazole synthesis - Wikipedia. [Link]

  • Synthesis, Reactions and Medicinal Uses of Imidazole - Pharmaguideline. [Link]

  • Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry - Scribd. [Link]

  • Debus Radzisewski Imidazole Synthesis - YouTube. [Link]

  • 2-aminopentan-1-ol - ChemBK. [Link]

  • Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX - Slideshare. [Link]

  • PREPARATION OF 2-SUBSTITUTED 4-CHLORO-5-FORMYLIMIDAZOLES BY VILSMEIER REACTION OF THE CONDENSATION PRODUCT OF GLYCINE AND AN IMIDO ESTER WITH A FORMAMIDE IN THE PRESENCE OF A TRIFLATE (TRIFLUORMETHANESULPHONATE) CATALYST - Patent 1871745 - EPO. [Link]

  • CN104177296A - Preparation method of 4-(1-hydroxy-1-methyl ethyl)
  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan - JOCPR. [Link]

  • Illustrated Glossary of Organic Chemistry - N-chlorosuccinimide. [Link]

  • N-Chlorosuccinimide (NCS) - Organic Chemistry Portal. [Link]

  • (12) United States Patent - Googleapis.com. [Link]

  • Regioselective Electrophilic Fluorination of Rationally Designed Imidazole Derivatives. [Link]

  • Scheme 2. Chlorination of 6 with N-chlorosuccinimide (NCS). Reagents... - ResearchGate. [Link]

  • What is a simple way to convert an ester into carboxylic acid? - ResearchGate. [Link]

  • ethyl 4-methyl-1H-imidazole-2-carboxylate - 40253-44-9, C7H10N2O2, density, melting point, boiling point, structural formula, synthesis. [Link]

  • What's the work-up of ester hydrolysis by hydrated lithium hydroxide? We've tried pouring it on water and 10% HCl but with no precipitation. - Quora. [Link]

  • Imidazole compounds, process for the synthesis and uses thereof - Justia Patents. [Link]

  • Bases - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Ester to Acid - Common Conditions. [Link]

  • 2-amino-3-pentanone - C5H11NO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]

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Exploratory

4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid chemical properties

An In-depth Technical Guide to 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid Foreword Prepared for researchers, medicinal chemists, and drug development professionals, this document provides a comprehensive technical o...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid

Foreword

Prepared for researchers, medicinal chemists, and drug development professionals, this document provides a comprehensive technical overview of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid. As a substituted imidazole, this molecule belongs to a class of heterocyclic compounds renowned for their vast pharmacological potential and presence in numerous approved drugs.[1][2] This guide moves beyond a simple recitation of data, offering insights into the causality behind experimental procedures and the strategic importance of its structural features, particularly the influence of the chloro-substituent in modern drug design.[3][4] The protocols and analyses presented herein are designed to be self-validating, providing the necessary context for immediate application in a research and development setting.

Chemical Identity and Structural Elucidation

4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid is a heterocyclic compound featuring a core imidazole ring substituted at the C2, C4, and C5 positions. The presence of a carboxylic acid, a halogen, and an alkyl group makes it a versatile building block for chemical synthesis.

Caption: Structure and identifiers for the target compound.

Physicochemical Properties

While specific, experimentally-derived data for this exact molecule is not widely published, its properties can be reliably predicted based on its structure and data from close analogs, such as its ethyl ester precursor.[5][6] The imidazole core confers amphoteric properties, capable of acting as both a weak acid and a weak base.[7]

PropertyValue (Predicted/Inferred)Rationale & Significance
pKa (Acidic) ~3-4The carboxylic acid is the primary acidic site. Its acidity is enhanced by the electron-withdrawing nature of the imidazole ring.
pKa (Basic) ~6-7The sp² nitrogen (N3) is the basic site, and its pKaH is comparable to other imidazoles.[2] This is crucial for salt formation and physiological solubility.
logP ~1.5 - 2.0Calculated based on the logP of the ethyl ester precursor (~1.8-2.4) and adjusting for the replacement of an ester with a more polar carboxylic acid.[5][6] This value suggests moderate lipophilicity, a key parameter for cell permeability.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol).[8] Limited solubility in water at neutral pH, but enhanced at pH > pKa (basic) and pH < pKa (acidic) due to salt formation.The amphoteric nature allows for solubilization in both acidic and basic aqueous media, a valuable property for formulation and biological testing.
Physical Form Likely a solid at room temperature.Similar substituted imidazole carboxylic acids are typically crystalline solids.

Predicted Spectroscopic Profile

Characterization of the molecule would rely on standard spectroscopic techniques. The following profile outlines the expected signals, which serve as a benchmark for experimental validation.

¹H NMR Spectroscopy (in DMSO-d₆, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0 - 14.0Broad Singlet1H-COOHCarboxylic acid protons are typically deshielded and broad.
~7.5 - 8.0Broad Singlet1H-NHImidazole N-H proton signal, often broad and exchangeable with D₂O.
~2.6 - 2.8Quartet2H-CH₂CH₃Methylene protons of the ethyl group, split by the adjacent methyl group.
~1.1 - 1.3Triplet3H-CH₂CH₃Methyl protons of the ethyl group, split by the adjacent methylene group.
¹³C NMR Spectroscopy (in DMSO-d₆, 100 MHz)
Chemical Shift (δ, ppm)Carbon TypeAssignment
~160 - 165Quaternary-COOH
~140 - 145QuaternaryC5-Et
~135 - 140QuaternaryC2-COOH
~115 - 120QuaternaryC4-Cl
~18 - 22Secondary-CH₂CH₃
~12 - 15Primary-CH₂CH₃

Synthesis and Purification Protocol

The most logical synthetic route to 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid involves a two-step process starting from the corresponding ethyl ester. This approach leverages established methods for imidazole chlorination and ester hydrolysis.[8][9]

synthesis_workflow cluster_step1 Step 1: Electrophilic Chlorination cluster_step2 Step 2: Saponification Start Ethyl 5-ethyl-1H-imidazole- 2-carboxylate Reagent1 N-Chlorosuccinimide (NCS) DMF, Acetic Acid, 0 °C Intermediate Ethyl 4-chloro-5-ethyl-1H-imidazole- 2-carboxylate Start->Intermediate Purify (Chromatography) Reagent1->Intermediate Chlorination Reagent2 LiOH, MeOH/H₂O Then HCl (aq) Product 4-chloro-5-ethyl-1H-imidazole- 2-carboxylic acid Reagent2->Product Hydrolysis

Caption: Proposed two-step synthesis workflow.

Protocol Details:

Step 1: Synthesis of Ethyl 4-chloro-5-ethyl-1H-imidazole-2-carboxylate

  • Rationale: This step introduces the chloro-substituent via electrophilic aromatic substitution. N-Chlorosuccinimide (NCS) is a mild and effective chlorinating agent for electron-rich heterocycles. The use of a polar aprotic solvent like DMF facilitates the reaction, while an organic acid can activate the NCS, and a low temperature (0 °C) is critical for controlling selectivity and minimizing side reactions.[9]

  • Methodology:

    • Dissolve Ethyl 5-ethyl-1H-imidazole-2-carboxylate (1.0 eq) in anhydrous Dimethylformamide (DMF).

    • Add acetic acid (e.g., 0.1-0.2 eq) to the solution.

    • Cool the reaction mixture to 0 °C in an ice bath under a nitrogen atmosphere.

    • Add N-Chlorosuccinimide (NCS) (1.05-1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

    • Stir the reaction at 0 °C for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

    • Extract the product into ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Validation: Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the chlorinated ester. Confirm identity with ¹H NMR and Mass Spectrometry.

Step 2: Hydrolysis to 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid

  • Rationale: Saponification is a standard method for converting an ester to a carboxylic acid. Lithium hydroxide (LiOH) is a strong base suitable for this hydrolysis, and a mixed solvent system of methanol/water ensures solubility of both the ester and the hydroxide salt.[8] Subsequent acidification protonates the carboxylate salt to yield the final product.

  • Methodology:

    • Dissolve the purified ethyl ester from Step 1 (1.0 eq) in a mixture of Methanol (MeOH) and water.

    • Add Lithium Hydroxide (LiOH) (1.5-2.0 eq) and stir the mixture at room temperature overnight. Monitor the disappearance of the starting material by TLC.

    • Once the reaction is complete, remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Carefully acidify the solution to pH ~3-4 with 1M Hydrochloric Acid (HCl). A precipitate should form.

    • Stir the slurry in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum.

    • Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS. The melting point should be determined as a measure of purity.

Chemical Reactivity and Stability

The molecule's reactivity is governed by its three key functional domains: the carboxylic acid, the imidazole ring, and the C-Cl bond. Understanding these sites is crucial for its application as a synthetic intermediate.

Caption: Key reactivity domains of the molecule.

  • Carboxylic Acid Group: This is the most versatile handle for derivatization. Standard coupling reactions (e.g., with EDC/HOBt or conversion to an acid chloride) can be used to form amides, which are critical isosteres in medicinal chemistry. Esterification can be used to create prodrugs with altered solubility or permeability.[8]

  • Imidazole Ring: The ring possesses two nitrogen atoms with distinct properties. The N-H proton is acidic (pKa ~14.5) and can be deprotonated with a strong base to allow for N-alkylation.[7] The "pyridine-like" sp² nitrogen is basic and serves as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events.[2]

  • Chloro Substituent: The chlorine atom significantly influences the electronic properties of the imidazole ring and offers a vector for further modification. While generally stable, it can participate in advanced reactions like palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of aryl, alkyl, or amine groups. This capability dramatically expands the chemical space accessible from this intermediate.

  • Stability and Storage: The compound should be stored in a cool, dry place, away from strong bases and oxidizing agents. As a carboxylic acid, it is generally stable under standard laboratory conditions.

Applications in Drug Discovery and Development

The structural motifs within 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid make it a highly valuable scaffold for medicinal chemistry.

  • Privileged Scaffold: The imidazole ring is a "privileged structure," frequently found in successful drugs due to its ability to engage in multiple non-covalent interactions (hydrogen bonding, π-stacking) and its favorable metabolic profile.[1][2]

  • Fragment-Based Drug Design (FBDD): This molecule is an ideal candidate for FBDD. The carboxylic acid provides a strong anchoring point for protein binding, while the chloro- and ethyl- groups probe different pockets of a binding site. The chloro-substituent can be used to explore halogen bonding, an increasingly important interaction in rational drug design.

  • The "Magic Chloro" Effect: The introduction of a chlorine atom, often termed the "magic chloro" effect, can profoundly and positively impact a drug candidate's properties.[4][10] It can block sites of metabolism, thereby increasing metabolic stability and half-life. Furthermore, its electronegativity and size can significantly enhance binding affinity to a target protein, sometimes leading to orders-of-magnitude improvements in potency.[4][11] The presence of the chlorine atom in this scaffold is not merely a synthetic handle but a strategic feature for optimizing drug-like properties.

References

  • Huang, Y., et al. (2012). Synthesis, physicochemical properties, and hydrogen bonding of 4(5)-substituted 1-H-imidazole-2-carboxamide, a potential universal reader for DNA sequencing by recognition tunneling. New Journal of Chemistry. Available at: [Link]

  • ChemSrc. (2024). CAS#:1171124-66-5 | Ethyl 5-chloro-4-ethyl-1H-imidazole-2-carboxylate. Available at: [Link]

  • Google Patents. (2020). CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method.
  • PubChem. (n.d.). 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Tolomeu, H. V., & Fraga, C. A. M. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. Available at: [Link]

  • Walsh Medical Media. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Al-Zoubi, W., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Saudi Chemical Society, 24(10), 739-763. Available at: [Link]

  • Tolomeu, H. V., & Fraga, C. A. M. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. Available at: [Link]

  • TSI Journals. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Trade Science Inc. Available at: [Link]

  • Roy, K., et al. (2022). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances, 12(45), 29339-29351. Available at: [Link]

  • Chiodi, D., & Ishihara, Y. (2022). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. Available at: [Link]

  • Chiodi, D., & Ishihara, Y. (2023). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry, 66(8), 5305-5331. Available at: [Link]

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid

This guide provides an in-depth analysis of the expected spectroscopic data for 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid, a substituted imidazole of interest to researchers and professionals in drug development. G...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected spectroscopic data for 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid, a substituted imidazole of interest to researchers and professionals in drug development. Given the limited publicly available experimental data for this specific molecule, this document leverages foundational spectroscopic principles and data from analogous compounds to construct a predictive yet robust analytical profile. This approach, combining empirical data from related structures with theoretical insights, mirrors the practical workflow of chemists in identifying and characterizing novel chemical entities.

Molecular Structure and its Spectroscopic Implications

The structure of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid, presented below, dictates its interaction with electromagnetic radiation, giving rise to its unique spectroscopic fingerprint. The key structural features influencing its spectra are:

  • The Imidazole Ring: A five-membered aromatic heterocycle containing two nitrogen atoms. This core structure exhibits characteristic N-H, C-H, C=N, and C=C vibrations in Infrared (IR) spectroscopy and distinct proton and carbon signals in Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Substituents: The chloro, ethyl, and carboxylic acid groups each impart specific features to the overall spectroscopic profile. The ethyl group will show characteristic aliphatic C-H signals in NMR and IR. The carboxylic acid will have a prominent O-H and C=O stretch in the IR spectrum and a downfield proton signal in ¹H NMR. The chlorine atom will influence the electronic environment of the imidazole ring, affecting the chemical shifts in NMR and potentially the fragmentation patterns in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid, both ¹H and ¹³C NMR will provide critical information.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum will feature signals corresponding to the protons of the ethyl group, the N-H of the imidazole ring, and the carboxylic acid proton. The solvent used for analysis will significantly impact the chemical shifts, particularly for the exchangeable N-H and O-H protons. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for such molecules due to its ability to solubilize polar compounds and reveal exchangeable protons.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

ProtonPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale
CH₃ (ethyl)~ 1.2Triplet3HCoupled to the CH₂ group.
CH₂ (ethyl)~ 2.6Quartet2HCoupled to the CH₃ group.
N-H (imidazole)12.0 - 14.0Broad Singlet1HThe broadness is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. The chemical shift is highly dependent on concentration and temperature.
O-H (carboxylic acid)> 12.0Broad Singlet1HThe acidic proton is typically deshielded and appears as a broad singlet. Its chemical shift is also concentration and temperature-dependent.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The number of signals will correspond to the number of unique carbon environments.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)Rationale
C H₃ (ethyl)~ 15Typical chemical shift for a methyl group in an ethyl substituent.
C H₂ (ethyl)~ 20Typical chemical shift for a methylene group in an ethyl substituent.
C4 (imidazole)~ 120The carbon bearing the chlorine atom will be deshielded.
C5 (imidazole)~ 130The carbon bearing the ethyl group.
C2 (imidazole)~ 140The carbon attached to the carboxylic acid group.
C=O (carboxylic acid)~ 165The carbonyl carbon of the carboxylic acid.
Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial for unambiguous structural confirmation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid in 0.6 mL of deuterated solvent (e.g., DMSO-d₆). Ensure the sample is fully dissolved to avoid line broadening.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize the spectral width to cover all expected proton signals.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

    • Use a sufficient number of scans, as ¹³C has a low natural abundance.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To confirm the coupling between the CH₂ and CH₃ protons of the ethyl group.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate the proton signals with their directly attached carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations, for instance, from the ethyl protons to the C5 of the imidazole ring.

  • Data Processing: Apply appropriate window functions (e.g., exponential multiplication) to enhance the signal-to-noise ratio or resolution. Phase and baseline correct the spectra accurately.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve in DMSO-d6 acq_1h 1D ¹H NMR prep->acq_1h acq_13c 1D ¹³C NMR acq_1h->acq_13c acq_2d 2D NMR (COSY, HSQC, HMBC) acq_13c->acq_2d proc Processing (FT, Phasing, Baseline Correction) acq_2d->proc analysis Structural Elucidation proc->analysis

Caption: Workflow for NMR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum

For 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid (Molecular Formula: C₆H₇ClN₂O₂), the expected monoisotopic mass is approximately 189.0196 g/mol .

  • Electrospray Ionization (ESI): In positive ion mode, the molecule is expected to be observed as the protonated species [M+H]⁺ at m/z 190.0274. In negative ion mode, the deprotonated species [M-H]⁻ at m/z 188.0118 is expected.

  • Isotopic Pattern: The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak, with the [M+2] peak having an intensity of approximately one-third of the [M] peak due to the natural abundance of ³⁵Cl and ³⁷Cl.

  • Fragmentation: Common fragmentation pathways may include the loss of the carboxylic acid group (-45 Da) and cleavage of the ethyl group.

Experimental Protocol for MS Data Acquisition

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

  • Ionization: Employ a soft ionization technique like ESI to minimize fragmentation and observe the molecular ion.

  • Data Acquisition:

    • Acquire a full scan mass spectrum to determine the molecular weight.

    • Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and obtain structural information.

  • Data Analysis: Analyze the accurate mass data to confirm the elemental composition. Interpret the fragmentation pattern to further validate the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Spectrum

Table 3: Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)IntensityRationale
O-H (carboxylic acid)3300 - 2500BroadCharacteristic broad absorption due to hydrogen bonding.
N-H (imidazole)~ 3100MediumN-H stretching vibration.[1]
C-H (aromatic)~ 3050WeakC-H stretching of the imidazole ring.[1]
C-H (aliphatic)2980 - 2850MediumC-H stretching of the ethyl group.
C=O (carboxylic acid)1720 - 1700StrongCarbonyl stretch.
C=N, C=C (imidazole)1650 - 1450Medium-StrongRing stretching vibrations.[1][2]
Experimental Protocol for IR Data Acquisition

Step-by-Step Methodology:

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended as it requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal or KBr pellet.

    • Place the sample on the ATR crystal or insert the KBr pellet and collect the sample spectrum.

    • The final spectrum is the ratio of the sample spectrum to the background spectrum.

  • Data Analysis: Correlate the observed absorption bands with the expected functional groups.

Spectroscopic_Analysis_Logic cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy Molecule 4-chloro-5-ethyl-1H-imidazole- 2-carboxylic acid H1_NMR ¹H NMR (Proton Environment) Molecule->H1_NMR C13_NMR ¹³C NMR (Carbon Skeleton) Molecule->C13_NMR MS MS (Molecular Weight, Isotopic Pattern) Molecule->MS IR IR (Functional Groups) Molecule->IR Structure_Confirmation Structural Confirmation H1_NMR->Structure_Confirmation C13_NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation

Caption: Logical relationship of spectroscopic techniques for structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Predicted UV-Vis Spectrum

Imidazole and its derivatives typically exhibit absorption bands in the UV region.[3][4] For 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid, π → π* transitions of the imidazole ring are expected. The exact position of the absorption maximum (λmax) will be influenced by the substituents and the solvent. A λmax in the range of 210-280 nm is anticipated.

Experimental Protocol for UV-Vis Data Acquisition

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a cuvette with the solvent to be used as a blank.

    • Fill another cuvette with the sample solution.

    • Scan the sample over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration is known.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile for 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid. By integrating foundational principles with data from analogous structures, a robust framework for the identification and characterization of this molecule is established. The provided step-by-step protocols for data acquisition and analysis serve as a practical resource for researchers. For definitive structural confirmation, the acquisition of experimental data and its comparison with the predictions outlined in this guide are essential.

References

  • ResearchGate. (n.d.). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d)... Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole,... Retrieved from [Link]

  • SlideServe. (2016, May 5). Imidazole & 2-Methylimidazole | UV-Vis Spectrum PowerPoint Presentation. Retrieved from [Link]

Sources

Exploratory

4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid mechanism of action

An Investigational Whitepaper: A Proposed Framework for Elucidating the Mechanism of Action of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid Abstract The compound 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid is a no...

Author: BenchChem Technical Support Team. Date: January 2026

An Investigational Whitepaper: A Proposed Framework for Elucidating the Mechanism of Action of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid

Abstract

The compound 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid is a novel chemical entity whose biological mechanism of action (MoA) remains uncharacterized in public literature. This guide, authored from the perspective of a Senior Application Scientist, presents a comprehensive, multi-phase investigational strategy designed to systematically discover, validate, and characterize its MoA. We eschew a rigid, templated approach in favor of a logical, causality-driven framework that begins with broad, unbiased screening and progressively narrows its focus to specific target validation and pathway analysis. This document provides detailed, field-proven protocols for advanced techniques such as chemoproteomic target identification and cellular thermal shift assays (CETSA), complete with the scientific rationale behind key experimental choices. The objective is to furnish researchers and drug development professionals with a robust, self-validating roadmap for transforming an uncharacterized molecule into a well-understood pharmacological tool or therapeutic lead.

Part 1: Compound Profile and Hypothesis Generation

Chemical Identity of the Subject Compound

The subject of this investigation is 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid. Its chemical structure is presented below.

  • IUPAC Name: 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid

  • Molecular Formula: C₆H₇ClN₂O₂

  • Molecular Weight: 188.59 g/mol

  • Key Features: A substituted imidazole ring, a core heterocyclic scaffold prevalent in medicinal chemistry. It possesses a carboxylic acid group, which is often crucial for interacting with biological targets, and both hydrogen bond donor and acceptor sites.

The Imidazole Scaffold: A Privileged Structure in Pharmacology

The imidazole ring is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs and biologically active molecules.[1][2] Its prevalence stems from its unique electronic properties and ability to act as a bioisostere for other functional groups. A brief review of related imidazole-carboxylic acid derivatives provides a logical starting point for generating initial hypotheses.

  • Anti-inflammatory and Anti-platelet Activity: Certain imidazole-4-carboxylic acid derivatives have been identified as potent antiplatelet agents that function through mechanisms including cyclooxygenase-1 (COX-1) inhibition and antagonism of platelet-activating factor (PAF) or ADP receptors.[3]

  • Antimicrobial Properties: The imidazole scaffold is fundamental to many antifungal and antibacterial agents.[1] For example, derivatives of nitroimidazole have been synthesized and evaluated for their bactericidal effects.[2]

  • Enzyme Inhibition: The nitrogen atoms in the imidazole ring can act as metal-coordinating ligands, making them effective components of enzyme inhibitors, particularly for metalloenzymes.[1]

  • CNS Activity: Various imidazole derivatives have shown pharmacological activities related to the central nervous system, including anticonvulsant and mono-amino oxidase (MAO) inhibitory effects.[2][4]

Initial Hypothesis Framework

Given the lack of specific data for our target compound, we must begin with a broad yet informed set of hypotheses derived from its structural class. The presence of the carboxylic acid and the halogenated imidazole core suggests potential interactions with enzymatic active sites or receptor binding pockets.

Initial Hypotheses:

  • Hypothesis A (Enzyme Inhibitor): The compound acts as an inhibitor of a key enzyme class, such as proteases, kinases, or metabolic enzymes like COX.

  • Hypothesis B (Antimicrobial Agent): The compound disrupts a critical biological process in pathogenic microorganisms (bacteria, fungi), leading to growth inhibition.

  • Hypothesis C (Receptor Modulator): The compound binds to a specific cell surface or nuclear receptor, modulating its signaling activity.

This whitepaper outlines a direct experimental path to test these hypotheses and uncover novel, unanticipated mechanisms.

Part 2: A Phased Strategy for MoA Discovery and Validation

We propose a three-phase workflow designed for maximal information gain while conserving resources. The strategy begins with broad, unbiased screening to identify a biological context (Phase 1), proceeds to specific molecular target validation (Phase 2), and culminates in the characterization of its cellular effects (Phase 3).

Workflow Overview: MoA Discovery

MoA_Discovery_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Cellular MoA Characterization p1_1 Protocol 1.1: Phenotypic Screening p1_3 Protocol 1.3: Affinity-Based Target Discovery p1_1->p1_3 Identifies phenotype p1_2 Protocol 1.2: Broad Target Binding Panel p2_1 Protocol 2.1: Biochemical/Biophysical Assays (IC50, Kd) p1_2->p2_1 Direct Hits p1_3->p2_1 Putative Targets p2_2 Protocol 2.2: Initial SAR p2_1->p2_2 p3_1 Protocol 3.1: Target Engagement (e.g., CETSA) p2_1->p3_1 Validated Target p3_2 Protocol 3.2: Downstream Pathway Analysis p3_1->p3_2

Caption: A three-phase workflow for MoA discovery.

Phase 1: Unbiased Target & Phenotype Identification

The primary goal of this phase is to cast a wide net to discover any biological activity. We will run three parallel protocols to maximize the chances of finding a verifiable hit.

Protocol 1.1: High-Throughput Phenotypic Screening

  • Rationale: Phenotypic screens are agnostic to the molecular target. By observing a compound's effect on cell behavior (e.g., viability, morphology), we can identify a disease-relevant context (like anti-cancer or anti-bacterial activity) which then guides the search for the underlying target.

  • Methodology:

    • Assay Preparation: Prepare stock solutions of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid in DMSO.

    • Panel Selection: Utilize a diverse panel of cell lines. A standard choice is the NCI-60 panel of human cancer cell lines. Concurrently, screen against a panel of pathogenic bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using broth microdilution assays to test for minimum inhibitory concentration (MIC).

    • Execution: Dispense cells into 384-well microplates. Add the compound across a 10-point, 3-fold serial dilution (e.g., from 100 µM to 5 nM).

    • Incubation: Incubate plates for 72 hours (for cancer cells) or 24 hours (for microbes).

    • Readout: For cancer cells, use a cell viability reagent (e.g., CellTiter-Glo®) to measure ATP levels as a proxy for cell number. For microbes, measure optical density at 600 nm (OD600).

    • Data Analysis: Plot dose-response curves and calculate GI₅₀ (50% growth inhibition) or MIC values. A potent and selective effect in a specific cell line or microbe provides a strong lead for subsequent target deconvolution.

Protocol 1.2: Broad Target Binding Panel (Outsourced)

  • Rationale: Commercial binding assays (e.g., Eurofins Safety47™ Panel) are a cost-effective and rapid method to screen a compound against a wide array of known pharmacological targets, including GPCRs, ion channels, kinases, and transporters. A positive hit provides an immediate, testable hypothesis. This also serves as a preliminary off-target screen.

  • Methodology:

    • Compound Submission: Submit the compound to a specialized CRO (Contract Research Organization).

    • Assay Format: The CRO performs radioligand binding assays where the test compound competes with a known high-affinity radioligand for binding to the target.

    • Data Interpretation: Results are reported as percent inhibition at a fixed concentration (typically 1-10 µM). A significant inhibition (>50%) is considered a "hit" and warrants follow-up with dose-response studies to determine affinity (Ki).

Protocol 1.3: Affinity-Based Chemoproteomics for Target Discovery

  • Rationale: This is the most powerful and unbiased approach. It aims to directly isolate the protein targets that physically bind to the compound from a complex biological sample (e.g., cell lysate). This technique is essential when phenotypic screens are negative or when the target is completely novel.

  • Methodology:

    • Probe Synthesis: Synthesize an "affinity probe" by attaching a linker and a reactive group (e.g., biotin) to the compound. A key consideration is the attachment point on the compound, which should be distal from the presumed pharmacophore to avoid disrupting target binding.

    • Immobilization: Covalently attach the affinity probe to beaded support (e.g., NHS-activated Sepharose beads) to create an affinity matrix. Prepare a control matrix with beads that have been blocked without the probe.

    • Lysate Preparation: Grow a relevant cell line (e.g., one identified in Protocol 1.1, or a standard line like HEK293T) and prepare a native cell lysate.

    • Affinity Pulldown: Incubate the lysate with the affinity matrix and control matrix for 2-4 hours at 4°C.

    • Competition Elution: To distinguish specific binders from non-specific ones, perform a parallel experiment where the lysate is pre-incubated with an excess of the free (un-tagged) compound before adding it to the affinity matrix. True binding partners will be outcompeted and will not bind to the matrix.

    • Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.

    • Elution & Digestion: Elute the bound proteins and digest them into peptides using trypsin.

    • LC-MS/MS Analysis: Analyze the peptide mixtures by high-resolution mass spectrometry.

    • Data Analysis: Identify proteins that are significantly enriched on the affinity matrix compared to the control matrix and whose binding is significantly reduced in the competition elution experiment. These are high-confidence target candidates.

Workflow: Chemoproteomic Target ID

Chemoproteomics_Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis start Synthesize Biotin-Linked Probe beads Immobilize Probe on Streptavidin Beads start->beads incubate Incubate Lysate with Probe-Beads beads->incubate lysate Prepare Native Cell Lysate lysate->incubate wash Wash to Remove Non-specific Binders incubate->wash elute Elute Bound Proteins wash->elute digest Tryptic Digestion elute->digest ms LC-MS/MS Analysis digest->ms identify Identify Enriched Proteins (Potential Targets) ms->identify

Caption: Workflow for affinity-based target discovery.

Phase 2: Target Validation and In Vitro Characterization

Once a list of putative targets is generated, this phase rigorously confirms the direct interaction and quantifies its potency.

Protocol 2.1: Orthogonal Biophysical and Biochemical Assays

  • Rationale: It is critical to use multiple, independent methods to confirm a target interaction. A hit from a single technology may be an artifact. Combining a functional assay (biochemical) with a direct binding assay (biophysical) provides a high degree of confidence.

  • Methodology (Example for an Enzyme Target):

    • Recombinant Protein Expression: Clone, express, and purify the candidate target protein.

    • Biochemical Assay (Functional): Develop or optimize a functional assay to measure the protein's activity. For a kinase, this could be a phosphotransferase assay. For a protease, a cleavage assay using a fluorogenic substrate.

      • Perform a dose-response experiment with the compound to determine its IC₅₀ (the concentration required to inhibit 50% of the enzyme's activity).

    • Biophysical Assay (Direct Binding): Use a label-free technology to directly measure the binding between the compound and the protein.

      • Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and flow the compound over it at various concentrations. Measure changes in the refractive index to determine the association (kₐ) and dissociation (kₔ) rates, and calculate the equilibrium dissociation constant (Kₔ). A low Kₔ value indicates high affinity.

      • Isothermal Titration Calorimetry (ITC): Titrate the compound into a solution containing the target protein. Measure the heat released or absorbed upon binding to determine Kₔ and the binding thermodynamics (enthalpy and entropy).

Table 1: Hypothetical In Vitro Validation Data

Assay TypeTarget ProteinMetricResultInterpretation
BiochemicalProtease XIC₅₀75 nMPotent functional inhibition.
Biophysical (SPR)Protease XKₔ90 nMHigh-affinity direct binding.
Biophysical (ITC)Protease XKₔ110 nMConfirms direct binding and stoichiometry.
BiochemicalKinase YIC₅₀> 50 µMNot a direct target.
Phase 3: Cellular Mechanism of Action Characterization

Confirmation of a direct, high-affinity interaction in vitro is necessary but not sufficient. The final phase is to prove that the compound engages its target in a live-cell environment and produces a downstream biological effect.

Protocol 3.1: Cellular Target Engagement Assay (CETSA)

  • Rationale: CETSA is the gold standard for verifying that a compound binds its target within the complex milieu of a living cell. The principle is that a protein becomes more resistant to thermal denaturation when bound to a ligand.

  • Methodology:

    • Cell Treatment: Treat intact cells with the compound across a range of concentrations. Also include a vehicle control (e.g., DMSO).

    • Heating: Heat the treated cells across a temperature gradient (e.g., 40°C to 70°C).

    • Lysis and Centrifugation: Lyse the cells and use centrifugation to separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction.

    • Protein Quantification: Analyze the amount of soluble target protein remaining at each temperature using Western Blot or quantitative mass spectrometry (MS-CETSA).

    • Data Analysis: Plot the fraction of soluble protein versus temperature. A successful target engagement will result in a rightward shift of the melting curve for the target protein in compound-treated cells compared to control cells. This shift can be measured at different compound concentrations to generate an isothermal dose-response curve, yielding an EC₅₀ for cellular target engagement.

Protocol 3.2: Downstream Signaling Pathway Analysis

  • Rationale: After confirming target engagement, the final step is to demonstrate that this engagement leads to a functional consequence in the cell, thereby linking the molecular target to the initial phenotype observed in Phase 1.

  • Methodology (Assuming Target is Protease X, which cleaves Substrate Z):

    • Cell Treatment: Treat cells with the compound at concentrations at and above the target engagement EC₅₀.

    • Lysate Preparation: Lyse the cells at various time points post-treatment.

    • Western Blot Analysis: Use specific antibodies to probe for the levels of:

      • Full-length Substrate Z (should increase if Protease X is inhibited).

      • Cleaved Substrate Z (should decrease).

      • Phosphorylated downstream effectors (if applicable).

    • Data Interpretation: A dose- and time-dependent change in the levels of the substrate and downstream markers, consistent with the inhibition of the target, provides the final, conclusive link in the MoA.

Part 4: Conclusion

The journey from a structurally defined but biologically uncharacterized molecule to a compound with a well-defined mechanism of action is a cornerstone of modern drug discovery and chemical biology. The investigational framework presented here provides a systematic, evidence-based pathway for achieving this goal for 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid. By integrating unbiased screening with rigorous biophysical validation and in-cellulo functional analysis, this approach is designed to build a self-validating and irrefutable case for the compound's true biological function. The successful execution of this plan will not only elucidate the specific MoA but also pave the way for its potential development as a pharmacological tool or therapeutic agent.

References

  • Abellán-Victorio, A., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 26(20), 6219. Available at: [Link]

  • Abignente, E., et al. (1969). Derivatives of imidazole. 3. Synthesis and pharmacological activites of nitriles, amides, and carboxylic acid derivatives of imidazo[1,2-alpha]pyridine. Journal of Medicinal Chemistry, 12(1), 122-6. Available at: [Link]

  • Lytvyn, R., et al. (2022). Review of pharmacological effects of imidazole derivatives. ScienceRise: Pharmaceutical Science, 3(37), 24-31. Available at: [Link]

  • Marnett, L. J., et al. (1998). Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives. Archiv der Pharmazie, 331(1), 11-8. Available at: [Link]

  • PubChem. (n.d.). 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Sharma, P., & Kumar, P. (2012). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica, 4(3), 1161-1166. Available at: [Link]

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Foundational

An In-Depth Technical Guide to the Biological Activity of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid

Foreword The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2][3] Its unique electronic properties and ability to engage in va...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have led to the development of a wide array of therapeutic agents.[4][5] This guide focuses on a specific, yet promising, imidazole derivative: 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid. While direct literature on this exact molecule is sparse, its structural motifs—a chlorinated imidazole ring and a carboxylic acid group—suggest a rich potential for biological activity. This document will, therefore, serve as a technical roadmap for researchers, scientists, and drug development professionals, providing a theoretical framework and practical, detailed protocols to systematically investigate and unlock the therapeutic potential of this compound.

Molecular Profile and Rationale for Investigation

Chemical Structure:

  • IUPAC Name: 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid

  • Molecular Formula: C₆H₇ClN₂O₂

  • Core Scaffold: Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms.[2] This core is present in essential biological molecules like the amino acid histidine and purines.[1][3]

Structural Features and Their Implications for Biological Activity:

  • Imidazole Ring: This versatile scaffold can act as both a proton donor and acceptor, enabling it to interact with a wide range of biological targets, including enzymes and receptors.[2][6] Its polar nature can also improve the pharmacokinetic properties of a molecule.[1][3]

  • Carboxylic Acid Group (-COOH) at position 2: This functional group is a strong hydrogen bond donor and acceptor, and it is often crucial for anchoring a molecule to the active site of an enzyme or a receptor.[7] Imidazole-2-carboxylic acid derivatives have been explored as inhibitors of metallo-β-lactamases, highlighting the importance of this moiety in enzyme inhibition.[8]

  • Chloro Group (-Cl) at position 4: Halogenation, particularly chlorination, is a common strategy in medicinal chemistry to enhance the potency and metabolic stability of a compound. The presence of a chloro group can increase lipophilicity, potentially improving membrane permeability. Chlorinated imidazoles have been investigated for their antifungal properties.[9]

  • Ethyl Group (-CH₂CH₃) at position 5: This small alkyl group can influence the molecule's steric interactions with its biological target and its overall lipophilicity, which can affect its absorption and distribution.

Given these features, 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid is a prime candidate for investigation across several therapeutic areas, most notably as an antimicrobial agent, an enzyme inhibitor, and a potential modulator of cell signaling pathways.

Potential Therapeutic Applications and Investigational Pathways

The convergence of the imidazole core, a carboxylic acid, and a chloro substituent strongly suggests several avenues for biological activity.

Antimicrobial Activity

Imidazole derivatives are renowned for their antimicrobial properties.[4][10] The imidazole ring can interfere with crucial biological processes in microbes, such as cell wall synthesis and DNA replication.[4]

  • Antifungal: Many commercial antifungal drugs, like ketoconazole and miconazole, are imidazole derivatives.[11] They typically function by inhibiting the enzyme lanosterol 14-alpha-demethylase, which is essential for the synthesis of ergosterol, a vital component of fungal cell membranes.[11] The chlorinated nature of our target compound may enhance this activity.[9]

  • Antibacterial: Imidazole-containing compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria.[4] The mechanism can involve the disruption of the bacterial cell membrane or the inhibition of essential enzymes.[4]

Enzyme Inhibition

The carboxylic acid group is a classic pharmacophore for interacting with the active sites of various enzymes, particularly metalloenzymes where it can coordinate with metal ions.

  • Metallo-β-Lactamase (MBL) Inhibition: The emergence of bacterial resistance to β-lactam antibiotics is a major global health threat, often mediated by MBLs. Imidazole-2-carboxylic acid derivatives have shown promise as MBL inhibitors, restoring the efficacy of carbapenem antibiotics.[8]

  • Other Enzyme Systems: The imidazole ring can mimic histidine residues, which are frequently found in the active sites of enzymes, leading to competitive inhibition. Potential targets could include proteases, kinases, and phosphatases.

G-Protein Coupled Receptor (GPCR) Modulation

GPCRs are a large family of transmembrane receptors that are the targets of a significant portion of modern drugs.[12] The imidazole moiety is present in endogenous GPCR ligands like histamine. Therefore, it is plausible that 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid could act as a ligand for a GPCR, either as an agonist or an antagonist.

Experimental Protocols for Biological Evaluation

The following section provides detailed, step-by-step protocols for the initial biological characterization of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid.

Cytotoxicity Assessment

Before evaluating therapeutic efficacy, it is crucial to determine the compound's toxicity to mammalian cells.[13][14] The MTT assay is a standard colorimetric method for assessing cell viability.[15]

Protocol 3.1: MTT Assay for Cytotoxicity

  • Cell Seeding:

    • Culture human cell lines (e.g., HEK293 for normal kidney, HepG2 for liver, and A549 for lung) in appropriate media.

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[15]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions in culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 48 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for another 4 hours.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[15]

Data Presentation: Cytotoxicity Profile

Cell LineTissue of OriginIC₅₀ (µM)
HEK293Kidney (Normal)
HepG2Liver (Cancer)
A549Lung (Cancer)

Experimental Workflow for Cytotoxicity Testing

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HEK293, HepG2) plate_cells Seed cells in 96-well plates cell_culture->plate_cells treat_cells Treat cells with compound for 48h plate_cells->treat_cells prepare_compound Prepare serial dilutions of the compound prepare_compound->treat_cells add_mtt Add MTT solution treat_cells->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate % viability read_absorbance->calc_viability determine_ic50 Determine IC50 value calc_viability->determine_ic50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17]

Protocol 3.2: Broth Microdilution for MIC Determination

  • Microorganism Preparation:

    • Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).[4][9]

    • Culture the microorganisms overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Adjust the inoculum density to 5 x 10⁵ CFU/mL.

  • Compound Dilution:

    • In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth, with concentrations ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well.

    • Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]

Data Presentation: Antimicrobial Activity

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive
Escherichia coliGram-negative
Candida albicansYeast
Aspergillus nigerMold
Enzyme Inhibition Assay

This protocol provides a general framework for assessing enzyme inhibition, which can be adapted for specific enzymes like metallo-β-lactamases.[18]

Protocol 3.3: General Enzyme Inhibition Assay

  • Assay Setup:

    • In a 96-well plate, add the enzyme, buffer, and varying concentrations of the inhibitor (4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid).

    • Include a control without the inhibitor.

    • Pre-incubate for 15 minutes at room temperature.

  • Reaction Initiation:

    • Initiate the reaction by adding the substrate.

  • Data Acquisition:

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader. The rate of the reaction is proportional to the slope of the linear phase of the progress curve.[19]

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control without the inhibitor.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

    • To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations.[20]

Signaling Pathway for Enzyme Inhibition

G cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Enzyme Enzyme Enzyme_Substrate Enzyme-Substrate Complex Enzyme->Enzyme_Substrate Enzyme_Inhibitor Enzyme-Inhibitor Complex (Inactive) Enzyme->Enzyme_Inhibitor Substrate Substrate Substrate->Enzyme_Substrate Product Product Enzyme_Substrate->Enzyme k_cat Enzyme_Substrate->Product Inhibitor 4-chloro-5-ethyl-1H- imidazole-2-carboxylic acid Inhibitor->Enzyme_Inhibitor

Sources

Exploratory

An In-depth Technical Guide to 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceu...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in drug discovery. Within this vast chemical space, 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid represents a key synthetic intermediate, valued for its potential in the elaboration of more complex, biologically active molecules. This guide provides a comprehensive overview of the discovery and synthetic history of this compound, delving into the chemical principles that underpin its creation and offering field-proven insights into its laboratory-scale preparation.

While a singular "discovery" event for 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid is not prominently documented in seminal literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for substituted imidazole carboxylic acids. The history of this compound is therefore a story of evolving synthetic strategies, driven by the demand for novel building blocks in pharmaceutical research. The likely impetus for its initial synthesis was its utility as a modifiable scaffold for producing derivatives with potential therapeutic applications, a common practice in drug development.

Synthetic Pathways and Mechanistic Insights

The synthesis of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid is typically achieved through a multi-step process that begins with the construction of the core imidazole ring, followed by chlorination and subsequent hydrolysis of an ester precursor.

Part 1: Synthesis of the Imidazole Core - Ethyl 5-ethyl-1H-imidazole-2-carboxylate

The initial challenge lies in the regioselective synthesis of the 5-ethyl-1H-imidazole-2-carboxylate scaffold. While various methods for imidazole synthesis exist, a common and efficient approach for this particular substitution pattern involves the condensation of an alpha-ketoester with an amidine, followed by cyclization.

A plausible synthetic route, adapted from established methodologies for similar imidazole carboxylates, is the reaction of ethyl 2-chloro-3-oxobutanoate with propanimidamide. The causality behind this choice of reactants lies in their complementary reactivity. The alpha-ketoester provides the C4, C5, and carboxylate functionalities, while the amidine supplies the N1, C2, and N3 atoms of the imidazole ring, along with the C5-substituent.

Experimental Protocol: Synthesis of Ethyl 5-ethyl-1H-imidazole-2-carboxylate (Hypothetical)

  • Step 1: Preparation of Propanimidamide. Propanenitrile is reacted with a strong base, such as sodium amide, in liquid ammonia to form the amidine.

  • Step 2: Condensation and Cyclization. Ethyl 2-chloro-3-oxobutanoate is added to a solution of propanimidamide in a suitable solvent, such as ethanol. The reaction is typically carried out at elevated temperatures to facilitate the condensation and subsequent intramolecular cyclization, leading to the formation of the imidazole ring.

  • Step 3: Work-up and Purification. Upon completion, the reaction mixture is neutralized, and the product is extracted with an organic solvent. Purification by column chromatography yields the desired ethyl 5-ethyl-1H-imidazole-2-carboxylate.

Part 2: Chlorination of the Imidazole Ring

The introduction of a chlorine atom at the C4 position of the imidazole ring is a critical step. The reagent of choice for this transformation is typically N-chlorosuccinimide (NCS). The rationale for using NCS stems from its ability to act as a source of electrophilic chlorine in a controlled manner, which is particularly advantageous for reactions with electron-rich heterocyclic systems like imidazoles.

The mechanism of chlorination with NCS involves the electrophilic attack of the imidazole ring on the chlorine atom of NCS. The presence of an organic acid can enhance the electrophilicity of the chlorine, promoting the reaction. The reaction is typically performed at low temperatures to control selectivity and minimize the formation of byproducts.

Experimental Protocol: Synthesis of Ethyl 4-chloro-5-ethyl-1H-imidazole-2-carboxylate

  • Step 1: Dissolution. Ethyl 5-ethyl-1H-imidazole-2-carboxylate is dissolved in a suitable solvent, such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP).

  • Step 2: Acidification and Cooling. A catalytic amount of an organic acid, like acetic acid, is added to the solution. The mixture is then cooled to approximately 0°C in an ice bath.

  • Step 3: Addition of NCS. A solution of N-chlorosuccinimide in the same solvent is added dropwise to the cooled reaction mixture, maintaining the low temperature.

  • Step 4: Reaction Monitoring. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Step 5: Work-up and Purification. Once the reaction is complete, the mixture is quenched with water and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to yield ethyl 4-chloro-5-ethyl-1H-imidazole-2-carboxylate.

Part 3: Hydrolysis of the Ethyl Ester

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation in organic synthesis, typically achieved by saponification with a base, followed by acidification.

The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses to give the carboxylate salt and ethanol. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.

Experimental Protocol: Synthesis of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid

  • Step 1: Saponification. Ethyl 4-chloro-5-ethyl-1H-imidazole-2-carboxylate is dissolved in a mixture of an alcohol, such as methanol, and an aqueous solution of a strong base, like lithium hydroxide or sodium hydroxide. The mixture is stirred at room temperature or gently heated to drive the reaction to completion.

  • Step 2: Monitoring. The hydrolysis is monitored by TLC until all the starting ester has been consumed.

  • Step 3: Acidification. The reaction mixture is cooled, and the alcohol is removed under reduced pressure. The remaining aqueous solution is then acidified with a mineral acid, such as hydrochloric acid, until the pH is acidic, causing the carboxylic acid to precipitate.

  • Step 4: Isolation. The precipitated 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid

StepReactionKey ReagentsSolventTemperatureTypical Yield
1Imidazole Core SynthesisEthyl 2-chloro-3-oxobutanoate, PropanimidamideEthanolRefluxModerate
2ChlorinationN-chlorosuccinimide (NCS), Acetic AcidDMF or NMP0°CHigh
3HydrolysisLithium Hydroxide or Sodium Hydroxide, HClMethanol/WaterRoom Temp. to 50°CHigh

Visualization of Synthetic Pathways

Synthesis_Pathway cluster_0 Part 1: Imidazole Core Synthesis cluster_1 Part 2: Chlorination cluster_2 Part 3: Hydrolysis A Ethyl 2-chloro-3-oxobutanoate + Propanimidamide B Ethyl 5-ethyl-1H-imidazole-2-carboxylate A->B Condensation/ Cyclization C Ethyl 5-ethyl-1H-imidazole-2-carboxylate D Ethyl 4-chloro-5-ethyl-1H-imidazole-2-carboxylate C->D NCS, Acetic Acid DMF, 0°C E Ethyl 4-chloro-5-ethyl-1H-imidazole-2-carboxylate F 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid E->F 1. LiOH, MeOH/H2O 2. HCl

Caption: Synthetic pathway to 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid.

Potential Applications and Future Directions

4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid, as a functionalized heterocyclic building block, holds significant potential in the field of drug discovery. The imidazole scaffold is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the carboxylic acid and chloro- and ethyl- substituents provides multiple points for further chemical modification, allowing for the generation of diverse libraries of compounds for biological screening.

Future research efforts may focus on utilizing this intermediate in the synthesis of novel kinase inhibitors, metalloproteinase inhibitors, or as a scaffold for developing new classes of antibiotics. The strategic placement of the functional groups makes it an attractive starting material for combinatorial chemistry and fragment-based drug design approaches.

References

  • Google Patents. CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method.
Foundational

A Technical Guide to the Crystal Structure Analysis of Halogenated Imidazoles: A Case Study on 4,5-Dichloro-1H-imidazole

Abstract: This technical guide provides a comprehensive, in-depth analysis of the crystal structure of halogenated imidazoles, using 4,5-dichloro-1H-imidazole as a primary case study. Given the scarcity of publicly avail...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive, in-depth analysis of the crystal structure of halogenated imidazoles, using 4,5-dichloro-1H-imidazole as a primary case study. Given the scarcity of publicly available crystallographic data for 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid, this guide pivots to a structurally relevant analogue to demonstrate the core principles and experimental workflows essential for researchers, scientists, and drug development professionals. The imidazole moiety is a critical pharmacophore in numerous therapeutic agents, and understanding its three-dimensional structure is paramount for rational drug design and development.[1][2] This document elucidates the methodologies for synthesis, crystallization, single-crystal X-ray diffraction, and spectroscopic characterization, grounding each step in established scientific principles.

Introduction: The Significance of Imidazole Scaffolds in Medicinal Chemistry

The imidazole ring is a privileged scaffold in drug discovery, present in a wide array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and amphoteric nature make it a versatile component in designing molecules with specific biological activities.[2] Halogenated imidazoles, in particular, are of significant interest as the halogen atoms can modulate the compound's lipophilicity, metabolic stability, and binding interactions with target proteins. A precise understanding of the atomic arrangement, intermolecular interactions, and conformational preferences, as revealed by X-ray crystallography, is indispensable for elucidating structure-activity relationships (SAR) and for the in-silico design of next-generation therapeutics.[3][4]

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to determining a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.[3][4] 4,5-dichloro-1H-imidazole serves as an excellent model for this process.

Synthesis of 4,5-Dichloro-1H-imidazole

While various synthetic routes to imidazole derivatives exist, 4,5-dichloro-1H-imidazole is commercially available, typically appearing as a white to yellow crystalline powder.[5] For novel derivatives, synthetic strategies often involve multi-step reactions that can be tailored to introduce desired functional groups.[1][6]

Key Properties of 4,5-Dichloro-1H-imidazole:

Property Value Source
Molecular Formula C₃H₂Cl₂N₂
Molecular Weight 136.97 g/mol
Melting Point 183-186 °C [5][7]
Appearance White to yellow/pink crystalline powder [5]

| Solubility | Insoluble in water |[5] |

The Rationale Behind Crystallization Techniques

The primary and often most challenging step in crystal structure analysis is obtaining a diffraction-quality single crystal, which should ideally be larger than 0.1 mm in all dimensions, pure, and free from significant defects.[3][4] For small molecules like 4,5-dichloro-1H-imidazole, which have limited conformational freedom, a variety of crystallization methods can be employed.[3]

Experimental Protocol: Slow Evaporation Method

The slow evaporation technique is a common and effective method for growing single crystals of small organic molecules.

Objective: To grow single crystals of 4,5-dichloro-1H-imidazole suitable for X-ray diffraction.

Materials:

  • 4,5-dichloro-1H-imidazole (≥98% purity)

  • Analytical grade solvents (e.g., ethanol, methanol, acetone, ethyl acetate)

  • Small, clean glass vials (e.g., 2 mL) with loose-fitting caps or perforated parafilm covers

  • Microscope for crystal inspection

Procedure:

  • Solvent Screening: Begin by testing the solubility of the compound in a range of solvents to identify one in which it is sparingly soluble. The ideal solvent will dissolve the compound when heated but allow it to slowly precipitate as the solution cools or the solvent evaporates.

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of 4,5-dichloro-1H-imidazole in the chosen solvent at room temperature or with gentle heating.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a perforated cap or parafilm. This allows the solvent to evaporate slowly over several days to weeks. The key is to control the rate of evaporation to encourage the growth of a few large crystals rather than many small ones.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop or a fine needle and immediately prepare them for mounting on the diffractometer.

Causality in Protocol Design: The choice of a "sparingly soluble" solvent is critical. If the compound is too soluble, it will not precipitate. If it is too insoluble, it will crash out of solution as a powder. Slow evaporation provides the necessary time for molecules to self-assemble into a highly ordered crystal lattice.

Single-Crystal X-ray Diffraction: Unveiling the Three-Dimensional Structure

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule.[3][8] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.[4][9]

Experimental Workflow for X-ray Crystallography

workflow cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Crystal High-Quality Single Crystal Mount Mount Crystal on Diffractometer Crystal->Mount XRay Irradiate with Monochromatic X-rays Mount->XRay Diffraction Collect Diffraction Pattern XRay->Diffraction Process Data Processing (Indexing, Integration, Scaling) Diffraction->Process Raw Data Phase Phase Problem Solution (e.g., Direct Methods) Process->Phase Model Model Building & Refinement Phase->Model Validation Structure Validation Model->Validation Final Final Validation->Final Final Structure (CIF File)

Caption: Workflow for single-crystal X-ray diffraction analysis.

Data Collection and Processing

A suitable crystal of 4,5-dichloro-1H-imidazole is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations. The crystal is then exposed to an intense beam of X-rays.[3] The diffracted X-rays are recorded by a detector, producing a unique pattern of reflections.[4] These data are then processed to determine the unit cell dimensions, crystal system, and space group.

Structure Solution and Refinement

The "phase problem" is a central challenge in crystallography, as the phases of the diffracted waves cannot be measured directly.[9] For small molecules, this is typically solved using ab initio or "direct methods".[4] An initial electron density map is generated, from which a preliminary model of the molecule can be built. This model is then refined against the experimental data, adjusting atomic positions and thermal parameters until the calculated diffraction pattern closely matches the observed one.[9]

Crystal Structure Analysis of 4,5-Dichloro-1H-imidazole

Expected Crystallographic Parameters (based on analogues):

Parameter Expected Value/System Rationale
Crystal System Monoclinic or Orthorhombic Common for small, planar organic molecules.[11]
Space Group e.g., P2₁/c, Pbca Centrosymmetric space groups are common for achiral molecules.
Z (Molecules per unit cell) 4 or 8 A function of the packing efficiency and symmetry.[11]

| Hydrogen Bonding | N-H···N intermolecular bonds | The imidazole N-H acts as a donor and the sp² nitrogen as an acceptor, forming chains or layers.[11] |

Molecular Geometry and Intermolecular Interactions

The imidazole ring is expected to be essentially planar. The key structural features to analyze are:

  • Bond Lengths and Angles: Comparison with standard values for C-C, C-N, and C-Cl bonds can reveal electronic effects of the chloro-substituents.

  • Intermolecular Interactions: The crystal packing is dominated by hydrogen bonding and potentially weaker interactions like halogen bonds (Cl···Cl or Cl···N). The N-H···N hydrogen bonds are a defining feature, linking molecules into supramolecular assemblies.[11]

Visualization of Intermolecular Hydrogen Bonding

Caption: N-H···N hydrogen bonding in imidazole derivatives.

Spectroscopic Characterization: A Complementary Analysis

Spectroscopic techniques provide data that corroborates the crystal structure and confirms the identity and purity of the synthesized compound.[1][12]

Protocol: Spectroscopic Analysis of 4,5-Dichloro-1H-imidazole

Objective: To confirm the functional groups and chemical environment of the atoms in 4,5-dichloro-1H-imidazole.

A. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a disk.

  • Acquire the IR spectrum, typically from 4000 to 400 cm⁻¹.[13]

  • Expected Peaks:

    • N-H Stretch: A broad band in the range of 3100-3400 cm⁻¹.[13]

    • C-H Stretch (aromatic): A medium intensity peak around 3000-3100 cm⁻¹.[13]

    • C=N Stretch (imidazole ring): A medium peak between 1580-1650 cm⁻¹.[13]

    • Imidazole Ring Vibrations: Medium-strong peaks in the 1400-1500 cm⁻¹ region.[13]

    • C-Cl Stretch: Strong bands typically observed in the 600-800 cm⁻¹ range.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[13]

  • Acquire ¹H and ¹³C NMR spectra.

  • Expected Signals (in DMSO-d₆):

    • ¹H NMR:

      • A singlet for the C2-H proton, expected in the aromatic region (δ 7.5-8.5 ppm).

      • A broad singlet for the N-H proton, typically downfield (δ 11.0-13.0 ppm).[13]

    • ¹³C NMR:

      • Signals for the three carbon atoms of the imidazole ring. The chemical shifts will be influenced by the electronegative chlorine atoms.

Conclusion

The structural elucidation of halogenated imidazoles, exemplified here by 4,5-dichloro-1H-imidazole, is a multi-faceted process that integrates synthesis, crystallization, and advanced analytical techniques. Single-crystal X-ray diffraction stands as the cornerstone of this analysis, providing unparalleled detail of the molecular architecture and intermolecular forces that govern the solid-state structure.[14] This information is of paramount importance to medicinal chemists and materials scientists, enabling the rational design of molecules with tailored properties for applications in drug development and beyond.

References

  • Creative BioMart. X-ray Crystallography. Available from: [Link]

  • Der Pharma Chemica. Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Available from: [Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Available from: [Link]

  • ResearchGate. (PDF) Spectroscopic analysis and molecular docking of imidazole derivatives and investigation of its reactive properties by DFT and molecular dynamics simulations. Available from: [Link]

  • PubMed Central. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. Available from: [Link]

  • Wikipedia. X-ray crystallography. Available from: [Link]

  • PubMed Central. x Ray crystallography. Available from: [Link]

  • Excillum. Small molecule crystallography. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Chemistry of 4,5-Dichloroimidazole: Properties and Synthesis Applications. Available from: [Link]

  • PubChem. 4,5-Dichloro-1-methylimidazole | C4H4Cl2N2 | CID 591536. Available from: [Link]

  • Der Pharma Chemica. Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Available from: [Link]

  • PubMed Central. Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. Available from: [Link]

  • PubChem. 4,5-dichloro-2-(3-nitrophenyl)-1H-imidazole. Available from: [Link]

  • CCDC. Structural Chemistry Data, Software, and Insights. Available from: [Link]

  • Chem-Impex International, Inc. 1H-Imidazole, 4,5-dichloro-1-[[4-(4-methylphenoxy)phenyl]methyl]-. Available from: [Link]

  • PubMed Central. Crystal structure of 4,5-dinitro-1H-imidazole. Available from: [Link]

  • MilliporeSigma. 4,5-Dichloroimidazole, 1 X 5 g (277363-5G). Available from: [Link]

  • Oakwood Chemical. 4,5-Dichloro-1H-imidazole. Available from: [Link]

  • PubChem. 4,5-dihydro-1H-imidazole;1H-indole | C11H13N3 | CID 21125409. Available from: [Link]

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Exploratory

Solubility Profile of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid: A Theoretical and Practical Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The determination of a compound's solubility is a cornerstone of early-stage drug development, profoundly influencing b...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The determination of a compound's solubility is a cornerstone of early-stage drug development, profoundly influencing bioavailability, formulation, and overall therapeutic efficacy. This guide provides a detailed examination of the solubility characteristics of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry. We will explore the theoretical principles governing its solubility, predict its behavior across a spectrum of solvents, and present a validated experimental protocol for empirical determination. This document is intended to serve as a comprehensive resource for scientists engaged in the physicochemical characterization of novel chemical entities.

Introduction: The Critical Role of Solubility

4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid belongs to the imidazole class of compounds, a privileged structure in medicinal chemistry known for a wide range of pharmacological activities.[1][2] The substituents on the imidazole core—a chloro group, an ethyl group, and a carboxylic acid—impart a unique combination of electronic and steric properties that dictate its interaction with biological targets and its physicochemical behavior.

Before a drug candidate can be effective, it must first be absorbed into the systemic circulation, and solubility is a primary gatekeeper in this process.[3][4] Poor aqueous solubility can lead to low and erratic bioavailability, complicating dose selection and potentially masking the true efficacy or toxicity of a compound during preclinical and clinical trials.[4][5] Therefore, a thorough understanding and quantitative measurement of solubility in various solvent systems are not merely procedural steps but are fundamental to risk assessment and the strategic progression of a drug development program.

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by the balance of intermolecular forces between solute-solute molecules in the crystal lattice and solute-solvent molecules in solution.[6][7] The principle of "like dissolves like" provides a foundational framework for predicting solubility: polar solutes tend to dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents.[8][9][10]

Molecular Structure and Polarity Analysis

The structure of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid is inherently polar. Let's dissect the contributions of its functional groups:

  • Imidazole Ring: This heterocyclic core contains two nitrogen atoms, making it highly polar and capable of participating in hydrogen bonding.[1][11]

  • Carboxylic Acid (-COOH): This is a strongly polar group that can act as both a hydrogen bond donor (the -OH proton) and an acceptor (the carbonyl and hydroxyl oxygens).[12] In aqueous solutions, its acidity allows it to deprotonate, forming a highly polar carboxylate anion (R-COO⁻), which dramatically enhances water solubility.

  • Chloro Group (-Cl): As an electronegative atom, chlorine contributes to the molecule's overall dipole moment, increasing its polarity.[13]

  • Ethyl Group (-CH₂CH₃): This is a non-polar, hydrophobic moiety. However, its small size is unlikely to overcome the dominant polar characteristics of the rest of the molecule.[7]

The Power of Hydrogen Bonding

Hydrogen bonds are strong dipole-dipole interactions that occur when hydrogen is bonded to a highly electronegative atom like oxygen or nitrogen.[14][15] These bonds are pivotal for dissolving polar molecules in protic solvents (solvents that can donate hydrogen bonds, like water or methanol).[12][16]

4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid is well-equipped for hydrogen bonding:

  • H-bond Donors: The N-H of the imidazole ring and the O-H of the carboxylic acid.

  • H-bond Acceptors: The sp²-hybridized nitrogen of the imidazole ring and the two oxygen atoms of the carboxylic acid.

The ability to form multiple hydrogen bonds with polar protic solvents is a strong indicator of significant solubility in these media.[6]

cluster_solute 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid cluster_solvent Water (Solvent) solute_N1 N solute_H1 H water1_O O solute_H1->water1_O H-Bond (Donor) solute_N2 N water1_H1 H solute_N2->water1_H1 H-Bond (Acceptor) solute_C_acid C solute_O1_acid O solute_O2_acid O water2_H1 H solute_O1_acid->water2_H1 H-Bond (Acceptor) solute_H2_acid H water2_O O solute_H2_acid->water2_O H-Bond (Donor) solute_Cl Cl solute_Et CH₂CH₃ water1_H2 H water2_H2 H

Caption: Hydrogen bonding with a protic solvent.

Predicted Solubility Profile

Based on the theoretical principles, we can predict the solubility behavior of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid in various solvent classes. The following table summarizes these predictions. Note: These are estimated values based on chemical structure and principles. Experimental verification is required for definitive data.

Solvent ClassExample SolventDielectric Constant¹Polarity Index²Predicted SolubilityRationale
Polar Protic Water80.110.2HighStrong hydrogen bonding; potential for ionization to carboxylate form.
Methanol32.75.1HighExcellent hydrogen bond donor and acceptor capabilities.[7]
Ethanol24.54.3Moderate to HighGood hydrogen bonding, but slightly less polar than methanol.[7]
Polar Aprotic DMSO46.77.2HighVery polar; excellent dipole-dipole interactions. Cannot donate H-bonds.
Acetonitrile37.55.8ModeratePolar, but a weaker H-bond acceptor than DMSO.
Ethyl Acetate6.04.4Low to ModerateIntermediate polarity; limited H-bonding capability.
Non-Polar Toluene2.42.4Very LowLacks polarity and H-bonding ability to solvate the polar molecule.
Hexane1.90.1InsolubleVan der Waals forces are insufficient to overcome solute-solute interactions.[7]

¹Dielectric constants are approximate values at 20-25°C.[17] ²Polarity Index is a relative measure of a solvent's polarity.[17]

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[18] It involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached between the dissolved and undissolved solute.[18][19]

Causality Behind the Method

This protocol is designed to achieve a true thermodynamic equilibrium.

  • Excess Solid: Ensures the solution becomes saturated, which is the definition of solubility.

  • Prolonged Agitation: Provides the necessary energy to break the crystal lattice and facilitates the dissolution process until the rates of dissolving and precipitation are equal.[19]

  • Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducibility.

  • Phase Separation: Centrifugation and/or filtration are critical to remove all undissolved solid particles, ensuring that only the dissolved solute is quantified.[4]

Step-by-Step Protocol
  • Preparation: Add an excess amount of crystalline 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid to a series of glass vials (e.g., 2-5 mg per 1 mL of solvent). The exact amount should be enough to ensure undissolved solid remains visible at equilibrium.

  • Solvent Addition: Accurately pipette the desired volume of the selected solvent (e.g., 1 mL) into each vial.

  • Equilibration: Seal the vials tightly. Place them in a shaker or agitator set to a constant temperature (e.g., 25°C). Agitate the vials for a sufficient duration to reach equilibrium. A 24-hour period is common, but this should be confirmed by measuring concentration at multiple time points (e.g., 24, 48, and 72 hours) to ensure the value has plateaued.[4][20]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Then, carefully aspirate the supernatant and filter it through a 0.22 µm syringe filter (select a filter material compatible with the solvent) to remove any remaining micro-particulates. Alternatively, centrifuge the vials at high speed and then sample the clear supernatant.[4]

  • Dilution: Dilute the clear, saturated filtrate with an appropriate solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.

start Start: Weigh excess solid compound add_solvent Add precise volume of solvent to vial start->add_solvent equilibrate Seal vial and agitate at constant temperature (e.g., 24-48h at 25°C) add_solvent->equilibrate phase_sep Phase Separation: Centrifuge or let settle equilibrate->phase_sep filter Filter supernatant through 0.22 µm syringe filter phase_sep->filter dilute Dilute filtrate to fall within calibration curve range filter->dilute analyze Quantify concentration using HPLC-UV dilute->analyze end_node End: Calculate Solubility (e.g., in mg/mL or µM) analyze->end_node

Caption: Workflow for the Shake-Flask solubility assay.

Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for accurately quantifying the concentration of dissolved analytes.[21][22][23]

Sample HPLC Method
  • Instrument: HPLC system with a UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point could be 70:30 (v/v) Water:Acetonitrile.[23][24]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by scanning the UV spectrum of the compound to find its absorbance maximum (λ-max). Imidazole rings typically absorb in the 210-230 nm range.

  • Calibration: Prepare a series of standard solutions of known concentrations of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid. Generate a calibration curve by plotting the peak area versus concentration. The solubility is then calculated from the concentration of the diluted filtrate using the linear regression equation of this curve.[23]

Conclusion

The solubility of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid is dictated by its highly polar nature, conferred by the imidazole ring and the carboxylic acid functional group. It is predicted to be highly soluble in polar protic solvents like water and methanol, moderately to highly soluble in polar aprotic solvents like DMSO, and poorly soluble in non-polar solvents such as hexane. The robust shake-flask method, coupled with precise HPLC-UV analysis, provides a reliable means for experimentally determining its thermodynamic solubility. This essential data empowers researchers to make informed decisions regarding formulation strategies, preclinical study design, and the overall advancement of drug candidates.

References

  • Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE. Retrieved from [Link][14]

  • Allen. (n.d.). Hydrogen Bonding-Formation, Types, Conditions and Properties. Retrieved from [Link][15]

  • Maokong. (2022, October 13). Comparison of the polarity of organic solvents. Retrieved from [Link][13]

  • Journal of Medical and Health Sciences. (2025, April 5). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Retrieved from [Link][6]

  • Chemistry For Everyone. (2025, May 7). How Do Hydrogen Bonds Influence Solubility? [Video]. YouTube. Retrieved from [Link][12]

  • askIITians. (2025, August 18). How do hydrogen bonds affect solubility?. Retrieved from [Link][16]

  • Unknown Source. (n.d.). Polarity of Solvents. Retrieved from [Link][25]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link][8]

  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link][5]

  • Teachy. (n.d.). Summary of Exploring the Solubility of Organic Compounds: Theory and Practice. Retrieved from [Link][3]

  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link][26]

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link][27]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link][20]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link][28]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link][29]

  • Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link][30]

  • SIELC Technologies. (2018, February 16). 1H-Imidazole-4-carboxylic acid. Retrieved from [Link][24]

  • ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent?. Retrieved from [Link][17]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link][7]

  • Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link][31]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link][19]

  • McMaster University. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

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  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link][18]

  • Chemsrc. (2025, September 18). CAS#:1171124-66-5 | Ethyl 5-chloro-4-ethyl-1H-imidazole-2-carboxylate. Retrieved from [Link][32]

  • ResearchGate. (2025, August 10). (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved from [Link][33]

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Foundational

An Investigative Guide to the Potential Therapeutic Targets of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid

Abstract The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs.[1][2] Its unique electronic properties and ability to engage in various biological in...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a fertile ground for drug discovery. This guide focuses on a specific, under-investigated derivative: 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid. Lacking extensive characterization in public literature, this molecule presents a compelling case for target discovery. This document serves as a technical guide for researchers and drug development professionals, outlining a systematic, hypothesis-driven approach to identify and validate its potential therapeutic targets. We will deconstruct the molecule's key structural features, propose high-probability target classes based on established bioisosteric principles and literature precedent, and provide detailed, actionable protocols for a comprehensive target validation workflow.

Structural and Mechanistic Rationale

The therapeutic potential of any small molecule is encoded in its structure. A thorough analysis of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid allows us to form rational hypotheses about its biological interactions.

  • The Imidazole Core: This five-membered aromatic heterocycle is electron-rich and contains two nitrogen atoms, making it a versatile interaction hub.[1] It can act as a hydrogen bond donor and acceptor, a key feature for binding to receptor and enzyme pockets.[3] Furthermore, the nitrogen atoms are excellent metal coordinators, suggesting a high potential for interaction with metalloenzymes.[4]

  • The 2-Carboxylic Acid Group: Carboxylic acids are common features in both endogenous molecules and drugs. This group can act as a bioisostere for phosphate groups or other carboxylate-containing substrates, enabling competitive inhibition.[5] Its ability to chelate metal ions, particularly in concert with the imidazole nitrogens, strongly reinforces the hypothesis of metalloenzyme inhibition.[6]

  • The 4-Chloro and 5-Ethyl Substituents: These substituents are critical for fine-tuning the molecule's properties. The ethyl group at the 5-position adds lipophilicity, potentially enhancing membrane permeability and interaction with hydrophobic pockets in a target protein. The chloro group at the 4-position is an electron-withdrawing group that modulates the pKa of the imidazole ring and can form specific halogen bonds with the target protein, potentially increasing binding affinity and selectivity.[4]

This combination of a metal-chelating core, a substrate-mimicking carboxylate, and lipophilic/electronic-modulating substituents suggests several promising classes of therapeutic targets.

cluster_molecule Molecular Features of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid cluster_interactions Potential Biological Interactions Imidazole Imidazole Core Hbond H-Bonding Imidazole->Hbond Metal Metal Ion Chelation Imidazole->Metal Carboxyl 2-Carboxylic Acid Carboxyl->Hbond Carboxyl->Metal Mimicry Substrate Mimicry Carboxyl->Mimicry Substituents 4-Chloro & 5-Ethyl Groups Hydrophobic Hydrophobic Interactions Substituents->Hydrophobic Halogen Halogen Bonding Substituents->Halogen

Figure 1: Key structural features and their potential biological interactions.

Hypothesized Therapeutic Target Classes

Based on the structural analysis and extensive literature on imidazole-based compounds, we can prioritize several target classes for investigation.

Metalloenzymes

The strong metal-coordinating potential of the imidazole-2-carboxylate scaffold makes metalloenzymes a primary target class.

  • Rationale: The active sites of these enzymes contain critical metal ions (e.g., Zn²⁺) that are essential for catalysis. A molecule capable of chelating this ion can act as a potent inhibitor. Imidazole-based compounds have shown activity against various metalloenzymes.[4]

  • Primary Candidates:

    • Metallo-β-lactamases (MBLs): These bacterial enzymes confer resistance to carbapenem antibiotics. Inhibitors could restore the efficacy of these last-resort drugs. 1H-imidazole-2-carboxylic acid derivatives are known to be effective MBL inhibitors.[6]

    • Carbonic Anhydrases (CAs): Particularly the tumor-associated isoform CA-IX. Inhibition of CA-IX can disrupt pH regulation in hypoxic tumors, representing a viable anticancer strategy.[4]

    • Histone Deacetylases (HDACs): Class II HDACs are zinc-dependent enzymes and are validated targets in oncology.[7]

Protein Kinases

The imidazole scaffold is a common feature in many ATP-competitive kinase inhibitors.

  • Rationale: The imidazole core can form crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a common mechanism for kinase inhibitors. Imidazole derivatives have been identified as potent inhibitors of various kinases, including EGFR, VEGFR, and MAPKs.[8]

  • Primary Candidates:

    • Receptor Tyrosine Kinases (RTKs): Overexpression of RTKs like VEGFR and EGFR is a hallmark of many cancers.

    • Serine/Threonine Kinases: Dysregulation of signaling cascades involving kinases like MAPKs is central to inflammation and cancer.

G-Protein Coupled Receptors (GPCRs)

Imidazole is a core component of endogenous GPCR ligands like histamine and is present in many synthetic modulators.

  • Rationale: The structural features of the molecule may allow it to fit into the ligand-binding pockets of various GPCRs, acting as either an agonist or antagonist. Imidazole derivatives have been developed as modulators for adrenergic and serotonin receptors.[9][10]

  • Primary Candidates:

    • Adrenergic Receptors: Targets for cardiovascular diseases. For instance, the imidazole derivative oxymetazoline is an α1 and α2 adrenergic receptor agonist.[11]

    • Serotonin (5-HT) Receptors: Key targets for neurological and psychiatric disorders.[9]

A Phased Approach to Target Identification and Validation

A robust, multi-stage experimental plan is required to systematically screen for, identify, and validate the therapeutic target(s) of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid.

cluster_workflow Target Identification & Validation Workflow Phase1 Phase 1: Broad Screening & Hit Generation Screening Biochemical Assays (Enzyme/Receptor Panels) Thermal Shift Assay (DSF) Phase1->Screening Phase2 Phase 2: Hit Confirmation & Characterization Confirmation IC50 Determination Binding Kinetics (SPR/ITC) Mechanism of Action Phase2->Confirmation Phase3 Phase 3: Cellular Target Engagement & Function Validation Cellular Thermal Shift (CETSA) Target-Specific Functional Assays (e.g., Reporter, Viability) Phase3->Validation Screening->Phase2 Identified 'Hits' Confirmation->Phase3 Confirmed Binders

Figure 2: A systematic workflow for target discovery and validation.

Phase 1: Broad Screening for Hit Generation

The initial goal is to cast a wide net to identify potential interacting proteins from the hypothesized target classes.

Protocol 1: Differential Scanning Fluorimetry (DSF) for Unbiased Target Discovery

  • Principle: This thermal shift assay measures the change in a protein's melting temperature (Tm) upon ligand binding. An increase in Tm indicates that the ligand stabilizes the protein, suggesting a direct interaction. This is a powerful, unbiased method to screen for binding partners.

  • Methodology:

    • Preparation: Dispense a library of purified proteins (including kinases, metalloenzymes, etc.) into a 384-well PCR plate at a final concentration of 2 µM in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

    • Compound Addition: Add 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid to a final concentration of 10 µM. Include a DMSO vehicle control for each protein.

    • Dye Addition: Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

    • Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a thermal gradient from 25 °C to 95 °C with a ramp rate of 0.05 °C/sec, measuring fluorescence at each interval.

    • Data Analysis: Plot fluorescence versus temperature. The inflection point of the curve represents the Tm. A significant positive shift (ΔTm > 2 °C) in the presence of the compound compared to the DMSO control is considered a hit.

Protocol 2: Targeted Metalloenzyme and Kinase Inhibition Panels

  • Principle: Use commercially available or in-house biochemical assays to screen the compound against a panel of purified enzymes at a single, high concentration to identify potential inhibitors.

  • Methodology:

    • Assay Setup: For each enzyme, prepare a reaction mixture containing the enzyme, its specific substrate, and any necessary cofactors in an appropriate assay buffer.

    • Compound Incubation: Add 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid to a final concentration of 10 µM. Include a positive control inhibitor and a DMSO vehicle control.

    • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (or ATP for kinases).

    • Signal Detection: Incubate for a predetermined time at the optimal temperature. Measure the product formation or substrate depletion using a suitable detection method (e.g., fluorescence, luminescence, absorbance).

    • Data Analysis: Calculate the percent inhibition relative to the DMSO control. Inhibition greater than 50% is typically considered a hit.

Phase 2: Hit Confirmation and Mechanistic Characterization

Once initial hits are identified, the next phase confirms these interactions and elucidates the underlying mechanism.

Protocol 3: IC50 Determination

  • Principle: To quantify the potency of the compound against the confirmed hits from Phase 1. The IC50 is the concentration of inhibitor required to reduce enzyme activity by 50%.

  • Methodology:

    • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the compound, typically starting from 100 µM.

    • Assay Performance: Perform the biochemical assay for the hit enzyme as described in Protocol 2, using the range of compound concentrations.

    • Data Analysis: Plot percent inhibition against the logarithm of inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Hypothetical IC50 Data for Hit Confirmation

Target Target Class IC50 (µM)
MBL-VIM2 Metalloenzyme 0.85
CA-IX Metalloenzyme 1.2
VEGFR2 Kinase 5.6
p38α Kinase > 50

| AdR-α1A | GPCR | 15.2 |

Protocol 4: Surface Plasmon Resonance (SPR) for Binding Kinetics

  • Principle: SPR is a label-free technique to measure real-time binding kinetics and affinity. It provides the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

  • Methodology:

    • Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface.

    • Analyte Injection: Inject a series of concentrations of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid over the chip surface.

    • Detection: The instrument detects changes in the refractive index at the surface as the compound binds to and dissociates from the immobilized protein.

    • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD. A low KD value indicates high binding affinity.

Phase 3: Cellular Target Engagement and Functional Validation

The final step is to confirm that the compound engages its target in a complex cellular environment and elicits a functional response.

Protocol 5: Cellular Thermal Shift Assay (CETSA)

  • Principle: This assay extends the principle of DSF to live cells. Ligand binding stabilizes the target protein against thermal denaturation within the cell, which can be measured by quantifying the amount of soluble protein remaining after heat shock.

  • Methodology:

    • Cell Treatment: Treat intact cells with the compound or a vehicle control for 1-2 hours.

    • Heat Shock: Heat aliquots of the treated cells across a range of temperatures.

    • Cell Lysis: Lyse the cells through freeze-thaw cycles.

    • Fractionation: Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

    • Protein Detection: Analyze the amount of soluble target protein in each sample using Western blotting or other protein quantification methods.

    • Data Analysis: Plot the amount of soluble protein against temperature. A rightward shift in the curve for compound-treated cells indicates target engagement.

Protocol 6: Target-Specific Cellular Functional Assay

  • Principle: To demonstrate that target engagement translates into a biological effect. The choice of assay depends on the validated target.

  • Methodology Examples:

    • For an MBL inhibitor: A bacterial cell-based assay. Co-administer the compound with a carbapenem antibiotic (e.g., meropenem) to a culture of MBL-producing bacteria. A restoration of antibiotic activity (reduced bacterial growth) compared to the antibiotic alone validates the compound's function.

    • For a VEGFR2 inhibitor: An anti-angiogenesis assay. Treat human umbilical vein endothelial cells (HUVECs) with the compound and measure its ability to inhibit VEGF-induced tube formation on a Matrigel matrix.

    • For a CA-IX inhibitor: A cell viability assay. Treat a cancer cell line that overexpresses CA-IX (e.g., HT-29) with the compound under hypoxic conditions and measure the reduction in cell viability.

Conclusion and Future Directions

This guide presents a structured and scientifically rigorous framework for elucidating the therapeutic potential of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid. By progressing through the phases of broad screening, biochemical characterization, and cellular validation, researchers can confidently identify its primary biological target(s). The data generated from this workflow—including potency (IC50), affinity (KD), cellular engagement, and functional effect—will provide a solid foundation for subsequent lead optimization and preclinical development. Future structure-activity relationship (SAR) studies, guided by the initial findings, will be crucial for enhancing potency, selectivity, and drug-like properties, ultimately paving the way for a potential new therapeutic agent.

References

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  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (2024). Google Scholar.
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  • Comprehensive review in current developments of imidazole-based medicinal chemistry. (2013). PubMed. [Link]

  • Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. (n.d.). Scilit. [Link]

  • Imidazole Derivatives as Potential Therapeutic Agents. (2024). ResearchGate. [Link]

  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (2024). Google Scholar.
  • The Role of Imidazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies. (2022). PubMed Central. [Link]

  • Oxymetazoline. (n.d.). Wikipedia. [Link]

  • Novel 2-imidazoles as potent, selective and CNS penetrant α1A adrenoceptor partial agonists. (2024). ResearchGate. [Link]

  • Imidazole-based adrenergic receptor agonists and antagonists. (n.d.). ResearchGate. [Link]

  • Imidazole derivatives: A comprehensive survey of their recognition properties. (n.d.). Dialnet. [Link]

  • Mechanism of imidazole inhibition of a GH1 β‐glucosidase. (2018). PubMed Central. [Link]

  • Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. (2022). PubMed. [Link]

  • Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method. (n.d.).
  • 2-Imidazole as a Substitute for the Electrophilic Group Gives Highly Potent Prolyl Oligopeptidase Inhibitors. (2021). ACS Medicinal Chemistry Letters. [Link]

  • 2-Imidazole as a Substitute for the Electrophilic Group Gives Highly Potent Prolyl Oligopeptidase Inhibitors. (2021). PubMed Central. [Link]

  • 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxylic acid. (n.d.). PubChem. [Link]

  • 4-CHLORO-5-(4-METHYLPHENYL)-1H-IMIDAZOLE-2-CARBOXYLIC ACID. (n.d.). gsrs.ncats.nih.gov. [Link]

  • A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. (2021). ResearchGate. [Link]

  • Paired Carboxylic Acids in Enzymes and Their Role in Selective Substrate Binding, Catalysis, and Unusually Shifted pKa Values. (2020). ResearchGate. [Link]

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Protocols & Analytical Methods

Method

A Phased Approach to In Vitro Characterization of Novel Imidazole-Based Compounds

An Application Note and In Vitro Assay Protocol for 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid Authored by: Senior Application Scientist, Gemini Laboratories Abstract The imidazole ring is a privileged heterocyclic...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and In Vitro Assay Protocol for 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

The imidazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic characteristics and ability to bind with a wide variety of biological targets like enzymes and receptors.[1] Novel imidazole derivatives, such as 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid, represent a promising frontier for drug discovery, particularly in oncology where imidazole-based compounds have been shown to act as inhibitors of critical enzymes like kinases and histone deacetylases (HDACs), or as inducers of apoptosis.[2] This guide presents a comprehensive, tiered in vitro assay cascade designed to systematically evaluate the biological activity of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid. The protocols herein provide a robust framework for primary screening through enzyme inhibition assays, secondary validation via cell-based cytotoxicity and apoptosis assays, and advanced mechanistic studies to determine the mode of enzyme inhibition.

Introduction: The Scientific Rationale

The discovery of novel therapeutic agents requires a systematic and logical screening process. For a new chemical entity like 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid, whose specific biological activities are yet uncharacterized, we must rely on the established profile of its chemical class. Imidazole derivatives are well-documented as potent enzyme inhibitors.[1][3] This inhibitory action on enzymes crucial for cancer cell proliferation and survival is a primary mechanism for their anticancer effects.[2] Therefore, our experimental approach begins with direct enzymatic assays before proceeding to more complex cell-based systems. This tiered approach ensures that resources are focused efficiently, and it allows for the elucidation of a compound's mechanism of action, from molecular target to cellular outcome.

This document serves as a practical guide for researchers, providing detailed, self-validating protocols to:

  • Determine the compound's inhibitory potential against a representative enzyme class.

  • Assess its impact on cancer cell viability and its ability to induce programmed cell death.

  • Characterize the kinetic mechanism of enzyme inhibition for promising "hit" compounds.

Preliminary Compound Management

Accurate and reproducible results begin with proper handling of the test compound.

2.1. Solubility Assessment The solubility of a compound dictates its utility in aqueous biological assays.

  • Initial Solvent Selection : Dimethyl sulfoxide (DMSO) is the recommended starting solvent due to its broad miscibility and compatibility with most in vitro assays at low final concentrations (<0.5%).

  • Procedure : Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Visually inspect for complete dissolution. If precipitation occurs, sonication or gentle warming may be employed.

  • Aqueous Buffer Compatibility : Serially dilute the high-concentration DMSO stock into the primary assay buffer (e.g., PBS, Tris-HCl) to determine the highest concentration at which the compound remains soluble. Visual inspection for precipitation or turbidity is critical. This concentration will define the upper limit for screening.

2.2. Stock Solution Preparation and Storage

  • Master Stock : Prepare a 10 mM master stock solution of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid in 100% DMSO.

  • Aliquoting : Dispense the master stock into small, single-use aliquots to minimize freeze-thaw cycles, which can degrade the compound.

  • Storage : Store aliquots at -20°C or -80°C, protected from light.

Tier 1: Primary Screening - Enzyme Inhibition Assay

The first tier of screening aims to identify if the compound has direct inhibitory activity against a relevant enzyme target. Given the known activities of imidazole derivatives, a kinase or cyclooxygenase (COX) enzyme would be a rational starting point.[2][4] The following is a generalized protocol for determining the half-maximal inhibitory concentration (IC50).

3.1. Principle This protocol uses a generic enzyme that converts a substrate into a product that can be detected via absorbance, fluorescence, or luminescence. The inhibitory activity of the test compound is measured by the reduction in the signal produced by the enzymatic reaction.[5]

3.2. Experimental Workflow: IC50 Determination

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid Add_Compound Add compound dilutions and controls to wells Compound_Prep->Add_Compound Reagent_Prep Prepare Enzyme, Substrate, and Buffer Solutions Add_Enzyme Add Enzyme Solution (pre-incubate if needed) Reagent_Prep->Add_Enzyme Add_Compound->Add_Enzyme Start_Reaction Add Substrate to initiate reaction Add_Enzyme->Start_Reaction Incubate Incubate at optimal temperature (e.g., 37°C) Start_Reaction->Incubate Stop_Reaction Stop reaction (if required) Incubate->Stop_Reaction Read_Plate Read Plate (Absorbance/Fluorescence/Luminescence) Stop_Reaction->Read_Plate Calc_Inhibition Calculate % Inhibition for each concentration Read_Plate->Calc_Inhibition Plot_Curve Plot Dose-Response Curve (% Inhibition vs. log[Compound]) Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 value (Non-linear regression) Plot_Curve->Determine_IC50

Caption: Workflow for enzyme inhibition IC50 determination.

3.3. Detailed Protocol: Generic Kinase IC50 Assay (Luminescent)

Materials:

  • Test Compound: 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid

  • Kinase of interest (e.g., a tyrosine kinase)

  • Kinase substrate (peptide)

  • ATP (at a concentration near its Km)

  • Kinase assay buffer

  • Luminescent Kinase Assay Kit (detects remaining ATP)

  • White, opaque 96-well plates

  • Multichannel pipette, plate reader with luminescence detection

Procedure:

  • Compound Dilution : Prepare a 10-point, 3-fold serial dilution of the compound stock in DMSO. A typical starting concentration might be 100 µM. Then, dilute these DMSO stocks into the assay buffer.

  • Controls : Prepare a "no inhibitor" control (0% inhibition, vehicle only) and a "no enzyme" or "100% inhibition" control (background).

  • Assay Plate Setup : To a 96-well plate, add 5 µL of each compound dilution or control.

  • Enzyme Addition : Add 10 µL of the kinase solution to each well. Gently mix and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation : Add 10 µL of the substrate/ATP mixture to each well to start the reaction.

  • Incubation : Incubate the plate at 37°C for 60 minutes.

  • Signal Detection : Stop the reaction and measure the remaining ATP by adding 25 µL of the luminescent detection reagent. Incubate for 10 minutes at room temperature and read luminescence on a plate reader.

  • Data Analysis :

    • Calculate Percent Inhibition using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background))

    • Plot % Inhibition versus the logarithm of the compound concentration.

    • Fit the data using a four-parameter logistic (non-linear regression) model to determine the IC50 value.[6]

3.4. Data Presentation

CompoundTarget EnzymeIC50 (µM)
4-chloro-5-ethyl-1H-imidazole-2-carboxylic acidKinase X[Result]
Control Inhibitor (e.g., Staurosporine)Kinase X[Result]

Tier 2: Cellular Activity Screening

If the compound is active in an enzyme assay, or to test for other mechanisms of action, assessing its effect on whole cells is the next logical step.[7] Given the prevalence of imidazole derivatives as anticancer agents, using cancer cell lines is highly relevant.[8]

4.1. Protocol: Cell Viability (Cytotoxicity) Assay

Principle: This assay measures the metabolic activity of a cell population, which correlates with the number of viable cells. A reduction in metabolic activity indicates either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation). The MTT assay, which measures the reduction of a yellow tetrazolium salt to purple formazan crystals by metabolically active cells, is a classic example.

Procedure (MTT Assay):

  • Cell Seeding : Seed a cancer cell line (e.g., MCF-7 breast cancer cells) into a 96-well clear plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment : The next day, treat the cells with a serial dilution of the test compound (final DMSO concentration ≤ 0.5%). Include vehicle-only and no-cell (blank) controls.

  • Incubation : Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition : Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization : Carefully remove the media and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement : Read the absorbance at 570 nm using a plate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the EC50 (half-maximal effective concentration) or GI50 (half-maximal growth inhibition).

4.2. Protocol: Apoptosis Induction Assay

Principle: A hallmark of effective anticancer drugs is the ability to induce apoptosis, or programmed cell death. A key event in apoptosis is the activation of a cascade of enzymes called caspases.[9] This assay measures the activity of effector caspases (caspase-3 and -7).

Procedure (Luminescent Caspase-3/7 Assay):

  • Cell Treatment : Seed and treat cells with the compound as described in the cytotoxicity assay (Section 4.1). It is crucial to test concentrations at and around the determined EC50 value.

  • Incubation : Incubate for a shorter period (e.g., 6, 12, or 24 hours) as caspase activation is an earlier event than loss of metabolic activity.

  • Reagent Addition : Add the Caspase-Glo® 3/7 Reagent, which contains a luminogenic caspase substrate, directly to the wells.

  • Incubation : Incubate at room temperature for 1-2 hours.

  • Measurement : Read the luminescent signal, which is proportional to the amount of caspase activity.

4.3. Cellular Assay Decision Workflow

G Start Start with Test Compound Cytotoxicity Perform Cytotoxicity Assay (e.g., MTT, LDH) Determine EC50 Start->Cytotoxicity Decision Is EC50 in desired range? Cytotoxicity->Decision Apoptosis Perform Apoptosis Assay (e.g., Caspase-3/7) at EC50 concentration Decision->Apoptosis Yes Stop Compound is inactive or too toxic. Stop or Redesign. Decision->Stop No Mechanism Investigate Mechanism of Action (e.g., Western Blot for pathway proteins) Apoptosis->Mechanism

Caption: Decision workflow for cellular activity screening.

4.4. Data Presentation

CompoundCell LineCytotoxicity EC50 (µM)Caspase-3/7 Activation (Fold Change vs. Vehicle)
4-chloro-5-ethyl-1H-imidazole-2-carboxylic acidMCF-7[Result][Result]
Control Drug (e.g., Doxorubicin)MCF-7[Result][Result]

Tier 3: Advanced Study - Enzyme Mechanism of Inhibition (MoI)

For a compound that demonstrates potent enzyme inhibition, understanding its Mechanism of Inhibition (MoI) is a critical next step in drug development.[10] This determines how the inhibitor interacts with the enzyme and its substrate.

5.1. Principle By measuring the enzyme's reaction rate at various concentrations of both the substrate and the inhibitor, one can determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). This is often visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]).[11]

5.2. MoI Experimental Design

  • Matrix Setup : Design a matrix of experiments. Use at least five substrate concentrations (e.g., ranging from 0.2x Km to 5x Km) and at least four inhibitor concentrations (e.g., 0, 0.5x IC50, 1x IC50, and 2x IC50).

  • Assay Execution : Perform the enzyme assay as described in Section 3, measuring the initial reaction velocity (v₀) for each condition in the matrix.[12]

  • Data Analysis :

    • Plot v₀ versus substrate concentration ([S]) for each inhibitor concentration to generate Michaelis-Menten curves.

    • Transform the data by plotting 1/v₀ versus 1/[S] (Lineweaver-Burk plot).

    • Analyze the pattern of the lines on the plot:

      • Competitive : Lines intersect on the Y-axis (Vmax is unchanged, apparent Km increases).[11]

      • Non-competitive : Lines intersect on the X-axis (Vmax decreases, Km is unchanged).[11]

      • Uncompetitive : Lines are parallel (both Vmax and Km decrease).

G Start Potent Inhibitor Identified (Low IC50) Matrix Design Experiment Matrix: Vary [Substrate] and [Inhibitor] Start->Matrix Assay Run Enzyme Assays Measure Initial Velocity (v₀) for all conditions Matrix->Assay Plot Generate Lineweaver-Burk Plot (1/v₀ vs 1/[S]) Assay->Plot Analysis Analyze Line Intercepts Plot->Analysis Competitive Mode: Competitive (Lines intersect on Y-axis) Analysis->Competitive Y-intercept NonCompetitive Mode: Non-competitive (Lines intersect on X-axis) Analysis->NonCompetitive X-intercept Uncompetitive Mode: Uncompetitive (Lines are parallel) Analysis->Uncompetitive Parallel

Sources

Application

Application Notes and Protocols for the Utilization of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid in Cell Culture

For Researchers, Scientists, and Drug Development Professionals Disclaimer: As of the latest literature review, specific biological activity and established cell culture protocols for 4-chloro-5-ethyl-1H-imidazole-2-carb...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific biological activity and established cell culture protocols for 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid are not extensively documented in publicly available scientific literature. The following application notes and protocols are therefore provided as a comprehensive guide based on the broader class of imidazole derivatives and general best practices for introducing a novel small molecule compound in a research setting. It is imperative that researchers conduct their own validation experiments to determine the specific activity, optimal concentration, and potential cytotoxicity of this compound in their chosen cell systems.

Introduction: The Potential of Imidazole Derivatives in Cellular Research

Imidazole-based compounds represent a versatile class of heterocyclic molecules that are of significant interest in medicinal chemistry and drug discovery. The imidazole ring is a common structural motif in many biologically active molecules and approved drugs. While the specific mechanism of action for 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid is not yet elucidated, related imidazole-2-carboxylic acid derivatives have been investigated for various therapeutic applications, including as inhibitors of metallo-β-lactamases to combat antibiotic resistance and as potential anticancer agents.[1][2]

These application notes will provide a framework for the initial characterization and utilization of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid in a cell culture environment. The protocols outlined below are designed to be adaptable and should be optimized for your specific cell lines and experimental goals.

Compound Handling and Stock Solution Preparation

Prior to any biological experiments, it is crucial to properly handle and prepare stock solutions of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid.

2.1. Safety Precautions:

Always handle 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid in accordance with its Safety Data Sheet (SDS). As a general precaution for a novel chemical compound, it is recommended to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a chemical fume hood.

2.2. Solubility and Stock Solution:

The solubility of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid may vary. It is generally advisable to first test solubility in common laboratory solvents. Due to the carboxylic acid moiety, it is expected to be soluble in polar organic solvents such as DMSO and ethanol.

Protocol for Stock Solution Preparation (10 mM):

  • Calculate the amount of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid needed to prepare a 10 mM stock solution. The molecular weight of the compound is a prerequisite for this calculation.

  • Weigh the required amount of the compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Initial Characterization in Cell Culture

Before proceeding with functional assays, it is essential to determine the cytotoxic profile of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid in your cell line of interest.

3.1. Cell Viability and Cytotoxicity Assay:

A dose-response experiment is critical to identify the concentration range that is non-toxic and suitable for further investigation.

Protocol for Determining IC50 (Half-maximal Inhibitory Concentration):

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment.

  • Compound Dilution: Prepare a serial dilution of the 10 mM stock solution in your complete cell culture medium to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM, 1.56 µM, 0.78 µM, and a vehicle control).

  • Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of the compound. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours), depending on the cell doubling time and the expected onset of action.

  • Viability Assessment: Assess cell viability using a suitable method, such as an MTT, XTT, or a luminescent-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: Plot the cell viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Table 1: Hypothetical Cytotoxicity Data for 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid in a Cancer Cell Line

Concentration (µM)Percent Viability (Mean ± SD)
1005.2 ± 1.5
5015.8 ± 3.2
2545.1 ± 4.1
12.578.9 ± 5.6
6.2595.3 ± 2.8
3.12598.1 ± 1.9
1.5699.2 ± 1.3
0.78100.1 ± 1.1
Vehicle Control100 ± 2.5

Hypothetical Application: Investigating Anti-Proliferative Effects

Based on the activity of related imidazole derivatives, a potential application for 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid could be in cancer research. The following protocol describes a hypothetical workflow to assess its anti-proliferative effects.

4.1. Experimental Workflow for Anti-Proliferation Studies:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Functional Assays cluster_2 Phase 3: Mechanistic Studies A Prepare Stock Solution (10 mM in DMSO) B Determine IC50 (Dose-Response Assay) A->B C Colony Formation Assay B->C Select non-toxic concentrations D Cell Cycle Analysis (Flow Cytometry) B->D E Apoptosis Assay (e.g., Annexin V/PI Staining) B->E F Western Blot for Key Signaling Proteins C->F D->F E->F G Pathway Analysis F->G G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor 4-chloro-5-ethyl-1H- imidazole-2-carboxylic acid Inhibitor->RAF Hypothetical Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by the test compound.

Conclusion and Future Directions

The provided application notes and protocols offer a structured approach for the initial investigation of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid in a cell culture setting. It is crucial to reiterate that these are general guidelines, and rigorous experimental validation is necessary. Future studies should focus on elucidating the specific molecular targets and mechanism of action of this compound to fully understand its therapeutic potential.

References

  • Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie. Available at: [Link]

Sources

Method

4-Chloro-5-ethyl-1H-imidazole-2-carboxylic Acid: A Research Tool for Investigating Hypoxia Signaling Pathways

Introduction: Unraveling the Hypoxia Response The cellular response to low oxygen tension, or hypoxia, is a fundamental process implicated in a vast array of physiological and pathological conditions, including embryonic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Hypoxia Response

The cellular response to low oxygen tension, or hypoxia, is a fundamental process implicated in a vast array of physiological and pathological conditions, including embryonic development, wound healing, ischemic diseases, and cancer. A master regulator of this intricate response is the Hypoxia-Inducible Factor (HIF) family of transcription factors.[1] Under normal oxygen levels (normoxia), the alpha subunit of HIF (HIF-α) is continuously synthesized and targeted for proteasomal degradation. This process is initiated by a class of oxygen-dependent enzymes known as HIF prolyl hydroxylases (PHDs), which hydroxylate specific proline residues on HIF-α.[2] This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and ultimately destroy HIF-α.[3]

In hypoxic conditions, the lack of molecular oxygen as a substrate inhibits PHD activity. This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus, dimerizes with its constitutively expressed partner HIF-β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes.[4] This transcriptional activation orchestrates a cellular adaptation to low oxygen by upregulating genes involved in angiogenesis (e.g., Vascular Endothelial Growth Factor - VEGF), erythropoiesis, and glucose metabolism.[5]

Small molecule inhibitors of PHDs have emerged as powerful research tools and promising therapeutic agents, as they can chemically mimic a hypoxic state by stabilizing HIF-α even under normoxic conditions.[6][7] This application note introduces 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid , a novel imidazole derivative with structural features suggesting it may act as a PHD inhibitor. We present a comprehensive guide for researchers to investigate the potential of this compound as a modulator of the HIF signaling pathway.

Hypothesized Mechanism of Action

While the precise biological targets of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid are yet to be fully elucidated, its structural resemblance to known PHD inhibitors, particularly the presence of a carboxylic acid group that can chelate the active site iron of PHDs, forms the basis of our working hypothesis. We propose that this compound inhibits PHD activity, leading to the stabilization of HIF-1α and the subsequent activation of downstream hypoxic signaling.

HIF_Pathway_and_Compound_Action Hypothesized Mechanism of Action of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid Normoxia Normoxia (High O2) PHD PHD Enzymes Normoxia->PHD Activates Hypoxia Hypoxia (Low O2) or 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid Hypoxia->PHD Inhibits HIF1a HIF-1α PHD->HIF1a Hydroxylates (OH) HIF1a_synth HIF-1α Synthesis HIF1a_synth->HIF1a VHL VHL Complex HIF1a->VHL Recognized HIF1_complex HIF-1α/β Complex HIF1a->HIF1_complex Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination Proteasome->HIF1a Degrades HIF1b HIF-1β HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus Translocation HRE HRE Binding Nucleus->HRE Target_Genes Target Gene Transcription (e.g., VEGF) HRE->Target_Genes Activates

Caption: Hypothesized HIF-1α signaling pathway modulation.

Compound Handling and Preparation

Chemical and Physical Properties
PropertyValueSource
Molecular FormulaC6H7ClN2O2
Molecular Weight174.59 g/mol
AppearanceSolid (predicted)[8]
SolubilitySoluble in polar organic solvents (e.g., DMSO, Methanol)[9]
StorageStore at 2-8°C in a dark, inert atmosphere[8]
Protocol 1: Preparation of Stock Solutions

Causality: Accurate and reproducible experimental results depend on the correct preparation and storage of the compound. Dimethyl sulfoxide (DMSO) is a common solvent for polar organic molecules in biological assays.

  • Weighing: Accurately weigh out a precise amount of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity DMSO to achieve a stock concentration of 10-50 mM. Vortex thoroughly until the compound is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare fresh dilutions in the appropriate cell culture medium or assay buffer. Ensure the final DMSO concentration in the assay does not exceed a level toxic to the cells (typically ≤ 0.5%).

In Vitro and Cell-Based Assays for Target Validation

The following protocols are designed to systematically test the hypothesis that 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid stabilizes HIF-1α and activates downstream signaling.

Experimental_Workflow Experimental Workflow for Compound Characterization Compound_Prep Protocol 1: Compound Preparation PHD_Assay Protocol 2: In Vitro PHD2 Enzymatic Assay Compound_Prep->PHD_Assay Western_Blot Protocol 3: Western Blot for HIF-1α Stabilization Compound_Prep->Western_Blot HRE_Reporter Protocol 4: HRE-Luciferase Reporter Assay Compound_Prep->HRE_Reporter VEGF_ELISA Protocol 5: VEGF ELISA Compound_Prep->VEGF_ELISA Data_Analysis Data Analysis and Interpretation PHD_Assay->Data_Analysis Western_Blot->Data_Analysis HRE_Reporter->Data_Analysis VEGF_ELISA->Data_Analysis

Caption: A stepwise approach to validate the compound's activity.

Protocol 2: In Vitro PHD2 Enzymatic Assay (Conceptual)

Causality: This assay directly measures the inhibitory effect of the compound on the enzymatic activity of PHD2, the primary regulator of HIF-1α stability.[3][6]

  • Reagents: Recombinant human PHD2, a synthetic peptide substrate corresponding to the HIF-1α oxygen-dependent degradation domain, Fe(II), ascorbate, and 2-oxoglutarate.

  • Reaction Setup: In a 96-well plate, combine the assay buffer, recombinant PHD2, and varying concentrations of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid.

  • Initiation: Start the reaction by adding the substrate peptide, Fe(II), ascorbate, and 2-oxoglutarate.

  • Incubation: Incubate at 37°C for a defined period.

  • Detection: Measure the hydroxylation of the peptide substrate. This can be done using various methods, such as mass spectrometry or antibody-based detection of the hydroxylated product.[2][6]

  • Data Analysis: Calculate the IC50 value of the compound by plotting the percentage of PHD2 inhibition against the compound concentration.

Protocol 3: Western Blot for HIF-1α Stabilization

Causality: This cell-based assay provides direct evidence of HIF-1α protein accumulation within the cell, the hallmark of PHD inhibition.[1][10]

  • Cell Culture: Plate a suitable cell line (e.g., HeLa, HEK293) in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with a dose-range of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid for 4-8 hours. Include a positive control (e.g., CoCl2 or desferrioxamine) and a vehicle control (DMSO).[11]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. It is crucial to perform this step quickly and on ice to prevent HIF-1α degradation.[5] For enhanced detection, nuclear extraction is recommended as stabilized HIF-1α translocates to the nucleus.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (30-50 µg) onto an 8-10% polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[1]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against HIF-1α overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Loading Control: Probe the same membrane for a loading control protein (e.g., β-actin or α-tubulin) to ensure equal protein loading across all lanes.

Protocol 4: HRE-Luciferase Reporter Assay

Causality: This assay quantifies the transcriptional activity of the HIF-1 complex, providing a functional readout of the upstream signaling events.[12][13]

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with a firefly luciferase reporter plasmid containing multiple copies of the HRE and a constitutively active Renilla luciferase plasmid (for normalization). Alternatively, use a stable cell line expressing an HRE-luciferase reporter.[14]

  • Treatment: After 24 hours, treat the cells with a dose-range of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid for 16-24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction relative to the vehicle-treated control.

Protocol 5: VEGF ELISA

Causality: This assay measures the secretion of VEGF, a key downstream target gene of HIF-1, providing a biologically relevant functional outcome of HIF pathway activation.[15]

  • Cell Culture and Treatment: Plate cells in a 24-well plate and treat with a dose-range of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid for 24-48 hours.

  • Sample Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • ELISA Procedure: Perform a sandwich ELISA for human VEGF according to the manufacturer's instructions.[4][7]

    • Add standards and samples to a microplate pre-coated with a VEGF capture antibody.

    • Incubate to allow VEGF to bind.

    • Wash and add a biotinylated detection antibody.

    • Wash and add streptavidin-HRP.

    • Wash and add a TMB substrate.

    • Stop the reaction and measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve and calculate the concentration of VEGF in each sample.

Data Interpretation and Troubleshooting

Expected OutcomeInterpretationPotential Pitfalls & Solutions
Low IC50 in PHD2 assay Direct inhibition of PHD2 enzyme.- Compound precipitation: Check solubility in assay buffer. - Non-specific inhibition: Perform counter-screens against other 2-oxoglutarate-dependent dioxygenases.
Dose-dependent increase in HIF-1α protein (Western Blot) Stabilization of HIF-1α in cells.- No HIF-1α band: Ensure rapid cell lysis on ice with protease inhibitors. Use nuclear extracts. Include a positive control (e.g., CoCl2).[11] - High background: Optimize antibody concentrations and washing steps.
Increased HRE-luciferase activity Functional activation of HIF-1 transcriptional activity.- Low signal: Optimize transfection efficiency or use a stable cell line. - "Off-target" effects: The compound could be activating other pathways that converge on HREs.
Increased VEGF secretion (ELISA) Upregulation of a key HIF-1 target gene.- No increase in VEGF: The cell type may not produce high levels of VEGF. Confirm with another HIF target gene (e.g., via qPCR for GLUT1 or PGK1).

Conclusion

4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid presents an exciting opportunity for researchers studying the intricate mechanisms of the hypoxia signaling pathway. The protocols outlined in this application note provide a robust framework for validating its hypothesized role as a PHD inhibitor and for characterizing its effects on HIF-1α stabilization and downstream gene activation. By employing these methodologies, scientists and drug development professionals can effectively utilize this compound as a research tool to further our understanding of hypoxia-related diseases and to explore novel therapeutic strategies.

References

  • BMG LABTECH. (n.d.). VEGF ELISA. Retrieved from [Link]

  • Scott, M. G., & Cummins, E. P. (2010). Hypoxia-inducible factor prolyl-hydroxylase: purification and assays of PHD2. Methods in molecular biology (Clifton, N.J.), 648, 235–246.
  • Myllyharju, J. (2023). Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. Methods in Molecular Biology, 2648, 187-206.
  • Schofield, C. J., & Ratcliffe, P. J. (2004). Oxygen sensing by HIF hydroxylases. Nature reviews. Molecular cell biology, 5(5), 343–354.
  • RayBiotech. (n.d.). Human VEGF ELISA Kit. Retrieved from [Link]

  • ResearchGate. (2013). Does anyone perform HIF1 alpha Western blot?. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. Retrieved from [Link]

  • BPS Bioscience. (n.d.). HRE Luciferase Reporter Lentivirus. Retrieved from [Link]

  • Chemsrc. (2025). CAS#:1171124-66-5 | Ethyl 5-chloro-4-ethyl-1H-imidazole-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). enzymatic reaction for the prolyl hydroxylases. Retrieved from [Link]

  • Joseph, J., et al. (2015). Hypoxia-Induced Reporter Genes with Different Half-Lives. Methods in molecular biology (Clifton, N.J.), 1242, 139–148.
  • Papaneophytou, C. P., & Tzakos, A. G. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecular pharmaceutics, 9(10), 2964–2969.
  • AA Blocks. (n.d.). 2229073-00-9 | 4-chloro-1-ethyl-1H-imidazole-5-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxylic acid. Retrieved from [Link]

  • Minchenko, O. H., et al. (2004). Hypoxia Activates Constitutive Luciferase Reporter Constructs. Molecular Imaging, 3(1), 43-49.
  • ResearchGate. (2025). Discovery solubility measurement and assessment of small molecules with drug development in mind. Retrieved from [Link]

  • Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Retrieved from [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

Sources

Application

Application Note: High-Throughput Analytical Strategies for the Quantification of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid

Abstract This technical guide provides a comprehensive framework for the development and validation of analytical methods for the detection and quantification of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid. This mole...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the development and validation of analytical methods for the detection and quantification of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid. This molecule, a substituted imidazole carboxylic acid, presents unique analytical challenges due to its polarity and functional groups. This document outlines detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and provides guidance for Liquid Chromatography-Mass Spectrometry (LC-MS) for enhanced sensitivity. Furthermore, a discussion on Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization is included as an orthogonal method. The protocols are designed to be self-validating, incorporating principles from the International Council for Harmonisation (ICH) guidelines to ensure accuracy, precision, and robustness, making them suitable for implementation in research, quality control, and drug development environments.

Introduction and Physicochemical Profile

4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid is a heterocyclic organic compound. Accurate and reliable quantification is critical for its use as a synthetic intermediate, for impurity profiling in active pharmaceutical ingredients (APIs), or for metabolic studies. The presence of a carboxylic acid, an imidazole ring, and a halogen atom dictates its chemical behavior and informs the selection of an appropriate analytical strategy.

The imidazole moiety contains both an acidic proton (on the nitrogen) and a basic nitrogen atom, along with a carboxylic acid group, making the molecule amphoteric.[1] Its structure suggests a strong UV chromophore, making UV-based detection viable. The polarity imparted by the carboxylic acid and imidazole N-H makes it well-suited for reverse-phase liquid chromatography.

Table 1: Predicted Physicochemical Properties of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid

PropertyPredicted Value/RangeRationale & Significance
Molecular FormulaC₆H₇ClN₂O₂Essential for mass spectrometry and calculation of molar concentrations.
Molecular Weight174.59 g/mol Based on atomic weights.
PolarityHighThe carboxylic acid and imidazole N-H groups confer high water solubility.[2]
pKa~2-3 (COOH), ~6-7 (Imidazole N-H)Influences choice of mobile phase pH in HPLC to control ionization.[1]
UV λmax~210-240 nmPredicted based on the substituted imidazole chromophore. Essential for HPLC-UV detector settings.
VolatilityLowThe polar functional groups and zwitterionic potential prevent direct analysis by GC without derivatization.[3]

Primary Analytical Method: Reverse-Phase HPLC-UV

High-Performance Liquid Chromatography with UV detection is the cornerstone method for the routine analysis of this compound due to its robustness, accessibility, and precision. The strategy focuses on suppressing the ionization of the carboxylic acid to achieve optimal peak shape and retention.

Causality of Method Design
  • Column Selection: A C18 stationary phase is selected for its hydrophobic character, which provides effective retention for moderately polar analytes like our target compound. The alkyl chains interact with the ethyl group and the imidazole ring.

  • Mobile Phase: An acidic mobile phase is critical. By setting the pH below the pKa of the carboxylic acid (e.g., pH 2.5-3.5), the analyte exists predominantly in its neutral, protonated form.[4] This minimizes peak tailing and ensures consistent retention times. Formic acid is an excellent choice as it is also compatible with mass spectrometry.[4]

  • Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides sharper peaks and lower backpressure.[5] A gradient elution is employed to ensure efficient elution of the target analyte while cleaning the column of any more hydrophobic impurities.

  • Detection: A Photodiode Array (PDA) detector is used to determine the optimal detection wavelength (λmax) and to assess peak purity.

Visual Workflow for HPLC-UV Method Development

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Quantification prep_std Prepare Stock Standard (e.g., 1 mg/mL in Methanol) build_curve Build Calibration Curve (5-100 µg/mL) prep_std->build_curve prep_sample Prepare Sample (Dilute in Mobile Phase A) quantify Quantify Unknown Samples prep_sample->quantify prep_mobile Prepare Mobile Phases (A: 0.1% Formic Acid in H₂O B: 0.1% Formic Acid in ACN) instrument_setup Instrument Setup (Column: C18, Temp: 30°C) prep_mobile->instrument_setup gradient Run Gradient Elution (5% to 95% B over 10 min) instrument_setup->gradient detection PDA Detection (Scan 200-400 nm) gradient->detection find_lambda Determine λmax from UV Spectrum detection->find_lambda find_lambda->build_curve validate Perform Method Validation (ICH Guidelines) build_curve->validate validate->quantify

Caption: Workflow for HPLC-UV analysis of the target analyte.

Detailed Experimental Protocol: HPLC-UV

Objective: To quantify 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid using a validated reverse-phase HPLC-UV method.

Apparatus & Reagents:

  • HPLC system with gradient pump, autosampler, column oven, and PDA detector.

  • C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reference Standard: 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid (>98% purity).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (≥99%).

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Standard Preparation:

    • Prepare a 1.0 mg/mL stock solution of the reference standard in methanol.

    • From the stock, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting with Mobile Phase A.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing the analyte in a known volume of methanol.

    • Dilute with Mobile Phase A to bring the expected concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • PDA Wavelength: Monitor at the determined λmax (e.g., 225 nm), collect spectra from 200-400 nm.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      10.0 5 95
      12.0 5 95
      12.1 95 5

      | 15.0 | 95 | 5 |

  • Data Analysis:

    • Integrate the peak area corresponding to the analyte.

    • Construct a calibration curve by plotting peak area against concentration.

    • Determine the concentration of the analyte in the samples using the linear regression equation from the calibration curve.

Method Validation Protocol

The developed method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[6][7]

Table 2: Summary of Validation Parameters for HPLC-UV Method

ParameterObjectiveAcceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte.Peak purity index > 0.995. No interference from blank or placebo at the analyte's retention time.
Linearity To establish a linear relationship between concentration and response.Correlation coefficient (r²) ≥ 0.998 over the specified range (e.g., 1-100 µg/mL).
Accuracy To determine the closeness of the measured value to the true value.Mean recovery of 98.0% to 102.0% at three concentration levels (low, medium, high).
Precision To assess the degree of scatter between a series of measurements.Repeatability (n=6): RSD ≤ 2.0%. Intermediate Precision (different day/analyst): RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantified with precision and accuracy.Signal-to-Noise ratio of 10:1; RSD ≤ 10% for replicate injections.
Range The interval over which the method is precise, accurate, and linear.The range established during linearity, accuracy, and precision studies.
Robustness To measure the method's capacity to remain unaffected by small variations.Consistent results when altering parameters like flow rate (±0.1 mL/min), column temp (±2 °C), mobile phase pH (±0.2).

Orthogonal and High-Sensitivity Methods

Liquid Chromatography-Mass Spectrometry (LC-MS)

For applications requiring higher sensitivity (trace analysis) or greater specificity (analysis in complex matrices like plasma), coupling the HPLC system to a mass spectrometer is recommended.

  • Principle: LC-MS provides mass-to-charge ratio (m/z) information, which is highly specific to the analyte. Electrospray Ionization (ESI) is the preferred technique for this polar molecule.

  • Method Adaptation: The HPLC method described above is directly compatible, as formic acid is a volatile mobile phase modifier.[5] The mass spectrometer would be operated in either positive or negative ion mode. In positive mode, the expected ion would be the protonated molecule [M+H]⁺. In negative mode, the deprotonated molecule [M-H]⁻ would be observed. Selected Ion Monitoring (SIM) can be used for maximum sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis by GC-MS is not feasible due to the low volatility of the analyte. However, with a derivatization step, it can serve as a valuable orthogonal technique.

  • Principle of Derivatization: Derivatization chemically modifies the analyte to increase its volatility and thermal stability.[3] For 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid, a two-step reaction is proposed:

    • Esterification: The carboxylic acid is converted to a more volatile ester (e.g., a methyl or ethyl ester).

    • Silylation: The acidic N-H proton on the imidazole ring is replaced with a silyl group (e.g., trimethylsilyl, TMS).

GCMS_Derivatization Analyte Analyte (Non-Volatile) Step1 + Methanol/HCl (Esterification) Analyte->Step1 Intermediate Methyl Ester (Increased Volatility) Step1->Intermediate Step2 + BSTFA (Silylation) Intermediate->Step2 Derivative Silylated Methyl Ester (Volatile, GC-amenable) Step2->Derivative GCMS GC-MS Analysis Derivative->GCMS

Caption: Derivatization workflow for GC-MS analysis.

  • Protocol Outline:

    • Dry the sample completely.

    • Add a solution of HCl in methanol and heat to form the methyl ester.

    • Evaporate the solvent.

    • Add a silylating agent (e.g., BSTFA in pyridine) and heat to derivatize the imidazole N-H.

    • Inject the resulting solution directly into the GC-MS.

    • The mass spectrum will show a characteristic fragmentation pattern for the derivatized molecule, allowing for positive identification and quantification. This method is particularly useful for structural confirmation.[8]

Conclusion

This application note details a robust and reliable HPLC-UV method for the quantification of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid. The causality behind the selection of chromatographic conditions is explained to empower the user to troubleshoot and adapt the method as needed. A comprehensive validation protocol based on ICH guidelines is provided to ensure the trustworthiness of the results.[9] For enhanced performance, protocols for LC-MS and a derivatization-based GC-MS method are also outlined, providing a complete analytical toolkit for researchers, scientists, and drug development professionals.

References

  • Chen, P., Lin, Q., Zhang, G., Li, L., Li, J., & He, Y. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Pollution Research, 14(4), 101701. Available at: [Link]

  • Google Patents. (2020). CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method.
  • De Vooght-Johnson, R. (2019). Imidazole quantification by LC determination. Wiley Analytical Science. Available at: [Link]

  • PubChem. (n.d.). 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2023). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • Giuliano, B. M., et al. (2019). Rotational spectroscopy of imidazole: improved rest frequencies for astrophysical searches. Astronomy & Astrophysics, 628, A112. Available at: [Link]

  • PubChem. (n.d.). 1H-Imidazole-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (2016). CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate.
  • El-Kimary, E. I., Khamis, E. F., & Belal, S. F. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 133. Available at: [Link]

  • Kataev, S. S., Dvorskaya, O. N., Vasilenko, A. V., & Krylova, E. A. (2025). [Development of conditions for determination of imidazole derivatives in the blood using chromatography-mass spectrometry]. Sudebno-meditsinskaia ekspertiza, 68(3), 32–37. Available at: [Link]

  • Ali, S., et al. (2025). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Advances, 15. Available at: [Link]

  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available at: [Link]

  • Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Modern Chemistry & Applications, 5(222). Available at: [Link]

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  • ResearchGate. (2020). Optimized HPLC chromatograms of eight imidazole antifungal drug.... Available at: [Link]

  • Cormica. (n.d.). Understanding Impurity Analysis. Available at: [Link]

  • ResearchGate. (2025). Solid-phase extraction of 4(5)-methylimidazole (4MeI) and 2-acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)-imidazole (THI) from foods and beverages with subsequent liquid chromatographic-electrospray mass spectrometric quantification. Available at: [Link]

Sources

Method

Application Note: High-Throughput Screening for Inhibitors of HIF Prolyl Hydroxylase Domain 2 (PHD2) using 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid

Introduction The Hypoxia-Inducible Factor (HIF) signaling pathway is a master regulator of the cellular response to low oxygen levels (hypoxia). The stability of the HIF-1α subunit is primarily controlled by a class of F...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Hypoxia-Inducible Factor (HIF) signaling pathway is a master regulator of the cellular response to low oxygen levels (hypoxia). The stability of the HIF-1α subunit is primarily controlled by a class of Fe(II) and 2-oxoglutarate (2-OG)-dependent dioxygenases known as Prolyl Hydroxylase Domain (PHD) enzymes.[1] Under normoxic conditions, PHDs hydroxylate key proline residues on HIF-1α, targeting it for ubiquitination and rapid proteasomal degradation. Inhibition of PHD enzymes, particularly PHD2, the primary regulator of HIF-1α stability, prevents this degradation, leading to the accumulation of HIF-1α and the subsequent transcription of genes involved in angiogenesis, erythropoiesis, and metabolism.[1] This mechanism makes PHD2 a compelling therapeutic target for conditions such as anemia, ischemia, and inflammatory diseases.[1]

The compound 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid belongs to a chemical class with the potential for metal chelation, a common feature of inhibitors targeting metalloenzymes like PHDs.[2][3] The imidazole-2-carboxylic acid motif can coordinate with the active site iron, mimicking the binding of the co-substrate 2-OG. This application note provides a comprehensive, field-proven guide for conducting a high-throughput screening (HTS) campaign to identify and characterize inhibitors of PHD2, using 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid as a representative test compound.

The workflow is designed as a self-validating system, beginning with a robust biochemical primary screen to identify direct enzyme inhibitors, followed by a cell-based secondary assay to confirm on-target activity in a physiological context.

HTS Campaign Strategy

A successful HTS campaign requires a multi-stage approach to minimize false positives and confirm the mechanism of action.[4][5] Our strategy involves a primary biochemical screen to measure direct inhibition of purified PHD2 enzyme, followed by a secondary, cell-based assay to measure the downstream stabilization of HIF-1α.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Secondary & Confirmatory Screens Compound_Library Compound Library (incl. Test Compound) Primary_Assay Biochemical PHD2 Inhibition Assay (AlphaScreen) Compound_Library->Primary_Assay Primary_Data Raw Data (Luminescence Signal) Primary_Assay->Primary_Data Primary_Analysis Data Analysis (Normalization, Z'-Factor, Hit Selection) Primary_Data->Primary_Analysis Primary_Hits Primary Hits Primary_Analysis->Primary_Hits Dose_Response Dose-Response Testing (IC50 Determination) Primary_Hits->Dose_Response Primary_Hits->Dose_Response Secondary_Assay Cell-Based HIF-1α Stabilization Assay (AlphaLISA SureFire) Dose_Response->Secondary_Assay Confirmed_Hits Confirmed Hits Secondary_Assay->Confirmed_Hits

Caption: High-level HTS workflow for PHD2 inhibitor discovery.

Part 1: Primary HTS - Biochemical PHD2 Inhibition Assay

Principle: This assay quantitatively measures the prolyl hydroxylation of a synthetic HIF-1α peptide substrate by recombinant human PHD2. We will employ an Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) format, which is highly sensitive and amenable to automation.[6] The assay relies on the specific recognition of the hydroxylated proline residue by the Von Hippel-Lindau (VHL) protein.

Mechanism: A biotinylated HIF-1α peptide is captured by Streptavidin-coated Donor beads. Recombinant PHD2 hydroxylates the peptide in the presence of co-factors. A GST-tagged VHL protein binds to the newly hydroxylated proline, and this complex is captured by Anti-GST-coated Acceptor beads. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. Inhibition of PHD2 prevents this interaction, resulting in a loss of signal.

AlphaScreen_Mechanism cluster_active PHD2 Active (No Inhibition) cluster_inhibited PHD2 Inhibited Donor_A Donor Bead (Streptavidin) Peptide_A Biotin-HIF-1α Peptide PHD2_A PHD2 + O2 + Fe(II) + 2-OG Peptide_A->PHD2_A Hydroxylation Hydroxylated_Peptide Biotin-HIF-1α-OH (Hydroxylated) PHD2_A->Hydroxylated_Peptide VHL_A GST-VHL Hydroxylated_Peptide->VHL_A Binding Acceptor_A Acceptor Bead (Anti-GST) Light_Out Light (520-620nm) Acceptor_A->Light_Out Signal Donor_B Donor Bead (Streptavidin) Peptide_B Biotin-HIF-1α Peptide PHD2_B PHD2 Peptide_B->PHD2_B No Hydroxylation No_Signal No Signal PHD2_B->No_Signal Inhibitor Inhibitor (Test Compound) Inhibitor->PHD2_B

Caption: Principle of the PHD2 AlphaScreen inhibition assay.

Materials & Reagents
ReagentSupplierFinal Concentration
Recombinant Human PHD2 (EGLN1)e.g., BPS Bioscience1.5 nM
Biotin-HIF-1α Peptide (DLDLEMLAPYIPMDDDFQL)e.g., AnaSpec20 nM
GST-VHL Complex (VHL, Elongin B & C)e.g., BPS Bioscience25 nM
Ferrous Sulfate (FeSO₄)Sigma-Aldrich50 µM
Ascorbic AcidSigma-Aldrich2 mM
α-Ketoglutarate (2-Oxoglutarate)Sigma-Aldrich2 µM (at Kₘ)
AlphaScreen Streptavidin Donor BeadsPerkinElmer20 µg/mL
AlphaScreen Anti-GST Acceptor BeadsPerkinElmer20 µg/mL
Assay BufferIn-houseSee Protocol
4-chloro-5-ethyl-1H-imidazole-2-carboxylic acidCustom/In-house10 mM in DMSO (stock)
Dimethyloxalylglycine (DMOG) - Positive ControlSigma-Aldrich10 mM in DMSO (stock)
Protocol: Primary HTS (384-well format)

Causality: This protocol is optimized for speed and minimal reagent use, crucial for HTS.[5] All additions are performed using automated liquid handlers to ensure precision and reproducibility.

  • Compound Plating:

    • Prepare compound source plates by serially diluting stock compounds in DMSO. For a primary screen, a single high concentration (e.g., 50 µM final) is often used.

    • Using an acoustic liquid handler (e.g., Echo), transfer 50 nL of compound solution from the source plate to the bottom of a 384-well low-volume assay plate (e.g., Greiner Bio-One #784076).

    • For controls, dispense 50 nL of DMSO (Negative control, 0% inhibition) and 50 nL of DMOG stock (Positive control, 100% inhibition, final conc. 50 µM).

  • Enzyme & Substrate Addition:

    • Prepare a "PHD2 Master Mix" in Assay Buffer (50 mM HEPES pH 7.5, 0.01% Tween-20, 0.1 mg/mL BSA) containing PHD2 enzyme, Biotin-HIF-1α peptide, and FeSO₄.

    • Dispense 5 µL of the PHD2 Master Mix into each well of the assay plate.

    • Incubate for 15 minutes at room temperature. This pre-incubation allows the compound to bind to the enzyme before the reaction is initiated.

  • Reaction Initiation:

    • Prepare a "Reaction Initiation Mix" in Assay Buffer containing Ascorbic Acid and α-Ketoglutarate.

    • Dispense 5 µL of the Reaction Initiation Mix into each well to start the enzymatic reaction.

    • Seal the plate and incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare a "Detection Mix" containing the GST-VHL complex, Streptavidin Donor beads, and Anti-GST Acceptor beads in the dark.

    • Dispense 10 µL of the Detection Mix into each well.

    • Seal the plate with an aluminum foil seal and incubate for 60 minutes at room temperature in the dark.

    • Read the plate on an Alpha-enabled plate reader (e.g., PerkinElmer EnVision) using standard AlphaScreen settings.

Part 2: Secondary HTS - Cell-Based HIF-1α Stabilization Assay

Principle: This assay validates the findings from the primary screen by measuring the intended biological outcome of PHD2 inhibition: the accumulation of HIF-1α protein in whole cells. We will use the AlphaLISA SureFire Ultra technology, a highly sensitive, no-wash immunoassay for detecting endogenous proteins in cell lysates.[7][8]

Mechanism: Cells are treated with hit compounds. After lysis, the endogenous HIF-1α is captured by a pair of antibodies. One antibody is biotinylated and binds to Streptavidin-coated Donor beads. The other antibody is tagged with a "CaptSure™" peptide, which is recognized by an anti-CaptSure antibody conjugated to the Acceptor beads.[9] In the presence of HIF-1α, the beads are brought into proximity, generating a luminescent signal proportional to the amount of stabilized HIF-1α protein.

Materials & Reagents
ReagentSupplierDetails
HEK293 or HeLa cellsATCC~20,000 cells/well
AlphaLISA SureFire Ultra HIF-1α Assay KitPerkinElmerContains all detection reagents and lysis buffer
Cell Culture Medium (DMEM)GibcoSupplemented with 10% FBS, 1% Pen/Strep
384-well Cell Culture PlatesCorningClear bottom, white-walled
Cobalt Chloride (CoCl₂) - Positive ControlSigma-AldrichInduces chemical hypoxia and stabilizes HIF-1α[10]
Protocol: Secondary Assay (384-well format)
  • Cell Plating:

    • Seed HEK293 cells into a 384-well plate at a density of 20,000 cells per well in 40 µL of culture medium.

    • Incubate overnight at 37°C, 5% CO₂. This allows cells to adhere and recover before treatment.

  • Compound Treatment:

    • Prepare dose-response curves for the primary hits, typically in a 10-point, 3-fold serial dilution starting from 100 µM.

    • Add 10 µL of 5X compound concentration to the cells (final DMSO concentration ≤ 0.5%).

    • Treat cells with CoCl₂ (final conc. 100 µM) as a positive control for HIF-1α stabilization and DMSO as a negative control.

    • Incubate for 4-6 hours at 37°C, 5% CO₂. This duration is typically sufficient to observe robust HIF-1α accumulation.[11]

  • Cell Lysis:

    • Carefully remove the culture medium.

    • Add 10 µL of 1X AlphaLISA SureFire Ultra Lysis Buffer to each well.

    • Agitate on an orbital shaker for 10 minutes at room temperature to ensure complete lysis.[12]

  • Detection (as per kit manual):

    • Transfer 4 µL of lysate to a new 384-well low-volume assay plate.

    • Add 2 µL of the "Acceptor Mix" (Acceptor beads + tagged antibody). Incubate for 1 hour at room temperature.[7]

    • Add 2 µL of the "Donor Mix" (Donor beads + biotinylated antibody). Incubate for 1 hour at room temperature in the dark.[7]

    • Read the plate on an Alpha-enabled plate reader.

Data Analysis and Quality Control

Trustworthiness through Self-Validation: Rigorous quality control at each step is paramount. The primary metric for assessing the quality of an HTS assay is the Z'-factor.[13]

Z'-Factor Calculation: The Z'-factor provides a measure of the statistical separation between the positive and negative controls and is a key indicator of assay robustness.[14][15][16]

  • Formula: Z' = 1 - [ (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| ]

    • Where σ is the standard deviation and µ is the mean of the positive (pos) and negative (neg) controls.

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentLarge separation between controls; suitable for HTS.[17]
0 to 0.5Acceptable / MarginalAssay may be acceptable but could benefit from optimization.[15][17]
< 0UnacceptableSignal from controls overlaps; assay is not reliable for screening.[17]

Hit Selection:

  • Normalization: Raw data from each plate is normalized against the plate-specific controls:

    • % Inhibition = 100 * (1 - [ (Signal_compound - μ_pos) / (μ_neg - μ_pos) ])

  • Hit Threshold: A common threshold for primary hit selection is a value greater than three standard deviations from the mean of the sample population (DMSO wells).

  • Confirmation and IC₅₀: Primary hits are re-tested in the same biochemical assay over a range of concentrations to determine the half-maximal inhibitory concentration (IC₅₀). Confirmed hits with potent IC₅₀ values are then advanced to the secondary cell-based assay to determine their half-maximal effective concentration (EC₅₀) for HIF-1α stabilization.

Conclusion

This application note outlines a robust, two-tiered HTS strategy for the identification and validation of PHD2 inhibitors, using 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid as a model compound. The combination of a direct biochemical AlphaScreen assay and a mechanistic cell-based AlphaLISA SureFire assay provides a high degree of confidence in hit identification. By adhering to stringent quality control measures, particularly the Z'-factor, researchers can ensure the generation of high-quality, reproducible data, accelerating the discovery of novel therapeutics targeting the HIF pathway.

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  • BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH. [Link]

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  • Wikipedia. (n.d.). Z-factor. Wikipedia. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2019). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. ResearchGate. [Link]

  • GEN Staff. (2024). Accelerating Discovery and Development with Advances in High-Throughput Screening. Genetic Engineering & Biotechnology News. [Link]

  • Chen, X., Li, Y., Wang, Y., Zhang, Y., & Li, J. (2022). Enhancement of Hypoxia-Induced Autophagy via the HIF-1α/BNIP3 Pathway Promotes Proliferation and Myogenic Differentiation of Aged Skeletal Muscle Satellite Cells. International Journal of Molecular Sciences, 23(19), 11628. [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

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  • Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Modern Chemistry & Applications, 5(3). [Link]

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  • Shaik, F. B., Madhira, V. N., Em, S., & Jonnalagadda, S. C. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 26(20), 6219. [Link]

  • Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Walsh Medical Media. [Link]

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Application

4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid for enzyme inhibition studies

Application Notes and Protocols for Enzyme Inhibition Studies Topic: 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid For: Researchers, scientists, and drug development professionals. Abstract This document provides a com...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Enzyme Inhibition Studies

Topic: 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for investigating the enzyme inhibitory potential of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid. The imidazole scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates, known for its ability to interact with a wide array of biological targets, including enzymes.[1][2] Derivatives of imidazole have shown promise as inhibitors of critical enzyme classes such as kinases, cyclooxygenases, and cholinesterases.[2][3][4] This guide, designed from the perspective of a senior application scientist, offers not just procedural steps but also the underlying rationale, self-validating experimental designs, and detailed protocols for determining inhibitory potency (IC₅₀) and elucidating the mechanism of action (MoA).

Introduction: The Imidazole Scaffold in Enzyme Inhibition

Enzyme inhibitors are fundamental tools in pharmacology and drug discovery, forming the basis for many therapeutic agents.[5] The imidazole ring system is a particularly valuable scaffold in medicinal chemistry due to its unique electronic properties and its ability to participate in hydrogen bonding and electrostatic interactions within enzyme active sites.[1][6] The versatility of the imidazole core allows for extensive chemical modification, enabling the creation of diverse compound libraries for screening against various biological targets.[6]

4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid is a specific derivative that combines several key features: a halogen atom (chloro), an alkyl group (ethyl), and a carboxylic acid moiety. These functional groups provide distinct opportunities for interaction with enzyme active sites, making it a compelling candidate for inhibition studies. This guide provides the foundational protocols to rigorously characterize its inhibitory activity against a chosen enzyme target.

Compound Profile: 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid

Before initiating biological assays, it is critical to understand the physicochemical properties of the test compound.

PropertyValueSource(s)
Chemical Formula C₆H₇ClN₂O₂[7]
Molecular Weight 174.59 g/mol [8] (for a similar ethyl ester)
Structure Imidazole ring with chloro, ethyl, and carboxylic acid substituents[7][9]
CAS Number 2138116-85-3 (Hydrochloride salt)[9]
Solubility Expected to be soluble in DMSO and aqueous buffers at physiological pH. Empirical validation is required.General chemical knowledge
Purity >95% recommended for biological assaysStandard laboratory practice

Note: The synthesis of this compound can be achieved through methods such as the hydrolysis of its corresponding ethyl ester, which in turn can be synthesized via chlorination of an imidazole precursor.[7][10]

Guiding Principles of Enzyme Inhibition Analysis

Enzyme inhibition can be categorized as either reversible or irreversible.[11] Reversible inhibitors bind non-covalently and can be further classified based on their interaction with the enzyme (E) and the enzyme-substrate complex (ES). Understanding this is crucial for interpreting kinetic data.[12][13]

  • Competitive Inhibition: The inhibitor resembles the substrate and binds to the active site, preventing the substrate from binding. This can be overcome by increasing substrate concentration.[11][12]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change that reduces the enzyme's catalytic efficiency. Substrate can still bind, but the ES complex is less active or inactive.[11][12]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the conversion of substrate to product.

The overall experimental strategy is to first confirm inhibition and determine potency (IC₅₀), then to elucidate the specific mechanism of action (MoA).

G start_node start_node process_node process_node decision_node decision_node result_node result_node A Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) B Protocol 1: IC50 Determination (Dose-Response Assay) A->B C Is the compound an active inhibitor? (IC50 in desired range) B->C D Protocol 2: Mechanism of Action Study (Vary [S] and [I]) C->D  Yes G Stop or Redesign Experiment C->G No   E Data Analysis (Lineweaver-Burk or Dixon Plot) D->E F Determine Inhibition Type (Competitive, Non-competitive, etc.) E->F G E Enzyme (E) ES ES Complex E->ES +S EI EI Complex E->EI +I S Substrate (S) I Inhibitor (I) ES->E +P ESI ESI Complex ES->ESI +I EI->ESI +S l1 Competitive: Inhibitor binds only to E l2 Uncompetitive: Inhibitor binds only to ES P Product (P) l3 Non-competitive: Inhibitor can bind to E and ES

Figure 2: Binding schemes for different modes of reversible enzyme inhibition.

A. Experimental Design

  • Inhibitor Concentrations: Choose several fixed concentrations of the inhibitor based on its IC₅₀. A good starting point is [I] = 0, 0.5 x IC₅₀, 1 x IC₅₀, and 2 x IC₅₀.

  • Substrate Concentrations: For each inhibitor concentration, vary the substrate concentration. Use a range that spans well below and above the Kₘ value (e.g., 0.2 x Kₘ to 10 x Kₘ). A minimum of 5-7 substrate concentrations is recommended.

B. Assay Procedure

  • Follow the same general procedure as the IC₅₀ assay (pre-incubation, reaction initiation, and measurement).

  • The experiment will be a matrix, with each column representing a fixed inhibitor concentration and each row representing a different substrate concentration.

C. Data Analysis & Interpretation

  • Calculate the initial velocity (V₀) for each combination of substrate and inhibitor concentration.

  • Plot the data using a double reciprocal plot, known as a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) .

  • Plot the data for each inhibitor concentration on the same graph. The pattern of the lines reveals the mechanism of inhibition:

    • Competitive: Lines intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).

    • Non-competitive: Lines intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).

    • Uncompetitive: Lines are parallel (both Vₘₐₓ and Kₘ decrease proportionally).

    • Mixed: Lines intersect in the second quadrant (off-axis), indicating changes in both Vₘₐₓ and Kₘ.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No Inhibition Observed 1. Compound is inactive. 2. Compound precipitated in the assay buffer. 3. Incorrect enzyme/substrate pair.1. Confirm with a positive control inhibitor. 2. Check for turbidity; decrease final concentration or increase DMSO %. 3. Verify assay components.
High Well-to-Well Variability 1. Pipetting errors. 2. Incomplete mixing. 3. Temperature fluctuations.1. Use calibrated multichannel pipettes. 2. Ensure gentle but thorough mixing after each addition. 3. Allow all reagents to equilibrate to assay temp.
Reaction Rate is Not Linear 1. Substrate depletion. 2. Enzyme is unstable. 3. Product inhibition.1. Use a lower enzyme concentration. 2. Add stabilizing agents (BSA, glycerol). 3. Measure only the initial rate (first 5-10% of substrate conversion). [5]
IC₅₀ Varies Between Experiments 1. Different reagent lots. 2. Inconsistent incubation times. 3. Assay conditions (pH, temp) changed.1. Qualify new reagent lots. 2. Use a precise timer for all incubation steps. 3. Prepare buffers carefully and use calibrated equipment.

References

  • BenchChem. (2025). Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework. BenchChem.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Investigating Enzyme Inhibition with 4-Ethyl-1H-imidazole: A Research Perspective. NINGBO INNO PHARMCHEM CO.,LTD.
  • EvitaChem. (n.d.). Buy 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid (EVT-1798701). EvitaChem.
  • Wilkinson, C. F., Hetnarski, K., & Yellin, T. O. (1972). Imidazole derivatives--a new class of microsomal enzyme inhibitors. Biochemical Pharmacology, 21(23), 3187–3192. [Link]

  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
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  • Tipton, K. F., & Davey, G. P. (2015). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 20(1), 1435-1469. [Link]

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  • BLDpharm. (n.d.). 4-Chloro-5-ethyl-1H-imidazole-2-carboxylic acid hydrochloride.
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Method

Application Notes &amp; Protocols for In Vivo Administration of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid

Introduction: A Strategic Framework for In Vivo Evaluation of a Novel Imidazole Carboxylic Acid Derivative This document provides a comprehensive guide for the in vivo administration and evaluation of 4-chloro-5-ethyl-1H...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Framework for In Vivo Evaluation of a Novel Imidazole Carboxylic Acid Derivative

This document provides a comprehensive guide for the in vivo administration and evaluation of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid, a novel small molecule with potential therapeutic applications. Given the limited publicly available data on the specific biological target and pharmacokinetic profile of this compound, this guide is structured as a strategic workflow. It is designed to enable researchers, scientists, and drug development professionals to systematically establish a robust in vivo protocol, from initial characterization to preliminary efficacy and safety assessments.

The imidazole scaffold is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. The carboxylic acid moiety suggests potential for specific interactions with biological targets, but may also present challenges in terms of solubility and bioavailability[3][4]. Therefore, a methodical, stepwise approach is crucial to successfully advancing this compound through preclinical development.

This guide emphasizes the causality behind experimental choices, ensuring that each step logically informs the next, in alignment with established principles of preclinical study design[5]. We will proceed from foundational preclinical assessments to detailed protocols for dose formulation, dose-range finding, pharmacokinetic analysis, and initial tolerability studies.

Part 1: Foundational Preclinical Characterization

Before any in vivo administration, a thorough in vitro characterization of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid is essential. This initial phase is critical for informing the design of subsequent animal studies.

Physicochemical Properties and Formulation Development

The success of in vivo studies is highly dependent on the ability to administer the compound in a safe and reproducible manner. As a carboxylic acid-containing molecule, 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid may exhibit pH-dependent solubility.

Protocol: Solubility Assessment

  • Objective: To determine the aqueous solubility of the test compound at various pH levels.

  • Materials: 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid, phosphate-buffered saline (PBS) at pH 5.0, 6.5, and 7.4, organic co-solvents (e.g., DMSO, PEG300, ethanol), analytical balance, vortex mixer, centrifuge, HPLC-UV.

  • Method:

    • Prepare saturated solutions of the compound in each buffer by adding an excess amount to a known volume of buffer.

    • Incubate the solutions at room temperature with constant agitation for 24 hours to ensure equilibrium.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated HPLC-UV method.

Data Interpretation and Formulation Strategy:

The results of the solubility assessment will dictate the formulation strategy. For poorly water-soluble drugs, several approaches can be considered to achieve a suitable formulation for oral or parenteral administration[3][4][6].

Solubility Profile Recommended Formulation Strategy Rationale
Soluble at neutral pH Simple aqueous solution in saline or PBS.Easiest and safest formulation for parenteral administration.
Poorly soluble at neutral pH, but soluble at acidic or basic pH pH-adjusted aqueous solution.Can be suitable for certain administration routes, but buffer capacity of physiological fluids must be considered.
Poorly soluble across physiological pH range Co-solvent system (e.g., DMSO/PEG300/saline), suspension, or lipid-based formulation.These systems can enhance the solubility and absorption of poorly soluble compounds[6].
In Vitro Target Engagement and Potency

While the specific target of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid is not defined in the public domain, it is assumed that researchers will have identified a putative biological target (e.g., a specific enzyme, receptor, or signaling pathway). It is critical to have robust in vitro data on the compound's potency (e.g., IC50 or EC50) against its intended target. This data will provide a benchmark for the plasma concentrations required to elicit a biological effect in vivo. For instance, if the compound is a kinase inhibitor, its IC50 in a biochemical assay is a key parameter[7][8].

Part 2: In Vivo Study Design and Protocols

The following sections outline a logical progression of in vivo studies, starting with determining a safe dose range and understanding the compound's pharmacokinetic behavior.

Experimental Workflow Overview

The overall workflow for the initial in vivo evaluation should be systematic, with each study building upon the data from the previous one.

G cluster_0 Phase 1: Pre-Dosing cluster_1 Phase 2: Initial In Vivo Studies cluster_2 Phase 3: Efficacy & Safety Assessment a Solubility & Formulation Development b In Vitro Potency (IC50/EC50) c Dose-Range Finding (DRF) Study (Maximum Tolerated Dose - MTD) a->c Informs vehicle selection & starting doses d Single-Dose Pharmacokinetic (PK) Study b->d Provides target concentration for PK/PD modeling c->d Defines safe dose levels for PK e Pharmacodynamic (PD) Study (Target Engagement) d->e Links exposure to target effect f Preliminary Efficacy Study (Disease Model) e->f Confirms mechanism of action

Figure 1: Stepwise workflow for in vivo evaluation.
Dose-Range Finding (DRF) Study

A dose-range finding study is a critical first step in any in vivo program to determine the tolerability of a new chemical entity[5][9][10]. The primary goal is to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable adverse effects[9].

Protocol: Acute Dose-Range Finding Study in Mice

  • Objective: To determine the MTD of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid following a single administration.

  • Animal Model: Healthy, young adult mice (e.g., C57BL/6 or CD-1), with equal numbers of males and females. The choice of strain should be considered, though for initial screening, a single common strain is often appropriate[11].

  • Group Size: 3-5 animals per group.

  • Dose Levels:

    • Vehicle control group.

    • At least 3-4 dose level groups, starting with a low dose (e.g., 1-5 mg/kg) and escalating (e.g., 10, 30, 100 mg/kg). The starting dose should be informed by any available in vitro cytotoxicity data.

  • Route of Administration: The intended clinical route should be used if known. Common routes for initial studies include intravenous (IV) for assessing systemic exposure and oral gavage (PO) for evaluating oral bioavailability[12].

  • Procedure:

    • Acclimatize animals for at least one week before the study.

    • Administer a single dose of the formulated compound or vehicle.

    • Monitor animals closely for clinical signs of toxicity (e.g., changes in posture, activity, breathing, grooming) immediately after dosing and at regular intervals for at least 24-48 hours.

    • Record body weights daily.

    • At the end of the observation period, euthanize animals and perform a gross necropsy to look for any visible abnormalities in major organs.

  • Endpoint: The MTD is defined as the highest dose at which no significant clinical signs of toxicity, no more than 10% body weight loss, and no mortality are observed.

Pharmacokinetic (PK) Study

A pharmacokinetic study measures the absorption, distribution, metabolism, and excretion (ADME) of the compound in the body over time[13]. This is essential for understanding the relationship between the administered dose and the resulting concentration of the drug in the plasma and tissues.

Protocol: Single-Dose Pharmacokinetic Study in Rodents

  • Objective: To determine key PK parameters (e.g., Cmax, Tmax, AUC, half-life, and bioavailability) of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid.

  • Animal Model: Rats are often preferred over mice for PK studies due to their larger size, which allows for serial blood sampling from a single animal[12].

  • Group Size: 3-4 animals per group.

  • Dose Levels and Routes:

    • Intravenous (IV) group: A low, well-tolerated dose (e.g., 1-2 mg/kg) administered via tail vein injection. This group is essential for determining clearance and volume of distribution.

    • Oral (PO) group: A well-tolerated dose (e.g., 10 mg/kg) administered by oral gavage. This group allows for the determination of oral bioavailability.

  • Procedure:

    • Administer the compound via the specified route.

    • Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

    • Process the blood to separate the plasma.

    • Analyze the concentration of the compound in the plasma samples using a validated bioanalytical method, such as LC-MS/MS.

  • Data Analysis: Plot the plasma concentration versus time for each route of administration. Calculate the key pharmacokinetic parameters using specialized software.

PK Parameter Description
Cmax Maximum observed plasma concentration.
Tmax Time at which Cmax is reached.
AUC Area under the plasma concentration-time curve, representing total drug exposure.
t1/2 (Half-life) Time required for the plasma concentration to decrease by half.
CL (Clearance) Volume of plasma cleared of the drug per unit time.
Vd (Volume of Distribution) Apparent volume into which the drug distributes in the body.
F% (Oral Bioavailability) Fraction of the oral dose that reaches systemic circulation.

Decision-Making Tree for Next Steps:

G cluster_0 Oral Bioavailability (F%) cluster_1 Exposure (AUC) cluster_2 Half-Life (t1/2) start PK Data Analysis bioavailability F% > 20%? start->bioavailability exposure AUC at MTD > 10x in vitro IC50? bioavailability->exposure Yes reformulate Reformulation / Prodrug Strategy bioavailability->reformulate No half_life t1/2 suitable for dosing schedule? exposure->half_life Yes exposure->reformulate No proceed Proceed to PD/Efficacy Studies half_life->proceed Yes optimize_dose Optimize Dose/Schedule half_life->optimize_dose No

Figure 2: Decision-making based on PK results.

Part 3: Safety and Ethical Considerations

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC). Researchers must prioritize animal welfare, using the minimum number of animals necessary to obtain scientifically valid results and implementing humane endpoints.

Conclusion

The in vivo administration of a novel compound like 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid requires a systematic and data-driven approach. By first establishing its fundamental physicochemical properties and developing a suitable formulation, researchers can proceed with confidence to well-designed dose-ranging and pharmacokinetic studies. The data generated from these initial in vivo experiments are indispensable for making informed decisions about the compound's potential for further development and for designing subsequent pharmacodynamic and efficacy studies. This structured methodology ensures scientific rigor, optimizes the use of resources, and upholds the principles of ethical animal research.

References

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Application

Application Notes and Protocols: 4-Chloro-5-ethyl-1H-imidazole-2-carboxylic Acid in Medicinal Chemistry

Abstract These application notes provide a detailed theoretical framework and practical protocols for the investigation of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid as a putative inhibitor of Hypoxia-Inducible Fact...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a detailed theoretical framework and practical protocols for the investigation of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid as a putative inhibitor of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase (PHD). While direct experimental evidence for this specific molecule's activity is not yet publicly available, its structural features—notably the imidazole-2-carboxylic acid moiety—suggest a plausible interaction with the non-heme iron center of 2-oxoglutarate (2OG)-dependent dioxygenases, such as PHD. This document is intended for researchers in drug discovery and medicinal chemistry, offering a scientifically grounded, albeit hypothetical, starting point for the evaluation of this compound's therapeutic potential.

Introduction: The Rationale for Investigating 4-Chloro-5-ethyl-1H-imidazole-2-carboxylic Acid as a HIF Prolyl Hydroxylase Inhibitor

The imidazole scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs and demonstrating a wide array of biological activities.[1][2][3][4] Its ability to engage in various non-covalent interactions and its synthetic tractability make it an attractive core for novel therapeutic agents.[1][3] The specific compound, 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid, possesses key functionalities that suggest a potential role as a metalloenzyme inhibitor. The carboxylic acid group, in particular, is a well-established bioisostere for the C-5 carboxylate of 2-oxoglutarate, the co-substrate for a large family of non-heme iron-dependent dioxygenases.[5][6]

One of the most therapeutically relevant subfamilies of 2-oxoglutarate-dependent dioxygenases is the HIF prolyl hydroxylases (PHDs).[7] These enzymes are critical regulators of cellular response to hypoxia.[7][8] Under normoxic conditions, PHDs hydroxylate specific proline residues on the alpha subunit of HIF (HIF-α), targeting it for ubiquitination and proteasomal degradation.[8][9] In hypoxic conditions, PHD activity is diminished, leading to the stabilization of HIF-α, which then translocates to the nucleus and activates the transcription of genes involved in erythropoiesis, angiogenesis, and glucose metabolism.[2][9]

Inhibition of PHDs mimics a hypoxic state, leading to the stabilization of HIF-α and the subsequent production of erythropoietin (EPO).[8][10] This mechanism has been successfully exploited for the treatment of anemia associated with chronic kidney disease, with several PHD inhibitors now approved for clinical use.[10] The general pharmacophore for many PHD inhibitors includes a heterocyclic core capable of chelating the active site Fe(II) ion, often through a bidentate interaction that mimics the binding of 2-oxoglutarate.[1][6] The structure of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid, with its imidazole ring and adjacent carboxylic acid, fits this pharmacophore, making it a compelling candidate for investigation as a PHD inhibitor.

Synthesis of 4-Chloro-5-ethyl-1H-imidazole-2-carboxylic Acid

The synthesis of the target compound can be approached through the hydrolysis of its corresponding ethyl ester. The ethyl ester, in turn, can be synthesized from ethyl 1H-imidazole-2-carboxylate. A general synthetic route involves the chlorination of the imidazole ring followed by the introduction of the ethyl group, although the specific order of these steps may vary. A plausible synthetic pathway is outlined below, based on general synthetic methods for imidazole derivatives.[11]

  • Esterification of Imidazole-2-carboxylic acid: Commercially available imidazole-2-carboxylic acid can be esterified to ethyl imidazole-2-carboxylate using standard methods, such as reaction with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid).

  • Chlorination: The resulting ethyl 1H-imidazole-2-carboxylate can be chlorinated at the 4-position using a suitable chlorinating agent like N-chlorosuccinimide (NCS) in an appropriate solvent.[11]

  • Alkylation: The 5-position can then be alkylated to introduce the ethyl group. This may require protection of the imidazole nitrogen followed by a metal-catalyzed cross-coupling reaction or other alkylation methods.

  • Hydrolysis: Finally, the ethyl ester of 4-chloro-5-ethyl-1H-imidazole-2-carboxylate is hydrolyzed to the target carboxylic acid, for example, using lithium hydroxide in a mixture of methanol and water.[11]

Application Protocol 1: In-Vitro PHD2 Enzyme Inhibition Assay

This protocol describes a method to determine the inhibitory activity of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid against human PHD2, the primary isoform responsible for HIF-α regulation in normoxia.[7] The assay is based on the detection of the hydroxylation of a synthetic peptide derived from the C-terminal oxygen-dependent degradation domain (CODD) of HIF-1α.

Principle

The assay measures the consumption of the co-substrate 2-oxoglutarate, which is coupled to the hydroxylation of the HIF-1α peptide. Alternatively, a more direct method involves using mass spectrometry or an antibody-based method like an AlphaScreen assay to detect the hydroxylated peptide product.[12][13]

Materials
  • Recombinant human PHD2

  • HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL)

  • 2-oxoglutarate (α-ketoglutarate)

  • Ascorbate

  • Ferrous sulfate (FeSO₄)

  • Catalase

  • HEPES buffer (pH 7.5)

  • 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid (test compound)

  • Positive control inhibitor (e.g., Daprodustat, Roxadustat)[14]

  • Assay plates (384-well)

  • Mass spectrometer (e.g., MALDI-TOF) or AlphaScreen detection reagents and plate reader[13]

Experimental Workflow

Caption: Workflow for the in-vitro PHD2 inhibition assay.

Step-by-Step Protocol
  • Prepare Assay Buffer: 50 mM HEPES, pH 7.5, containing 100 µM ascorbate and 50 µg/mL catalase.

  • Compound Dilution: Prepare a serial dilution of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid in DMSO, followed by a further dilution in assay buffer. The final DMSO concentration in the assay should be ≤1%.

  • Assay Plate Preparation: Add the diluted test compound, positive control, and vehicle control (DMSO in assay buffer) to the wells of a 384-well plate.

  • Enzyme Addition: Add recombinant human PHD2 (final concentration, e.g., 50 nM) to each well.

  • Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a substrate mixture containing the HIF-1α peptide (e.g., 10 µM), 2-oxoglutarate (e.g., 10 µM), and FeSO₄ (e.g., 5 µM).

  • Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Quenching: Stop the reaction by adding an acid (e.g., formic acid) or a metal chelator (e.g., EDTA).

  • Detection: Analyze the samples by MALDI-TOF mass spectrometry to determine the ratio of hydroxylated to unhydroxylated peptide. Alternatively, for an AlphaScreen assay, add acceptor beads and donor beads according to the manufacturer's protocol and measure the signal.[13]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Results and Interpretation

A dose-dependent decrease in the formation of the hydroxylated HIF-1α peptide in the presence of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid would indicate inhibitory activity. The IC₅₀ value will quantify the potency of the compound. A low nanomolar to micromolar IC₅₀ would suggest that the compound is a promising hit for further investigation.

CompoundPredicted PHD2 IC₅₀ (µM)
4-chloro-5-ethyl-1H-imidazole-2-carboxylic acidTo be determined
Daprodustat (Positive Control)< 1
Vehicle ControlNo inhibition

Application Protocol 2: Cell-Based HIF-1α Stabilization Assay

This protocol aims to verify that the enzymatic inhibition observed in vitro translates to a biological effect in a cellular context, specifically the stabilization of HIF-1α protein.

Principle

Cells are treated with the test compound under normoxic conditions. If the compound inhibits PHD activity, HIF-1α will not be hydroxylated and will be spared from degradation, leading to its accumulation in the cell. This accumulation can be detected by Western blotting or by using a reporter gene assay.[13][15]

Materials
  • Human cell line (e.g., HeLa, U2OS, or Hep3B)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid

  • Positive control (e.g., DMOG or a known PHD inhibitor)[15]

  • Hypoxia-mimicking agent (e.g., CoCl₂) as a positive control for HIF-1α stabilization[16]

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibody against HIF-1α

  • Primary antibody for a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Signaling Pathway

HIF-1α Regulation Pathway cluster_normoxia Normoxia (High O2) cluster_inhibition PHD Inhibition PHD2 PHD2 HIF1a_OH HIF-1α-OH PHD2->HIF1a_OH O2 O2 O2->PHD2 Fe2 Fe(II) Fe2->PHD2 two_OG 2-OG two_OG->PHD2 HIF1a_norm HIF-1α HIF1a_norm->PHD2 Hydroxylation VHL VHL HIF1a_OH->VHL Ub Ubiquitin VHL->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation HIF1a_stab HIF-1α HIF1_dimer HIF-1 Dimer HIF1a_stab->HIF1_dimer HIF1b HIF-1β HIF1b->HIF1_dimer Nucleus Nucleus HIF1_dimer->Nucleus Translocation HRE HRE Nucleus->HRE Binding Transcription Gene Transcription (e.g., EPO, VEGF) HRE->Transcription Test_Compound 4-Chloro-5-ethyl-1H- imidazole-2-carboxylic acid Test_Compound->PHD2 Inhibition

Caption: Proposed mechanism of HIF-1α stabilization by PHD inhibition.

Step-by-Step Protocol
  • Cell Culture: Seed cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid, a positive control, and a vehicle control for a specified time (e.g., 4-6 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody against HIF-1α overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash again and add the chemiluminescent substrate.

    • Image the blot using a chemiluminescence imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody for a loading control (e.g., β-actin) to ensure equal protein loading.

  • Densitometry: Quantify the band intensities using image analysis software and normalize the HIF-1α signal to the loading control.

Expected Results and Interpretation

A dose-dependent increase in the intensity of the HIF-1α band in cells treated with the test compound would confirm its ability to stabilize HIF-1α in a cellular environment. This result would strongly support the hypothesis that 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid acts as a PHD inhibitor.

Application Note 3: Structure-Activity Relationship (SAR) Studies

Once initial activity is confirmed, a systematic SAR study is crucial to optimize the potency, selectivity, and pharmacokinetic properties of the lead compound.[11][17]

Rationale

The goal of the SAR study is to understand how modifications to the chemical structure of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid affect its biological activity. This knowledge will guide the design of more potent and drug-like analogues.

Proposed Modifications
  • C4-Position (Chloro group):

    • Replace the chloro group with other halogens (F, Br, I) to probe the effect of electronics and sterics.

    • Substitute with small alkyl or alkoxy groups to explore hydrophobic interactions.

  • C5-Position (Ethyl group):

    • Vary the alkyl chain length (methyl, propyl, isopropyl) to optimize van der Waals interactions.

    • Introduce cyclic or aromatic groups to explore additional binding pockets.

  • C2-Position (Carboxylic acid):

    • Investigate bioisosteres of the carboxylic acid, such as tetrazole or hydroxamic acid, which may offer different chelation geometries or improved cell permeability.[5]

  • N1-Position (Imidazole nitrogen):

    • Alkylation or arylation at this position can modulate the electronic properties of the ring and introduce vectors for further functionalization, potentially interacting with flexible loops in the enzyme's active site.[18]

SAR Decision Tree

SAR Decision Tree cluster_C4 C4-Position cluster_C5 C5-Position cluster_N1 N1-Position Start Initial Hit: 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid (IC50 = X) Mod_C4 Modify Chloro Group (F, Br, Me, OMe) Start->Mod_C4 Mod_C5 Modify Ethyl Group (Me, Pr, Cyclopropyl) Start->Mod_C5 Mod_N1 Alkylate/Arylate N1 (Me, Ph, etc.) Start->Mod_N1 Test_C4 Test in PHD2 Assay Mod_C4->Test_C4 Analyze_C4 Analyze Potency (IC50 < X?) Test_C4->Analyze_C4 Analyze_C4->Start No Optimized_Lead Optimized Lead Compound Analyze_C4->Optimized_Lead Yes Test_C5 Test in PHD2 Assay Mod_C5->Test_C5 Analyze_C5 Analyze Potency (IC50 < X?) Test_C5->Analyze_C5 Analyze_C5->Start No Analyze_C5->Optimized_Lead Yes Test_N1 Test in PHD2 Assay Mod_N1->Test_N1 Analyze_N1 Analyze Potency (IC50 < X?) Test_N1->Analyze_N1 Analyze_N1->Start No Analyze_N1->Optimized_Lead Yes

Caption: A simplified decision tree for guiding SAR studies.

Conclusion

While the biological activity of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid has not been explicitly documented, its chemical structure presents a compelling case for its investigation as a novel inhibitor of HIF prolyl hydroxylase. The protocols and strategies outlined in this document provide a comprehensive roadmap for researchers to systematically evaluate this hypothesis, from initial in-vitro screening to cell-based validation and lead optimization. Successful execution of these studies could uncover a new chemical scaffold for the development of therapeutics targeting anemia and other hypoxia-related diseases.

References

  • Vertex AI Search, based on an article about the significance of imidazole in cancer drug discovery.
  • Vertex AI Search, based on a review of the therapeutic spectrum of imidazole deriv
  • Vertex AI Search, based on information from a chemical supplier (EvitaChem) regarding 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid.
  • Vertex AI Search, based on an article summarizing medicinal chemistry strategies for improving target binding kinetics.
  • Vertex AI Search, based on a review of imidazole as a promising medicinal scaffold.
  • Vertex AI Search, based on a perspective on USFDA-approved imidazole-based small molecules.
  • Vertex AI Search, based on information from a supplier (Novus Biologicals) of an HIF-1 alpha transcription factor assay kit.
  • Vertex AI Search, based on an article discussing assays to study PHD2.
  • Vertex AI Search, based on a product page for HIF/HIF Prolyl-Hydroxylase inhibitors
  • Vertex AI Search, based on a review on the development of HIF prolyl hydroxylase inhibitors.
  • Vertex AI Search, based on a Springer Nature Experiments article on assays for studying PHD2.
  • Vertex AI Search, based on an NIH article on the molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials.
  • Vertex AI Search, based on a Wikipedia article on HIF prolyl-hydroxylase inhibitors.
  • Vertex AI Search, based on a Grokipedia article on HIF prolyl-hydroxylase inhibitors.
  • Vertex AI Search, based on an NIH article about a colorimetric assay for PHD proteins.
  • Vertex AI Search, based on a research paper on the specific activity of HIF-prolyl hydroxylases.
  • Vertex AI Search, based on an Annual Reviews article on 2-oxoglutar
  • Vertex AI Search, based on a ResearchGate article on the real-time imaging of HIF-1α stabilization and degrad
  • Vertex AI Search, based on a research article on the effect of acidosis on HIF-1α stabiliz
  • Vertex AI Search, based on a ResearchGate article on the stabilization of HIF-α through cellular inhibition of HIF prolyl hydroxyl
  • Vertex AI Search, based on a review of carboxylic acid bioisosteres in medicinal chemistry.
  • Vertex AI Search, based on a PubMed Central article on the structure-activity relationships and transcriptomic analysis of HIF PHD inhibitors.
  • Vertex AI Search, based on a PubMed article on the structure-guided optimization of 1H-imidazole-2-carboxylic acid deriv
  • Vertex AI Search, based on a book chapter on structural studies of 2-oxoglutar
  • Vertex AI Search, based on a PubMed article on the interaction of imidazole with the active site metal of carbonic anhydrase.
  • Vertex AI Search, based on a research article on reversing the hypoxic adaptive response in breast cancer cells.
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  • Vertex AI Search, based on the MySkinRecipes ingredient portal.
  • Vertex AI Search, based on the BC PharmaCare Formulary Search.

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Method

Application Notes and Protocols for the Large-Scale Synthesis of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid

Authored by: A Senior Application Scientist Introduction: The Strategic Importance of Substituted Imidazoles in Medicinal Chemistry 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid is a key heterocyclic building block in...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Substituted Imidazoles in Medicinal Chemistry

4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid is a key heterocyclic building block in modern drug discovery and development. The imidazole scaffold is a prevalent feature in numerous pharmaceuticals due to its ability to engage in a variety of biological interactions. The specific substitution pattern of this compound, featuring a chloro group, an ethyl group, and a carboxylic acid, offers a unique combination of electronic and steric properties that are attractive for designing targeted therapies. Imidazole-based compounds are integral to the synthesis of a wide range of therapeutic agents, including antifungals, antihistamines, and antihypertensives.[1] The development of robust and scalable synthetic routes to access functionalized imidazoles like 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid is therefore of critical importance for the pharmaceutical industry.[2]

These application notes provide a comprehensive guide for the large-scale synthesis, purification, and characterization of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. The protocols detailed herein are designed to be self-validating, with in-depth explanations of the experimental choices to ensure both scientific integrity and practical applicability.

Synthetic Strategy: A Two-Step Approach to High-Purity Product

The selected synthetic strategy for the large-scale production of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid involves a two-step process. This approach prioritizes safety, scalability, and the generation of a high-purity final product. The synthesis commences with the chlorination of a suitable imidazole precursor, followed by the hydrolysis of an ester intermediate. This method is advantageous for large-scale operations as it avoids harsh reaction conditions and utilizes readily available starting materials.

A common and effective method for the synthesis of the target molecule involves the hydrolysis of its corresponding ethyl ester, ethyl 4-chloro-5-ethyl-1H-imidazole-2-carboxylate.[3] This precursor can be synthesized via a one-step method involving the reaction of starting materials with N-chlorosuccinimide in the presence of an organic acid.[3][4]

Synthetic Workflow Overview

G cluster_0 Step 1: Synthesis of Ethyl 4-chloro-5-ethyl-1H-imidazole-2-carboxylate cluster_1 Step 2: Hydrolysis to the Final Product cluster_2 Purification and Analysis Starting Material Ethyl 1H-imidazole-2-carboxylate Chlorination N-Chlorosuccinimide (NCS) Organic Acid (e.g., Acetic Acid) Solvent (e.g., DMF) Low Temperature (0°C) Starting Material->Chlorination Intermediate Ethyl 4-chloro-5-ethyl-1H-imidazole-2-carboxylate Chlorination->Intermediate Hydrolysis Base (e.g., LiOH or NaOH) Solvent (e.g., Methanol/Water) Acidification (e.g., HCl) Intermediate->Hydrolysis Final_Product 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid Hydrolysis->Final_Product Purification Recrystallization or Column Chromatography Final_Product->Purification Analysis NMR, HPLC, Mass Spectrometry Purification->Analysis

Caption: Overall synthetic workflow for 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid.

Detailed Experimental Protocols

Part 1: Large-Scale Synthesis of Ethyl 4-chloro-5-ethyl-1H-imidazole-2-carboxylate

This protocol is adapted from established methods for the chlorination of imidazole derivatives.[3][4] The use of N-chlorosuccinimide (NCS) provides a reliable and selective chlorinating agent. The organic acid serves to activate the NCS, enhancing its electrophilic character.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Ethyl 5-ethyl-1H-imidazole-2-carboxylate168.191.00 kg5.94Starting Material
N-Chlorosuccinimide (NCS)133.530.87 kg6.53Chlorinating Agent (1.1 eq)
Acetic Acid60.050.36 L6.24Catalyst (1.05 eq)
Dimethylformamide (DMF)73.0910 L-Solvent
Ethyl Acetate88.1120 L-Extraction Solvent
Saturated Sodium Bicarbonate Solution-15 L-Quenching/Washing
Brine-10 L-Washing
Anhydrous Sodium Sulfate142.041.0 kg-Drying Agent

Step-by-Step Procedure:

  • Reaction Setup: In a 50 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge dimethylformamide (10 L).

  • Dissolution: Add ethyl 5-ethyl-1H-imidazole-2-carboxylate (1.00 kg, 5.94 mol) to the reactor and stir until fully dissolved.

  • Cooling: Cool the reaction mixture to 0°C using a circulating chiller.

  • Addition of Acetic Acid: Slowly add acetic acid (0.36 L, 6.24 mol) to the cooled solution over 15 minutes, ensuring the temperature remains below 5°C.

  • Addition of NCS: In a separate container, dissolve N-chlorosuccinimide (0.87 kg, 6.53 mol) in dimethylformamide (5 L). Add this solution dropwise to the reaction mixture over 2-3 hours, maintaining the internal temperature at 0-5°C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into a larger vessel containing ice-cold water (30 L).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 10 L).

  • Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (3 x 5 L) and brine (2 x 5 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 4-chloro-5-ethyl-1H-imidazole-2-carboxylate.

Part 2: Large-Scale Hydrolysis to 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid

This hydrolysis protocol is a standard procedure for converting esters to carboxylic acids and is well-suited for large-scale applications.[3]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Ethyl 4-chloro-5-ethyl-1H-imidazole-2-carboxylate202.641.20 kg (crude)5.92Starting Material
Lithium Hydroxide Monohydrate (LiOH·H₂O)41.960.30 kg7.15Hydrolyzing Agent (1.2 eq)
Methanol32.0412 L-Solvent
Water18.026 L-Co-solvent
Concentrated Hydrochloric Acid (HCl)36.46As needed-For Acidification

Step-by-Step Procedure:

  • Reaction Setup: In the 50 L jacketed glass reactor, dissolve the crude ethyl 4-chloro-5-ethyl-1H-imidazole-2-carboxylate (1.20 kg) in methanol (12 L).

  • Addition of Base: In a separate container, dissolve lithium hydroxide monohydrate (0.30 kg, 7.15 mol) in water (6 L). Add this aqueous solution to the methanolic solution of the ester.

  • Reaction: Heat the reaction mixture to 50°C and stir for 2-4 hours. Monitor the reaction by TLC or HPLC until the ester is no longer detectable.

  • Cooling and Concentration: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Acidification: Cool the remaining aqueous solution in an ice bath and slowly add concentrated hydrochloric acid to adjust the pH to approximately 2-3. A precipitate will form.

  • Isolation: Stir the suspension at 0-5°C for 1 hour to ensure complete precipitation. Collect the solid product by filtration.

  • Washing: Wash the filter cake with cold water (3 x 2 L) to remove any inorganic salts.

  • Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.

Quality Control and Characterization

Rigorous quality control is essential to ensure the purity and identity of the final product. The following analytical techniques are recommended for the characterization of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid.

Quality Control Workflow

G Final_Product Dried 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid NMR ¹H and ¹³C NMR Spectroscopy (Structural Confirmation) Final_Product->NMR HPLC High-Performance Liquid Chromatography (Purity Assessment) Final_Product->HPLC MS Mass Spectrometry (Molecular Weight Verification) Final_Product->MS Final_QC Final Quality Control Approval NMR->Final_QC HPLC->Final_QC MS->Final_QC

Caption: Analytical workflow for quality control of the final product.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the final compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the product, typically aiming for >98%.

  • Mass Spectrometry (MS): To verify the molecular weight of the target compound.

Safety and Handling

The synthesis of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid involves the use of hazardous chemicals and should be performed by trained personnel in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.

  • Chemical Hazards:

    • N-Chlorosuccinimide (NCS): Is a strong oxidizing agent and an irritant. Avoid contact with skin and eyes.

    • Dimethylformamide (DMF): Is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin.

    • Hydrochloric Acid: Is corrosive and can cause severe burns. Handle with extreme care.

    • Lithium Hydroxide: Is corrosive and can cause burns.

  • Fire Safety: Keep flammable solvents away from ignition sources. Ensure a fire extinguisher is readily accessible.[5]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Synthesis of substituted imidazole-4,5-dicarboxylic acids. Semantic Scholar. Available at: [Link]

  • A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Walsh Medical Media. Available at: [Link]

  • A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. ResearchGate. Available at: [Link]

  • Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method. Google Patents.
  • Improved Synthesis of Imidazole-2-carboxaldehyde, Imidazole-2-carboxylic Acid, and Ethyl Imidazole-2-carboxylate. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

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Application

Introduction to 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid (Hypothetical Probe: CEICA)

An Application Note and Comprehensive Protocols for the Characterization of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid as a Chemical Probe for the Hypothetical Kinase-X. For the attention of: Researchers, scientists...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocols for the Characterization of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid as a Chemical Probe for the Hypothetical Kinase-X.

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed guide to the characterization and application of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid as a chemical probe. Given the nascent understanding of this particular molecule's biological role, we present a hypothetical yet plausible scenario where it acts as an inhibitor of "Kinase-X," a fictitious protein kinase, to illustrate the rigorous workflow required for the validation of any new chemical probe.

Imidazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, frequently acting as inhibitors of various enzymes, including protein kinases.[1][2] 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid (referred to herein as CEICA) is a small molecule with the potential to serve as a valuable tool for interrogating cellular signaling pathways. A high-quality chemical probe must exhibit potent and selective engagement with its intended target in a cellular context.[3][4] This guide outlines the essential steps to validate CEICA as a chemical probe for our hypothetical target, Kinase-X, and to utilize it for biological discovery.

A critical component of any chemical probe-based study is the use of a structurally similar but biologically inactive negative control.[5] This control helps to ensure that any observed phenotype is a direct result of the probe's interaction with its intended target and not due to off-target effects or the compound's general chemical properties.[6]

Physicochemical Properties of CEICA

PropertyValueSource
Molecular FormulaC6H7ClN2O2Vendor Information
Molecular Weight174.59 g/mol Vendor Information
AppearanceWhite to off-white solidExpected
SolubilitySoluble in DMSO and methanolExpected

Synthesis of CEICA and its Negative Control (CEICA-NC)

Synthesis of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid (CEICA)

The synthesis of CEICA can be achieved via the hydrolysis of its corresponding ethyl ester, ethyl 4-chloro-5-ethyl-1H-imidazole-2-carboxylate.[7] The precursor ester can be synthesized through methods analogous to those reported for similar imidazole derivatives.[8]

Protocol 1: Hydrolysis of Ethyl 4-chloro-5-ethyl-1H-imidazole-2-carboxylate

  • Dissolve ethyl 4-chloro-5-ethyl-1H-imidazole-2-carboxylate in a 1:1 mixture of methanol and water.

  • Add an excess (2-3 equivalents) of lithium hydroxide (LiOH).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with an aqueous solution of hydrochloric acid (HCl) to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid (CEICA).

Design and Synthesis of the Negative Control (CEICA-NC)

A suitable negative control should be structurally very similar to the active probe but lack the key interactions necessary for target binding.[5] For our hypothetical Kinase-X, we will assume the carboxylic acid moiety is essential for binding to the active site. Therefore, converting the carboxylic acid to a methyl ester would likely abolish this critical interaction.

Protocol 2: Synthesis of Methyl 4-chloro-5-ethyl-1H-imidazole-2-carboxylate (CEICA-NC)

  • Suspend CEICA in methanol.

  • Add a catalytic amount of sulfuric acid (H2SO4).

  • Reflux the mixture and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester negative control, CEICA-NC.

cluster_0 Probe Synthesis Ester Ethyl 4-chloro-5-ethyl- 1H-imidazole-2-carboxylate Probe CEICA (4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid) Ester->Probe LiOH, MeOH/H2O Neg_Ctrl CEICA-NC (Methyl 4-chloro-5-ethyl- 1H-imidazole-2-carboxylate) Probe->Neg_Ctrl MeOH, H2SO4 (cat.)

Caption: Synthesis of CEICA and its negative control, CEICA-NC.

Part 1: In Vitro Target Engagement

To establish that CEICA directly binds to Kinase-X, a biochemical assay with the purified protein is essential. The AlphaLISA (Amplified Luminescent Proximity Homestead Assay) is a sensitive, no-wash immunoassay suitable for this purpose.[9][10]

Protocol 3: AlphaLISA for CEICA and Kinase-X Binding

This protocol assumes the availability of a biotinylated tracer that binds to Kinase-X, anti-tag acceptor beads, and streptavidin donor beads.

  • Reagent Preparation:

    • Prepare a serial dilution of CEICA and CEICA-NC in assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).

    • Dilute purified Kinase-X, biotinylated tracer, anti-tag acceptor beads, and streptavidin donor beads to their optimal concentrations in the assay buffer.

  • Assay Procedure (384-well plate):

    • Add 2 µL of the compound dilutions (CEICA or CEICA-NC) or DMSO vehicle control to the wells.

    • Add 2 µL of purified Kinase-X.

    • Add 2 µL of the biotinylated tracer.

    • Incubate for 60 minutes at room temperature.

    • Add 2 µL of a pre-mixed solution of anti-tag acceptor beads and streptavidin donor beads.

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the plate on an Alpha-enabled plate reader.

  • Data Analysis:

    • Plot the AlphaLISA signal against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

cluster_1 AlphaLISA Principle cluster_2 Binding (No CEICA) cluster_3 Inhibition (with CEICA) Donor Streptavidin Donor Bead Tracer Biotinylated Tracer Donor->Tracer Biotin-Streptavidin Acceptor Anti-Tag Acceptor Bead Kinase Kinase-X Kinase->Acceptor Tracer->Kinase CEICA CEICA CEICA->Kinase

Caption: Principle of the competitive AlphaLISA binding assay.

Part 2: Cellular Target Engagement

Confirming that a chemical probe engages its target within the complex environment of a living cell is a critical validation step.[11] The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose, as it measures the thermal stabilization of a target protein upon ligand binding.[12][13][14]

Protocol 4: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment:

    • Culture cells expressing Kinase-X to approximately 80% confluency.

    • Treat the cells with various concentrations of CEICA, CEICA-NC, or a DMSO vehicle control for 1-2 hours at 37°C.

  • Heat Shock:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling on ice for 3 minutes.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Transfer the supernatant (containing the soluble protein fraction) to new tubes.

  • Detection:

    • Analyze the amount of soluble Kinase-X in the supernatant by Western blotting or an ELISA-based method.

    • Quantify the band intensities and normalize them to the signal at the lowest temperature.

  • Data Analysis:

    • Plot the normalized signal against the temperature to generate melting curves.

    • A shift in the melting curve to a higher temperature in the presence of CEICA indicates target engagement.

cluster_4 CETSA Workflow Start Cells expressing Kinase-X Treat Treat with CEICA or DMSO Start->Treat Heat Heat to various temperatures Treat->Heat Lyse Lyse cells and centrifuge Heat->Lyse Analyze Analyze soluble Kinase-X Lyse->Analyze Result Plot melting curves Analyze->Result

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Part 3: Selectivity Profiling

A high-quality chemical probe should be selective for its intended target over other related proteins.[3][4] For a kinase inhibitor, profiling against a panel of other kinases is crucial. Kinobeads, a chemoproteomic approach, can be used to assess the selectivity of CEICA across a broad range of kinases.[15][16][17]

Protocol 5: Kinobeads Selectivity Profiling
  • Lysate Preparation:

    • Prepare a cell lysate from a suitable cell line that expresses a wide range of kinases.

  • Competition Binding:

    • Incubate the lysate with different concentrations of CEICA or DMSO.

  • Affinity Enrichment:

    • Add the kinobeads (sepharose beads coupled to broad-spectrum, immobilized kinase inhibitors) to the lysates and incubate to capture kinases that are not bound to CEICA.

  • Sample Preparation and Mass Spectrometry:

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the bound kinases and digest them into peptides.

    • Analyze the peptide mixture by quantitative mass spectrometry.

  • Data Analysis:

    • Quantify the amount of each kinase pulled down in the presence of CEICA relative to the DMSO control.

    • Generate dose-response curves for each identified kinase to determine which are potently displaced by CEICA.

Hypothetical Selectivity Data for CEICA

KinaseIC50 (nM)
Kinase-X 50
Kinase-A>10,000
Kinase-B2,500
Kinase-C>10,000
Kinase-D8,000

Part 4: Cellular Functional Assay

The final step is to demonstrate that target engagement by CEICA leads to a measurable downstream biological effect in a cellular context. The choice of assay depends on the known or hypothesized function of Kinase-X. Here, we propose a generic cell viability assay.

Protocol 6: Cell Viability Assay
  • Cell Seeding:

    • Seed cells whose viability is dependent on Kinase-X activity in a 96-well plate.

  • Compound Treatment:

    • Treat the cells with a serial dilution of CEICA and CEICA-NC for a specified period (e.g., 72 hours).

  • Viability Measurement:

    • Measure cell viability using a standard method, such as the addition of a resazurin-based reagent (e.g., CellTiter-Blue) or an ATP-based reagent (e.g., CellTiter-Glo).

  • Data Analysis:

    • Plot the viability signal against the logarithm of the compound concentration and fit the data to determine the EC50 value. A potent EC50 for CEICA and a significantly weaker or inactive EC50 for CEICA-NC would support an on-target effect.

Conclusion

This application note provides a comprehensive framework for the validation of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid (CEICA) as a chemical probe for a hypothetical target, Kinase-X. By following these protocols, researchers can rigorously assess the potency, cellular target engagement, selectivity, and functional effects of a novel small molecule. This systematic approach is essential for the development of high-quality chemical probes that can be used to confidently dissect complex biological processes and validate new therapeutic targets.

References

  • Target Identific
  • Which Small Molecule?
  • Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central.
  • Validating Small Molecule Chemical Probes for Biological Discovery. Annual Reviews.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • AlphaLISA assay development guide. Revvity.
  • Buy 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid (EVT-1798701). EvitaChem.
  • Imidazole derivatives--a new class of microsomal enzyme inhibitors. PubMed.
  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PubMed Central.
  • Target Identification and Valid
  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery.
  • AlphaLISA Assay Development Guide. PerkinElmer.
  • Small-molecule Target and Pathway Identific
  • Protocol optimization for detection and quantification of membrane-bound proteins using AlphaLISA technology. Revvity.
  • Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran. IU Indianapolis ScholarWorks.
  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. Preprints.org.
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  • The Role of Imidazole Derivatives in Modern Drug Discovery. Ningbo Inno Pharmchem Co.,Ltd.
  • AlphaLISA assay development guide. Revvity.
  • Inhibitory activity of the imidazole derivatives against COX-1 and...
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Development and Application of Fluorescence Polarization Assays in Drug Discovery.
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  • Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar.
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  • From Lab to Lead: Using Fluorescence Polarization in Drug Development. BellBrook Labs.
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  • Cellular thermal shift assay. Wikipedia.
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  • Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. Frontiers.
  • Chemical probes and drug leads from advances in synthetic planning and methodology. PubMed Central.
  • Development of Chemical Probes. Memorial Sloan Kettering Cancer Center.
  • University of Groningen Enantioselective auto- and cross catalytic reactions Caprioli, Francesca. University of Groningen.
  • Design and Synthesis of a Biotinylated Chemical Probe for Detecting the Molecular Targets of an Inhibitor of the Production of the Pseudomonas aeruginosa Virulence Factor Pyocyanin. PubMed Central.
  • ETHYL IMIDAZOLE-2-CARBOXYL
  • ethyl 4-ethyl-1H-imidazole-5-carboxyl
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  • Negative controls of chemical probes can be misleading. bioRxiv.
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  • Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid

Welcome to the Technical Support Center for the synthesis of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tec...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and improve the yield and purity of your synthesis.

Introduction to the Synthetic Pathway

The synthesis of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common route involves the preparation of an ethyl ester intermediate, followed by chlorination and subsequent hydrolysis to the desired carboxylic acid. This guide will focus on optimizing each of these critical steps.

A general overview of the synthetic workflow is presented below:

Synthesis_Workflow A Ethyl 4-ethyl-1H-imidazole -2-carboxylate B Chlorination with NCS A->B Step 1 C Ethyl 4-chloro-5-ethyl-1H-imidazole -2-carboxylate B->C D Hydrolysis C->D Step 2 E 4-chloro-5-ethyl-1H-imidazole -2-carboxylic acid D->E

Caption: Synthetic workflow for 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low Yield in the Chlorination of Ethyl 4-ethyl-1H-imidazole-2-carboxylate

Q: My chlorination reaction with N-chlorosuccinimide (NCS) is resulting in a low yield of the desired ethyl 4-chloro-5-ethyl-1H-imidazole-2-carboxylate. What are the potential causes and how can I improve the yield?

A: Low yields in this electrophilic aromatic substitution reaction are common and can often be attributed to several factors. Here’s a systematic approach to troubleshooting:

  • Purity of Starting Material and Reagents:

    • Insight: The purity of your starting ethyl 4-ethyl-1H-imidazole-2-carboxylate is crucial. Impurities can consume the chlorinating agent or interfere with the reaction. Similarly, old or decomposed NCS can significantly reduce the yield.

    • Solution: Ensure your starting imidazole is pure by checking its melting point or by analytical techniques like NMR or LC-MS. Use freshly opened or purified NCS. NCS can be recrystallized from glacial acetic acid to remove any succinimide impurity.[1]

  • Reaction Conditions:

    • Insight: The reaction conditions, particularly temperature and the choice of solvent, play a pivotal role. The chlorination of the imidazole ring is an electrophilic substitution, and its efficiency can be highly dependent on the solvent's ability to stabilize intermediates.

    • Solution:

      • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) are often effective for this reaction.[2]

      • Temperature: The reaction is typically carried out at low temperatures (around 0°C) to control the reaction rate and minimize side reactions.[2]

      • Acid Catalyst: The addition of a catalytic amount of an organic acid, such as acetic acid, trifluoroacetic acid, or methanesulfonic acid, can enhance the electrophilicity of the chlorine in NCS, thereby promoting the reaction and improving the yield.[2]

  • Stoichiometry of Reagents:

    • Insight: An incorrect stoichiometry of NCS can lead to either incomplete reaction or the formation of undesired byproducts.

    • Solution: A slight excess of NCS (e.g., 1.1 to 1.2 equivalents) is often used to ensure complete conversion of the starting material. However, a large excess should be avoided to prevent the formation of di-chlorinated byproducts.

Troubleshooting Workflow for Low Chlorination Yield

Troubleshooting_Chlorination start Low Yield in Chlorination check_purity Check Purity of Starting Material & NCS start->check_purity optimize_conditions Optimize Reaction Conditions (Solvent, Temperature, Acid Catalyst) check_purity->optimize_conditions If pure adjust_stoichiometry Adjust NCS Stoichiometry (1.1-1.2 eq.) optimize_conditions->adjust_stoichiometry monitor_reaction Monitor Reaction by TLC adjust_stoichiometry->monitor_reaction success Improved Yield monitor_reaction->success

Caption: Decision tree for troubleshooting low yield in the chlorination step.

Issue 2: Formation of Impurities During Chlorination

Q: I am observing multiple spots on my TLC plate after the chlorination reaction, indicating the presence of impurities. What are these impurities and how can I minimize their formation?

A: The formation of impurities is a common challenge. The primary culprits are typically unreacted starting material, di-chlorinated products, and the succinimide byproduct from NCS.

  • Unreacted Starting Material:

    • Insight: This is often due to incomplete reaction.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexane. If the starting material spot persists, consider extending the reaction time or slightly increasing the amount of NCS.

  • Di-chlorinated Byproducts:

    • Insight: The imidazole ring has multiple positions that can be chlorinated. Over-chlorination can occur if the reaction conditions are too harsh or if there is a large excess of NCS.

    • Solution:

      • Maintain a low reaction temperature (0°C or below).

      • Use a controlled amount of NCS (1.1-1.2 equivalents).

      • Add the NCS solution dropwise to the reaction mixture to maintain a low concentration of the chlorinating agent at any given time.

  • Succinimide Byproduct:

    • Insight: Succinimide is a major byproduct of reactions involving NCS. It is often soluble in the reaction mixture and can complicate purification.

    • Solution: During the work-up, a thorough aqueous wash (with water or a mild base like sodium bicarbonate solution) can effectively remove most of the succinimide.[3]

Issue 3: Difficulties in the Hydrolysis of Ethyl 4-chloro-5-ethyl-1H-imidazole-2-carboxylate

Q: I am struggling with the hydrolysis of the ethyl ester to the final carboxylic acid. The reaction is either incomplete or I am seeing degradation of my product. How can I optimize this step?

A: The hydrolysis of the ester can be challenging due to the potential for side reactions and the stability of the imidazole ring under basic conditions.

  • Incomplete Hydrolysis:

    • Insight: The ester may be sterically hindered or the reaction conditions may not be sufficiently forcing.

    • Solution:

      • Choice of Base: Lithium hydroxide (LiOH) is often a good choice for the hydrolysis of hindered esters.[4]

      • Solvent System: A mixture of an organic solvent (like methanol or THF) and water is typically used to ensure the solubility of both the ester and the hydroxide salt.

      • Temperature and Time: The reaction may require elevated temperatures and longer reaction times. Monitor the reaction by TLC until the starting ester spot disappears.

  • Degradation of the Imidazole Ring:

    • Insight: The imidazole ring can be susceptible to degradation under harsh basic conditions, especially at elevated temperatures.[5]

    • Solution:

      • Use a milder base if possible, although this may require longer reaction times.

      • Carefully control the reaction temperature and time. Avoid prolonged heating.

      • Once the reaction is complete, neutralize the reaction mixture promptly with a suitable acid (e.g., HCl) to a slightly acidic pH to prevent degradation of the product.

Table 1: Recommended Reaction Conditions for Key Synthetic Steps

StepParameterRecommended ConditionRationale
Chlorination Chlorinating Agent N-Chlorosuccinimide (NCS)Solid, easy to handle, and provides good selectivity.[6]
Solvent DMF or NMPPolar aprotic solvents that facilitate the reaction.[2]
Temperature 0°CMinimizes side reactions and controls the reaction rate.[2]
Catalyst Acetic Acid (catalytic)Activates NCS and improves yield.[2]
Hydrolysis Base Lithium Hydroxide (LiOH)Effective for hydrolysis of potentially hindered esters.[4]
Solvent Methanol/Water or THF/WaterEnsures solubility of both ester and base.
Temperature Room temperature to gentle refluxBalance between reaction rate and product stability.
Work-up Acidification to pH ~5-6Precipitates the carboxylic acid and prevents degradation.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the chlorination reaction?

A1: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a silica gel plate and an eluent system such as ethyl acetate/hexane (e.g., 1:1 or 1:2 v/v). The product, ethyl 4-chloro-5-ethyl-1H-imidazole-2-carboxylate, will be more polar than the starting material and will have a lower Rf value. Visualize the spots under a UV lamp.

Q2: How can I purify the final product, 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid?

A2: The final product is a carboxylic acid and is typically a solid. Purification can often be achieved by recrystallization. After acidification of the hydrolysis reaction mixture, the precipitated crude product can be collected by filtration, washed with cold water, and then recrystallized from a suitable solvent system, such as ethanol/water or acetone/water. If the product is not sufficiently pure after recrystallization, column chromatography on silica gel may be necessary, using a mobile phase containing a small amount of acetic acid to prevent tailing.

Q3: Are there any safety precautions I should be aware of when working with N-chlorosuccinimide (NCS)?

A3: Yes, NCS is a strong oxidizing agent and should be handled with care. It is an irritant to the skin, eyes, and respiratory system. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with combustible materials.

Q4: Can I use other chlorinating agents instead of NCS?

A4: While other chlorinating agents like sulfuryl chloride (SO₂Cl₂) or chlorine gas can be used for chlorinating imidazoles, NCS is generally preferred in a laboratory setting due to its ease of handling as a solid and its milder reactivity, which often leads to better selectivity and fewer side products.[7]

Q5: What are the potential challenges when scaling up this synthesis?

A5: Scaling up this synthesis can present several challenges. Heat transfer can become an issue in the exothermic chlorination reaction, potentially leading to runaway reactions and the formation of byproducts. Efficient stirring is also critical to ensure homogeneity. During the work-up, handling large volumes of solvents and performing extractions can be cumbersome. A pilot plant setting with appropriate reactors and safety measures is recommended for large-scale synthesis.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-chloro-5-ethyl-1H-imidazole-2-carboxylate

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 4-ethyl-1H-imidazole-2-carboxylate (1 equivalent) in DMF.

  • Add a catalytic amount of acetic acid (e.g., 0.1 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • In a separate flask, dissolve N-chlorosuccinimide (1.1 equivalents) in DMF.

  • Add the NCS solution dropwise to the cooled imidazole solution over a period of 30-60 minutes, maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, pour the mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid

  • Dissolve ethyl 4-chloro-5-ethyl-1H-imidazole-2-carboxylate (1 equivalent) in a mixture of methanol and water.

  • Add lithium hydroxide (2-3 equivalents) to the solution.

  • Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and acidify to pH 5-6 with dilute hydrochloric acid.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry under vacuum.

  • The crude product can be further purified by recrystallization.

References

  • BenchChem. (2025). Technical Support Center: N-Chlorosuccinimide (NCS)
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Optimization

Technical Support Center: Purification of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid

This technical guide provides in-depth troubleshooting advice and standardized protocols for the purification of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid. It is designed for researchers, medicinal chemists, and pr...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides in-depth troubleshooting advice and standardized protocols for the purification of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid. It is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this valuable building block with high purity. The inherent amphoteric nature of this molecule, combined with potential process-related impurities, presents unique purification hurdles that this guide aims to resolve.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid?

A1: The impurity profile is heavily dependent on the synthetic route. A common synthesis involves the hydrolysis of the corresponding ethyl ester.[1] Therefore, the most prevalent impurities typically include:

  • Unreacted Starting Material: Residual ethyl 4-chloro-5-ethyl-1H-imidazole-2-carboxylate.

  • Synthesis Byproducts: Over-chlorinated imidazole species (e.g., dichloro- derivatives) or isomers formed during the chlorination step.[2][3]

  • Residual Solvents: High-boiling point solvents used in synthesis, such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP).[1][4]

  • Degradation Products: Potential for decarboxylation under harsh thermal conditions, leading to 4-chloro-5-ethyl-1H-imidazole.[1]

Q2: My isolated product is a sticky oil or a gummy solid, not the expected crystalline powder. What is the likely cause?

A2: "Oiling out" or the formation of an amorphous solid instead of a crystalline material is almost always due to the presence of impurities that inhibit the formation of a stable crystal lattice. Even small amounts of residual solvent or structurally similar byproducts can act as "crystal poisons." The solution is to employ a more rigorous purification method, such as a pH-controlled extraction, before attempting crystallization.

Q3: How does pH dramatically affect the solubility and purification of this compound?

A3: 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid is an amphoteric molecule, meaning it has both acidic and basic functional groups.

  • The carboxylic acid group (pKa₁ ~2-3) is deprotonated (COO⁻) at basic pH, forming a water-soluble carboxylate salt.

  • The imidazole ring (pKa₂ ~4-5 for the conjugate acid) is protonated (N-H⁺) at acidic pH, forming a water-soluble imidazolium salt.

At a specific pH between these two pKa values, known as the isoelectric point (pI) , the molecule exists predominantly as a neutral zwitterion with minimal net charge, leading to its lowest solubility in aqueous media. This pH-dependent solubility is the key principle behind its purification via acid-base extraction.

Q4: For general-purpose purity (>95%), is recrystallization or chromatography the better starting point?

A4: For achieving >95% purity from a typical crude reaction mixture, a pH-controlled aqueous extraction (or "pH swing") should be the first step. This technique is highly effective at removing non-ionizable impurities and is more scalable than chromatography. Recrystallization should then be performed on the material isolated from the pH swing. Column chromatography is best reserved for instances where very high purity (>99.5%) is required or for separating impurities with very similar physicochemical properties.[5]

Section 2: Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems with a focus on root causes and actionable solutions.

Problem 1: Low Purity (<90%) After Initial Synthesis and Isolation
  • Probable Cause(s):

    • Incomplete Hydrolysis: Significant amount of the starting ethyl ester remains.

    • Non-Acidic Impurities: Contamination from neutral or basic byproducts from the chlorination step.

    • Excess Chlorinating Agent: Presence of byproducts like N-chlorosuccinimide (NCS) or its derivatives.[4]

  • Recommended Solutions:

    • Confirm Impurity Identity: Use analytical techniques like LC-MS and ¹H NMR to identify the major impurities. The presence of a triplet and quartet signal around 1.3 and 4.3 ppm in the ¹H NMR, respectively, would confirm the presence of the ethyl ester.

    • Implement pH-Swing Purification: This is the most robust method to separate the acidic product from the neutral ester and other non-acidic impurities. See SOP 1 for a detailed protocol. The fundamental principle is to make the desired product water-soluble by forming its salt while leaving neutral impurities in an organic solvent.

    • Re-run Hydrolysis: If the starting ester is the primary contaminant, it may be necessary to re-subject the crude material to the hydrolysis conditions (e.g., lithium hydroxide in a methanol/water mixture) to drive the reaction to completion.[1]

Problem 2: Difficulty Achieving Crystallization or Product "Oiling Out"
  • Probable Cause(s):

    • Persistent Impurities: As discussed in the FAQs, impurities are preventing nucleation and crystal growth.

    • Incorrect Solvent System: The chosen solvent may be too good (product remains fully dissolved) or too poor (product crashes out as an amorphous solid).

    • Cooling Rate Too Fast: Rapid cooling does not provide sufficient time for ordered crystal lattice formation, favoring amorphous precipitation.

  • Recommended Solutions:

    • Pre-Purify: Never attempt to crystallize highly impure material. First, perform the pH-swing purification detailed in SOP 1 .

    • Systematic Solvent Screening: Use a small amount of the material to test solubility in a range of solvents to identify a suitable system. A good single solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Alternatively, identify a solvent pair (one "good" solvent where it is highly soluble, and one "anti-solvent" where it is poorly soluble).

    • Controlled Cooling & Seeding: Once a solvent system is chosen, cool the saturated solution slowly. If crystals do not form, try scratching the inside of the flask with a glass rod at the solution-air interface to create nucleation sites. If available, adding a single seed crystal of pure product can be highly effective.

Solvent ClassExample SolventsSuitability Notes
Alcohols Isopropanol, EthanolOften good single solvents. The product is typically soluble when hot and less soluble when cold.
Esters Ethyl AcetateGood for creating solvent pairs with alkanes.
Ketones AcetoneCan be effective, but its low boiling point may limit the solubility differential.
Ethers 2-MeTHF, DioxaneUse with caution; potential for peroxide formation.
Hydrocarbons Heptane, TolueneTypically used as anti-solvents in a solvent pair system (e.g., Ethyl Acetate/Heptane).
Aqueous WaterOnly suitable for salt forms or at a precisely controlled pH near the pI.
Problem 3: Significant Product Loss During Aqueous Workup
  • Probable Cause(s):

    • Incorrect pH for Precipitation: The pH of the aqueous layer was not properly adjusted to the isoelectric point (pI), leaving a significant portion of the product dissolved as its salt form.

    • Insufficient Extraction: Not enough extractions were performed to recover all the product from the aqueous layer after precipitation.

    • Emulsion Formation: The presence of polar aprotic solvents (e.g., residual DMF) can lead to the formation of stable emulsions between the aqueous and organic layers, trapping the product.

  • Recommended Solutions:

    • Precise pH Control: Use a calibrated pH meter. Adjust the pH slowly with dropwise addition of acid (e.g., 1M HCl) to the target pI (estimated to be ~3.5-4.0). The point of maximum precipitation should be visually apparent.

    • Back-Extraction: After filtering the precipitated solid, extract the acidic aqueous filtrate multiple times (at least 3x) with a suitable organic solvent like ethyl acetate or dichloromethane to recover any remaining dissolved product.

    • Break Emulsions: If an emulsion forms, adding brine (saturated NaCl solution) can help break it by increasing the polarity of the aqueous phase. In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.

Section 3: Standard Operating Protocols (SOPs)

SOP 1: Purification by pH-Controlled Extraction

This protocol is designed to separate the acidic product from neutral and basic impurities.

  • Dissolution: Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude).

  • Basification: Transfer the organic solution to a separatory funnel. Add an equal volume of a weak aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution.

    • Causality: The weak base will deprotonate the acidic product (pKa ~2-3), forming the water-soluble sodium salt, which partitions into the aqueous layer. Neutral impurities (like the starting ester) and very weak bases will remain in the organic layer.

  • Separation 1: Shake the funnel vigorously, venting frequently to release CO₂ gas. Allow the layers to separate and drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery of the product.

  • Organic Layer Wash (Optional): Combine the aqueous layers. The original organic layer, containing neutral impurities, can be washed with brine, dried, and concentrated to recover any unreacted starting materials if desired.

  • Acidification & Precipitation: Cool the combined aqueous layers in an ice bath. While stirring, slowly add 1 M HCl dropwise to adjust the pH to the isoelectric point (~3.5).

    • Causality: At the pI, the product is in its least soluble zwitterionic form and will precipitate out of the solution as a solid.

  • Isolation: Stir the resulting slurry in the ice bath for 30-60 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake with cold deionized water to remove inorganic salts, followed by a cold non-polar solvent (like heptane) to aid in drying. Dry the solid under vacuum to a constant weight.

A visual representation of the separation logic in SOP 1.

G cluster_start Step 1: Initial State cluster_extraction Step 2: Basic Extraction cluster_acidification Step 3: Acidification & Isolation cluster_end Step 4: Final Products Crude Crude Product (in Ethyl Acetate) - Desired Acid - Neutral Impurities (Ester) - Basic Impurities AddBase Add 1M NaHCO₃ (aq) Adjust pH > 8 Crude->AddBase Separate1 Separate Layers AddBase->Separate1 AddAcid Add 1M HCl (aq) Adjust pH to pI (~3.5) Separate1->AddAcid Aqueous Phase (Product as Salt) WasteOrg Organic Layer (Neutral/Basic Impurities) Separate1->WasteOrg Organic Phase Filter Filter & Dry AddAcid->Filter PureSolid Pure Crystalline Product Filter->PureSolid Solid Precipitate WasteAq Aqueous Filtrate (Inorganic Salts) Filter->WasteAq Aqueous Filtrate

Caption: Workflow for purification via pH-controlled extraction.

SOP 2: Purification by Recrystallization

This protocol should be performed on material that has already been purified by the pH-swing method.

  • Solvent Selection: Choose an appropriate solvent or solvent pair based on prior screening (see Table 1).

  • Dissolution: In an appropriately sized flask, add the pre-purified solid and the minimum amount of the chosen "good" solvent (e.g., isopropanol). Heat the mixture to reflux with stirring until all the solid dissolves.

  • Hot Filtration (Optional): If any insoluble particulate matter is present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove it.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

    • Causality: Slow cooling is critical for the formation of large, well-defined crystals, which tend to exclude impurities more effectively.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any surface impurities. Dry the purified crystals under vacuum to a constant weight.

Section 4: Physicochemical Data Summary

PropertyValue / DescriptionRationale & Impact on Purification
Molecular Formula C₈H₉ClN₂O₂-
Molecular Weight 200.62 g/mol -
pKa₁ (Carboxylic Acid) ~2.0 - 3.0 (Estimated)Determines the pH required to form the soluble carboxylate salt (> pH 5).
pKa₂ (Imidazole N-H⁺) ~4.0 - 5.0 (Estimated)Determines the pH required to form the soluble imidazolium salt (< pH 2). Electron-withdrawing groups lower this from imidazole's typical pKa of ~7.
Isoelectric Point (pI) ~3.5 - 4.0 (Estimated)The pH of minimum aqueous solubility; the target pH for precipitation.
Solubility Soluble in: Aqueous base (NaOH, NaHCO₃), aqueous acid (HCl). Sparingly soluble in: Alcohols (Methanol, Isopropanol). Insoluble in: Water (at pI), alkanes (Heptane), ethers.This solubility profile is the foundation of the pH-swing and recrystallization strategies.

Section 5: References

  • Gao, Q., et al. (2010). Design of Supramolecular Layers via Self-Assembly of Imidazole and Carboxylic Acids. Crystal Growth & Design. Available at: [Link]

  • ResearchGate. (n.d.). A systematic study of the crystallisation products of a series of dicarboxylic acids with imidazole derivatives. Request PDF. Available at: [Link]

  • Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation. Available at:

  • Google Patents. (n.d.). CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method. Available at:

  • Google Patents. (n.d.). JP2966041B2 - Method for chlorination of imidazole ring. Available at:

  • Enyeribe, P. A., Ngochindo, R. I., & Abayeh, O. J. (2019). STUDIES ON THE CHLORINATION OF IMIDAZOLE. Journal of Chemical Society of Nigeria, 44(5). Available at: [Link]

  • Chong, F. P., et al. (2011). Effect of imidazole concentration and type of metal ion on the purification of recombinant green fluorescent protein using an affinity chromatography. Conference Paper. Available at: [Link]

  • PubChem. (n.d.). 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxylic acid. Available at: [Link]

  • SciSpace. (n.d.). Preparation method of 4-(1-hydroxy-1-methyl ethyl)-2-propyl-1H-imidazole-5-carboxylic acid ethyl ester. Available at: [Link]

  • Enyeribe, P.A., et al. (2019). STUDIES ON THE CHLORINATION OF IMIDAZOLE. J. Chem Soc. Nigeria, 44(5), 832-840. Available at: [Link]

  • Walsh Medical Media. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Journal of Applicable Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 4-Chloro-5-ethyl-1H-imidazole-2-carboxylic Acid in Solution

For Researchers, Scientists, and Drug Development Professionals General Stability Profile & Handling Recommendations 4-Chloro-5-ethyl-1H-imidazole-2-carboxylic acid is an organic molecule featuring an imidazole ring, a c...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

General Stability Profile & Handling Recommendations

4-Chloro-5-ethyl-1H-imidazole-2-carboxylic acid is an organic molecule featuring an imidazole ring, a carboxylic acid group, and a chloro-substituent. This combination of functional groups dictates its stability profile in solution. While the core imidazole structure can be robust, the molecule as a whole is susceptible to degradation under common experimental and storage conditions, particularly in solution.

Understanding and controlling these stability factors is paramount for the accuracy and reproducibility of research data. The primary degradation pathways for this class of compounds include oxidation, photodegradation, and pH-mediated hydrolysis.[1][2][3]

Table 1: Recommended Storage and Handling Conditions

FormConditionRecommended StorageRationale & Causality
Solid Long-Term-20°C, in a tightly sealed container under inert gas (e.g., Argon, Nitrogen).To minimize thermal degradation and oxidation over extended periods.
Short-Term2-8°C, desiccated.To prevent moisture uptake which can initiate degradation even in solid form.
Solution Stock Solution-80°C in a suitable solvent (e.g., DMSO, DMF), aliquoted in amber vials.Aliquoting prevents multiple freeze-thaw cycles which can cause precipitation and degradation. Amber vials are critical to prevent light-induced degradation.[1]
Working SolutionPrepare fresh for each experiment. If temporary storage is needed, keep at 2-8°C, protected from light.The compound is most vulnerable in dilute aqueous solutions. Fresh preparation ensures accurate concentration and minimizes the impact of time-dependent degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid in solution?

A1: Based on its chemical structure and data from related imidazole derivatives, several degradation pathways are plausible:

  • Oxidation: The electron-rich imidazole ring is susceptible to oxidation.[2] This can be initiated by atmospheric oxygen (autoxidation), reactive oxygen species in cell culture media, or oxidizing agents like hydrogen peroxide.[1][4] Base-mediated autoxidation has also been observed in imidazole-containing molecules.[1]

  • Photodegradation: Imidazole moieties are often sensitive to light, particularly UV radiation.[1][2] Exposure of solutions to ambient or UV light can lead to the formation of multiple degradation products, compromising the integrity of your sample.[1]

  • pH-Mediated Degradation: Extreme pH values can promote instability. While the imidazole ring itself is generally stable to hydrolysis, highly alkaline conditions can facilitate ring opening in some cases or promote oxidative degradation.[1][5][6]

  • Decarboxylation: Carboxylic acids can, under certain conditions such as heat or photocatalysis, lose CO2.[7][8] This would result in the formation of 4-chloro-5-ethyl-1H-imidazole.

Q2: How does the pH of my aqueous buffer affect the stability and solubility of the compound?

A2: The pH is a critical factor. The molecule has both an acidic proton (carboxylic acid) and basic nitrogens (imidazole ring), meaning its charge and solubility will change significantly with pH. While specific data is unavailable, imidazole dicarboxylic acids have shown stability in the pH range of 3 to 10. Outside this range, instability and aggregation are more likely. For this specific molecule, extreme acidic or basic conditions should be avoided unless required for a specific experimental stress test. Alkaline conditions, in particular, may increase susceptibility to oxidative degradation.[1]

Q3: My compound is precipitating out of my stock solution upon thawing. Is this degradation?

A3: Not necessarily. Precipitation after a freeze-thaw cycle is often a solubility issue rather than chemical degradation.[9] This can happen if the stock concentration is too high for the chosen solvent to maintain at lower temperatures.

  • Causality: The solubility of most compounds decreases at lower temperatures. During freezing, the solvent solidifies first, effectively concentrating the compound in the remaining liquid phase and forcing it to precipitate. Upon thawing, it may not readily redissolve.

  • Solution: Try preparing a slightly more dilute stock solution. Ensure the solution is warmed to room temperature and vortexed thoroughly to ensure complete re-dissolution before making working dilutions. If the problem persists, consider a different solvent system.

Q4: I am observing inconsistent results in my multi-day cell-based assays. Could this be a stability issue?

A4: Yes, this is a classic sign of compound instability in the experimental medium.[9]

  • Causality: Cell culture media are complex aqueous solutions maintained at 37°C, often containing components that can react with or degrade the compound over time. The gradual loss of active compound concentration leads to a diminished biological effect, resulting in poor reproducibility.

  • Solution: The most reliable approach is to assess the compound's stability directly in your cell culture medium. An HPLC or LC-MS based assay can be used to quantify the compound's concentration at different time points (e.g., 0, 8, 24, 48 hours) under your exact experimental conditions (37°C, 5% CO₂). If significant degradation is observed, you may need to replenish the compound by replacing the medium at regular intervals during the experiment.

Troubleshooting Guide

This section addresses common problems encountered during experiments and provides a logical workflow to diagnose the root cause.

Issue: Inconsistent or non-reproducible experimental results.

This is a frequent and frustrating issue. Before questioning the biological system, it is crucial to validate the chemical integrity of your small molecule. The following workflow can help pinpoint the problem.

G start_node Start: Inconsistent Experimental Results p1 1. Was stock solution prepared fresh? 2. Was it protected from light? 3. How many freeze-thaw cycles? start_node->p1 Check Compound Handling decision_node decision_node process_node process_node result_node result_node fail_node fail_node d1 Proper Handling Followed? p1->d1 p2 Assess Solution Integrity: Run analytical check (HPLC/LC-MS) on stock & working solutions. d1->p2  Yes   r1 Remake stock using best practices. Re-run experiment. d1->r1  No   d2 Does analytical profile match reference standard? p2->d2 r2 Compound is stable. Troubleshoot biological assay parameters. d2->r2  Yes   p3 Compound Degradation Confirmed. Perform forced degradation study to identify degradants and instability factors. d2->p3  No   (Unknown peaks or reduced main peak)

Caption: Troubleshooting workflow for inconsistent results.

Experimental Protocols

Protocol 4.1: Preparation and Handling of Stock Solutions

This protocol ensures the preparation of a stable and reliable stock solution.

  • Weighing: Allow the solid compound vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Solvent Selection: Use a high-purity, anhydrous grade solvent (e.g., DMSO, DMF).

  • Dissolution: Dissolve the compound to the desired concentration (e.g., 10 mM). Use a vortex mixer to ensure complete dissolution. Gentle warming (37°C) can be applied if necessary, but monitor for any signs of degradation (color change).

  • Storage: Aliquot the stock solution into single-use volumes in amber, low-binding microcentrifuge tubes or glass vials.

  • Freezing: Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath before transferring to a -80°C freezer for long-term storage. This minimizes the formation of large solvent crystals that can promote compound precipitation.

Protocol 4.2: Basic Forced Degradation (Stress Testing) Study

This study is essential for identifying potential degradation products and understanding the compound's intrinsic stability.[10][11] The goal is to achieve 5-15% degradation.[12][13]

  • Preparation: Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and water. This will serve as the starting solution for all stress conditions.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the starting solution 1:1 with 0.1 M HCl.

    • Base Hydrolysis: Mix the starting solution 1:1 with 0.1 M NaOH.

    • Oxidation: Mix the starting solution 1:1 with 3% H₂O₂.[1][14]

    • Thermal: Heat the starting solution at 60°C.

    • Photolytic: Expose the starting solution to a calibrated light source providing a minimum of 1.2 million lux hours and 200 watt hours/m².[11] Keep a control sample wrapped in foil.

  • Time Points: Analyze samples at initial (t=0) and subsequent time points (e.g., 4, 8, 24, 48 hours).

  • Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method (e.g., C18 column with a gradient of water/acetonitrile containing 0.1% formic acid) with UV and/or Mass Spectrometry (MS) detection.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. A decrease in the main peak area and the appearance of new peaks indicate degradation. MS detection can provide mass information for the potential degradation products.

Table 2: Typical Conditions for a Forced Degradation Study

Stress ConditionReagent/ConditionTypical DurationPurpose
Acid Hydrolysis0.1 M - 1 M HCl2 - 48 hoursTo assess stability in acidic environments.
Base Hydrolysis0.1 M - 1 M NaOH2 - 48 hoursTo assess stability in alkaline environments.[1]
Oxidation3% - 30% H₂O₂2 - 48 hoursTo identify products of oxidative degradation.[1]
Thermal60°C - 80°C24 - 72 hoursTo evaluate intrinsic thermal stability.
Photolytic>1.2 million lux hoursVariableTo determine light sensitivity.[11]

Diagram: Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways based on the chemical nature of the imidazole ring and its substituents.

cluster_0 Oxidation (e.g., H₂O₂, Autoxidation) cluster_1 Photodegradation (UV/Visible Light) cluster_2 Decarboxylation (Heat/Light) A 4-Chloro-5-ethyl- 1H-imidazole-2-carboxylic acid (Parent Compound) B Oxidized Imidazole Ring (e.g., ring opening) A->B [O] C Hydroxylated Products A->C [O] D Photodimers or Isomers A->D E Ring-Cleaved Products A->E F Decarboxylated Product (4-chloro-5-ethyl-1H-imidazole) A->F Δ or hν (-CO₂)

Caption: Potential degradation pathways for the title compound.

References

  • Benchchem. (n.d.). Technical Support Center: Forced Degradation Studies of Imidazole-Containing Compounds.
  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3137-3145. [Link]

  • Benchchem. (n.d.). Preventing degradation of Imidazo[4,5-d]imidazole during functionalization reactions.
  • Zhang, Y., et al. (2024). Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. ACS ES&T Air. [Link]

  • ResearchGate. (n.d.). Degradative imidazole oxidation of particle by reactive oxygen... [Scientific Diagram].
  • Benchchem. (n.d.). Technical Support Center: Navigating Stability Challenges in Long-Term Experiments with Small Molecules.
  • Li, W., et al. (2020). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A, 8(2), 654-661. [Link]

  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls.
  • Rágyis, G., et al. (2011). Hydrolysis of imidazole-2-ylidenes. Journal of the American Chemical Society, 133(7), 2213-2225. [Link]

  • Vargyas, M., et al. (2010). Hydrolysis of Imidazole-2-ylidenes. Journal of the American Chemical Society, 132(4), 1180-1182. [Link]

  • ResearchGate. (n.d.). Hydrolysis of Imidazole-2-ylidenes. Request PDF.
  • Legrand, B., et al. (2017). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. European Journal of Medicinal Chemistry, 138, 1146-1164. [Link]

  • Alsante, K. M., et al. (2014). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • da Silva, G. P., et al. (2020). Competitive Reactivity of Tautomers in the Degradation of Organophosphates by Imidazole Derivatives. Chemistry – A European Journal, 26(22), 4981-4990. [Link]

  • Pharma Devils. (n.d.). SOP-for-Forced-Degradation-Study.
  • Sharma, M. C., & Sharma, S. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. [Link]

  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations.
  • De Haan, D. O., et al. (2019). pH Dependence of the Imidazole-2-Carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. Environmental Science & Technology, 53(15), 8820-8829.
  • Jen, S., et al. (n.d.).
  • NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules.
  • Challener, C. A. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology, 43(10).
  • Liu, Y., et al. (2015). Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. Journal of the American Chemical Society, 137(25), 8165-8172. [Link]

  • Wang, C., et al. (2020). Degradation Mechanisms and Substituent Effects of N-Chloro-α-Amino Acids: A Computational Study. Environmental Science & Technology, 54(6), 3348-3357. [Link]

  • EvitaChem. (n.d.). Buy 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid (EVT-1798701).
  • Google Patents. (n.d.). CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method.
  • Sigma-Aldrich. (n.d.). Ethyl 5-chloro-1H-imidazole-4-carboxylate | 76182-29-1.
  • PubChem. (n.d.). 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxylic acid.
  • Oliveira, C. S., et al. (2021). Photodegradation of Sulfamethoxazole and Enrofloxacin under UV and Simulated Solar Light Irradiation. Water, 13(21), 3075. [Link]

  • Lauer, A., et al. (2022). Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers. Angewandte Chemie International Edition, 61(40), e202209085. [Link]

  • BLDpharm. (n.d.). 1171124-77-8|Ethyl 4-chloro-5-methyl-1h-imidazole-2-carboxylate.
  • AA Blocks. (n.d.). 2229073-00-9 | 4-chloro-1-ethyl-1H-imidazole-5-carboxylic acid.
  • Echemi. (n.d.). ethyl 5-chloro-4-ethyl-1H-iMidazole-2-carboxylate.
  • Semantic Scholar. (n.d.). Competitive reactivity of tautomers in the degradation of organophosphates by imidazole derivatives.
  • Conte, C., et al. (2017). Development of Imidazole-Reactive Molecules Leading to a New Aggregation-Induced Emission Fluorophore Based on the Cinnamic Scaffold. ACS Omega, 2(11), 7853-7863. [Link]

  • Mhlanga, N., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 26(20), 6219. [Link]

Sources

Optimization

optimizing reaction conditions for 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid

As a Senior Application Scientist, I've seen firsthand the complexities involved in synthesizing substituted heterocyclic compounds. The target molecule, 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid, is a valuable bui...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've seen firsthand the complexities involved in synthesizing substituted heterocyclic compounds. The target molecule, 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid, is a valuable building block in medicinal chemistry, but its synthesis requires careful control of reaction conditions to achieve optimal yield and purity.

This technical support guide is designed to provide researchers, scientists, and drug development professionals with practical, field-tested insights into optimizing the synthesis of this compound. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and adapt methodologies to your specific laboratory context.

Synthetic Strategy Overview

The most common and reliable synthetic route to 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid involves a two-step process starting from the corresponding ethyl ester. This strategy separates the sensitive chlorination step from the final hydrolysis, allowing for better control and purification at each stage.

G cluster_0 Step 1: Electrophilic Chlorination cluster_1 Step 2: Ester Hydrolysis A Ethyl 4-ethyl-1H-imidazole- 2-carboxylate B Ethyl 4-chloro-5-ethyl-1H-imidazole- 2-carboxylate A->B  N-Chlorosuccinimide (NCS)  Solvent (e.g., DMF)  0°C to RT C Ethyl 4-chloro-5-ethyl-1H-imidazole- 2-carboxylate D 4-chloro-5-ethyl-1H-imidazole- 2-carboxylic acid C->D  Base (e.g., LiOH, NaOH)  Solvent (e.g., MeOH/H₂O)  Acidification (e.g., HCl)

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Question: My chlorination reaction with N-Chlorosuccinimide (NCS) results in a low yield and a complex mixture of products. What are the likely causes and how can I optimize it?

Answer: Low yield and poor selectivity in the chlorination of the imidazole ring are common challenges. The imidazole ring has multiple potential sites for electrophilic attack, and the reaction conditions must be finely tuned to favor mono-chlorination at the C4 position. Here are the key parameters to investigate:

  • Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-methylpyrrolidone (NMP) are often preferred as they can help to solubilize the imidazole substrate and the NCS reagent.[1][2] A patent for a similar synthesis explicitly mentions DMF and NMP.[2]

  • Temperature Control: This is arguably the most critical factor. The reaction should be initiated at a low temperature, typically around 0°C, by slowly adding the NCS solution to the substrate.[1][2] Allowing the temperature to rise uncontrollably can lead to over-chlorination (di- or tri-chlorinated species) and other side reactions. After the addition is complete, the reaction can be allowed to slowly warm to room temperature while monitoring its progress.

  • Stoichiometry: Use a slight excess of NCS, but avoid a large excess. A starting point of 1.05-1.2 equivalents of NCS is recommended. A large excess will significantly increase the formation of di-chlorinated byproducts.

  • Acid Catalyst: Some protocols suggest the addition of a small amount of an organic acid, such as acetic acid or trifluoroacetic acid.[2] The acid can activate the NCS and facilitate the electrophilic substitution, but its concentration must be optimized, as excessive acidity can lead to substrate degradation.

Optimized Reaction Conditions Summary

Parameter Recommended Condition Rationale
Chlorinating Agent N-Chlorosuccinimide (NCS) Provides a controlled source of electrophilic chlorine.
Stoichiometry 1.05 - 1.2 eq. Balances reaction completion with minimizing over-chlorination.
Solvent DMF, NMP Excellent solubility for reactants; facilitates the reaction.[1][2]
Temperature Initiate at 0°C, then warm to RT Crucial for controlling selectivity and preventing side reactions.[1][2]
Reaction Time 12-24 hours Monitor by TLC or LC-MS to determine the optimal endpoint.

| Work-up | Aqueous quench, extraction | Removes unreacted NCS and succinimide byproduct. |

Question: I'm observing the formation of a significant di-chlorinated impurity during my reaction. How can I improve the selectivity for mono-chlorination?

Answer: The formation of di-chloroimidazole is a classic selectivity problem. The first chlorine atom added to the ring is deactivating, which should slow down a second chlorination.[3] However, if conditions are too harsh, this selectivity is lost.

To enhance mono-chlorination selectivity:

  • Strict Temperature Control: As mentioned, maintain the reaction at 0°C during the addition of NCS. This is the most effective way to leverage the difference in activation energy between the first and second chlorination.

  • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or LC-MS to track the consumption of the starting material and the formation of the mono- and di-chlorinated products. The reaction should be quenched as soon as the starting material is consumed to prevent the slower formation of the di-chloro impurity from becoming significant.

  • Consider a Milder Chlorinating Agent: While NCS is common, other reagents might offer different selectivity profiles. For instance, some research has explored Chloramine-T as an alternative for chlorinating imidazo-heterocycles, which may be adaptable.[4]

Question: The final hydrolysis of the ethyl ester to the carboxylic acid is sluggish or leads to product degradation. How can I improve this step?

Answer: Ester hydrolysis on a chlorinated imidazole ring can be tricky. The electron-withdrawing nature of the chlorine atom can affect the reactivity of the ester.

  • Choice of Base: Lithium hydroxide (LiOH) is often a good choice for this hydrolysis, typically in a solvent mixture like methanol/water or THF/water.[1] It is less nucleophilic than NaOH or KOH, which can sometimes lead to unwanted side reactions on sensitive substrates.

  • Temperature: Gentle heating (e.g., 40-50°C) can accelerate the hydrolysis. However, prolonged heating at high temperatures should be avoided as it can promote decarboxylation or other degradation pathways.[1]

  • Monitoring: The reaction progress can be easily monitored by TLC or LC-MS by observing the disappearance of the ester starting material.

  • Acidification: After the hydrolysis is complete (as confirmed by your monitoring method), the reaction mixture must be carefully acidified to protonate the carboxylate and precipitate the final product. Cool the mixture in an ice bath and add acid (e.g., 1N HCl) dropwise until the pH is acidic (pH 2-3). Adding the acid too quickly can cause a rapid temperature increase and potentially degrade the product.

Question: I'm struggling with the purification of the final carboxylic acid product. What are the best practices?

Answer: Purifying polar compounds like imidazole carboxylic acids requires a specific approach.[5][6]

  • Acid-Base Extraction: This is a powerful technique for purifying carboxylic acids.[7][8] After the initial work-up, dissolve the crude product in an organic solvent (like ethyl acetate). Wash this solution with a basic aqueous solution (e.g., saturated sodium bicarbonate). The desired carboxylic acid will deprotonate and move into the aqueous layer, leaving neutral organic impurities behind. You can then re-acidify the aqueous layer to precipitate your pure product, which can be collected by filtration.[7]

  • Recrystallization: If the product is a solid, recrystallization is an excellent final purification step.[7] Experiment with different solvent systems. Common choices for polar molecules include ethanol/water, methanol, or ethyl acetate/heptane mixtures. The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Column Chromatography: This should be a last resort for the final carboxylic acid, as these polar compounds can streak on silica gel. If necessary, use a polar mobile phase (e.g., dichloromethane/methanol with a small amount of acetic acid) to improve the peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of chlorination on the imidazole ring using NCS? The reaction is an electrophilic aromatic substitution. The NCS acts as a source of an electrophilic chlorine atom (Cl+). The electron-rich imidazole ring attacks the electrophilic chlorine, forming a resonance-stabilized intermediate (a sigma complex). A base (which can be another imidazole molecule or the solvent) then removes the proton from the carbon where the chlorine has attached, restoring the aromaticity of the ring and yielding the chlorinated product.

Q2: Are there alternative, "greener" chlorinating agents I can consider? Yes, research into more environmentally friendly synthetic methods is ongoing.[9] For imidazole chlorination, studies have shown that sodium hypochlorite (the active ingredient in bleach) can be an effective, inexpensive, and greener alternative to reagents like molecular chlorine.[3][10] Chloramine-T has also been reported as an efficient reagent for chlorinating similar heterocyclic systems under mild conditions.[4]

Q3: What analytical techniques are essential for this synthesis?

  • Thin Layer Chromatography (TLC): Indispensable for monitoring reaction progress in real-time.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on reaction progress and confirms the mass of the desired product and any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the intermediate and final product.

  • Melting Point: A simple and effective way to assess the purity of the final solid product.[5]

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-chloro-5-ethyl-1H-imidazole-2-carboxylate

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve ethyl 4-ethyl-1H-imidazole-2-carboxylate (1.0 eq) in anhydrous DMF.

  • Cool the flask to 0°C using an ice-water bath.

  • In a separate flask, dissolve N-Chlorosuccinimide (1.1 eq) in anhydrous DMF.

  • Add the NCS solution dropwise to the cooled substrate solution over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for one hour, then let it warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC (e.g., 1:1 Ethyl Acetate:Hexanes).

  • Once the starting material is consumed, quench the reaction by pouring it into ice water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product, which can be purified by flash column chromatography.

Protocol 2: Synthesis of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid

  • Dissolve the crude or purified ethyl 4-chloro-5-ethyl-1H-imidazole-2-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 ratio).

  • Add lithium hydroxide (LiOH·H₂O, 2.0-3.0 eq) to the solution.

  • Heat the mixture to 40-50°C and stir for 2-4 hours.

  • Monitor the hydrolysis by TLC, observing the disappearance of the starting ester spot.

  • Once complete, cool the reaction mixture to 0°C in an ice bath.

  • Carefully acidify the mixture by adding 1N HCl dropwise with vigorous stirring until the pH is approximately 2-3.

  • A precipitate should form. Continue stirring in the ice bath for another 30 minutes.

  • Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to yield the final product.

References

  • A Comprehensive Technical Guide to the Synthesis of 2-Substituted Imidazoles. Benchchem.
  • 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid (EVT-1798701). EvitaChem.
  • Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. Wiley Online Library. 2019.
  • Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. NIH.
  • Synthesis of 2-imidazolones and 2-iminoimidazoles. NIH.
  • Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing).
  • STUDIES ON THE CHLORINATION OF IMIDAZOLE. Journal of Chemical Society of Nigeria. 2019.
  • Recent advances in the synthesis of highly substituted imidazolidines. RSC Publishing. 2024.
  • Recent advances in the synthesis of imidazoles. University of Bath's research portal.
  • STUDIES ON THE CHLORINATION OF IMIDAZOLE. J. Chem Soc. Nigeria. 2019.
  • Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. ACS Omega. 2018.
  • Recent advances in the synthesis of imidazoles. ResearchGate. 2020.
  • Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method. Google Patents.
  • Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design. Der Pharma Chemica.
  • Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design.
  • Current progress in the synthesis of imidazoles and their derivatives via the use of green tools. ResearchGate.
  • Literature review on the synthesis of substituted imidazoles. Benchchem.
  • 4-Imidazolecarboxylic acid 98 1072-84-0. Sigma-Aldrich.
  • General procedures for the purification of Carboxylic acids. LookChem.
  • What is the synthesis of Ethyl imidazole-4-carboxylate? Guidechem.
  • How can I purify carboxylic acid? ResearchGate. 2013.
  • ETHYL IMIDAZOLE-2-CARBOXYLATE synthesis. ChemicalBook.
  • ethyl 4-ethyl-1H-imidazole-5-carboxylate. ChemSynthesis.
  • 1H-Imidazole-4-carboxylic acid (4-Imidazolecarboxylic acid). MedChemExpress.
  • Process for purification of carboxylic acids. Google Patents.

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid

Welcome to the technical support guide for the synthesis of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the commo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this multi-step synthesis. We will delve into the causality behind experimental outcomes, provide validated protocols, and offer solutions to frequently encountered issues.

Overview of Synthetic Strategy and Key Challenges

The synthesis of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid typically proceeds via a two-step route: (1) electrophilic chlorination of an imidazole precursor, followed by (2) hydrolysis of an ester protecting group. While seemingly straightforward, the electron-rich nature of the imidazole ring and the inherent instability of the target molecule present several challenges, primarily related to regioselectivity, over-chlorination, and product degradation.

The most common pathway involves the chlorination of ethyl 5-ethyl-1H-imidazole-2-carboxylate with an electrophilic chlorine source like N-chlorosuccinimide (NCS), followed by saponification.[1][2] The regioselectivity of the chlorination is critical, as the electronic properties of the imidazole ring can direct chlorination to different positions. Furthermore, the 2-carboxylic acid moiety is prone to decarboxylation, especially under harsh thermal or pH conditions, representing a major degradation pathway.[3][4]

Synthesis_Byproducts Start Ethyl 5-ethyl-1H- imidazole-2-carboxylate ChlorinatedEster Ethyl 4-chloro-5-ethyl-1H- imidazole-2-carboxylate Start->ChlorinatedEster  N-Chlorosuccinimide (NCS)  Organic Acid, 0°C Regioisomer Ethyl 5-chloro-4-ethyl-1H- imidazole-2-carboxylate Start->Regioisomer TargetAcid 4-chloro-5-ethyl-1H- imidazole-2-carboxylic acid ChlorinatedEster->TargetAcid  Hydrolysis (e.g., LiOH)  Acidification Dichloro Dichloro-imidazole Byproduct ChlorinatedEster->Dichloro  Excess NCS /  High Temp. Decarboxylation 4-chloro-5-ethyl-1H-imidazole (Decarboxylation Product) TargetAcid->Decarboxylation

Sources

Optimization

Technical Support Center: Troubleshooting Assays with 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid

From the desk of a Senior Application Scientist Welcome to the technical support center for researchers utilizing 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid in their experimental workflows. This guide is designed to...

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for researchers utilizing 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid in their experimental workflows. This guide is designed to provide practical, field-proven insights into the common challenges encountered when working with this and structurally similar imidazole-based small molecules. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to design robust, self-validating assays.

The unique structure of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid, featuring a heterocyclic imidazole core, a reactive chloro group, and an ionizable carboxylic acid, presents specific challenges and opportunities in assay development.[1] This guide will help you navigate these properties to ensure the accuracy and reproducibility of your results.

Section 1: Compound Profile and Essential Handling

A thorough understanding of the physicochemical properties of your compound is the foundation of any successful assay. Errors in preparation and handling are a primary source of experimental variability.

Table 1: Physicochemical Properties of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid and Related Structures

PropertyValue / InformationSource
Molecular Formula C₆H₇ClN₂O₂[2]
Molecular Weight 174.59 g/mol [2]
General Solubility Soluble in polar solvents such as water, methanol, and DMF.[1][3]EvitaChem[1], BenchChem[3]
Stability Generally stable under standard lab conditions; may degrade at extreme pH or temperatures.[1] Imidazole compounds can be light-sensitive.[3]EvitaChem[1], BenchChem[3]
Structural Alerts The imidazole ring can chelate metals. The carboxylic acid's charge state is pH-dependent.[4] The heterocyclic system may exhibit intrinsic fluorescence.[5][6][7]A Review on 4, 5-Imidazoledicarboxylic Acid[4], PMC[5][6][7]
Protocol 1: Preparation of Stock Solutions

Objective: To prepare a stable, high-concentration stock solution to minimize variability and prevent precipitation in aqueous assay buffers.

Rationale: The carboxylic acid moiety makes the compound's solubility highly dependent on pH.[7] Preparing a concentrated stock in an appropriate organic solvent or a buffered aqueous solution at a suitable pH is critical.

Materials:

  • 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • N,N-Dimethylformamide (DMF)[1]

  • Sterile, nuclease-free water

  • pH meter and appropriate buffers (e.g., PBS, HEPES)

  • Vortex mixer

  • Low-retention microcentrifuge tubes

Procedure:

  • Solvent Selection: For most biological assays, DMSO is the preferred solvent for creating a high-concentration primary stock (e.g., 10-50 mM). DMF is an alternative.[1]

  • Weighing: Accurately weigh the required amount of the compound in a fume hood.

  • Dissolution: Add the calculated volume of DMSO to the powder. Vortex thoroughly for 2-5 minutes. Gentle warming (to 37°C) can be applied if dissolution is slow, but monitor for any signs of degradation.

  • pH Consideration (for aqueous stocks): If an aqueous stock is required, its solubility will be significantly higher at a pH above its pKa, where the carboxylic acid is deprotonated. Titrate a suspension of the compound in water with dilute NaOH to a pH of ~7.5-8.0 to facilitate dissolution. However, be aware that basic conditions can sometimes promote oxidation of imidazole rings.[3]

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in low-retention tubes. Store at -20°C or -80°C, protected from light.[3] Repeated freeze-thaw cycles should be avoided as they can cause reagent degradation.[8]

Section 2: Frequently Asked Questions (FAQs)

Q1: My IC₅₀ values are inconsistent between experiments. What is the most likely cause?

A: IC₅₀ variability is a common and frustrating issue. For this compound, the root cause often lies in three areas:

  • Stock Solution Integrity: The primary suspect is the stability of your stock solution. Improper storage (e.g., exposure to light, frequent freeze-thaw cycles) can lead to degradation.[3][8] Always use a fresh aliquot for each experiment.

  • pH of Assay Buffer: The protonation state of the imidazole ring and the carboxylic acid can change with minor shifts in buffer pH.[7] This can alter the compound's interaction with the target protein and its solubility. Ensure your buffer is robust and its pH is consistent batch-to-batch.

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates, reducing the effective concentration of the monomeric inhibitor. This is a major cause of steep or variable dose-response curves.

Q2: I'm seeing a precipitate in my assay plate wells, especially at higher concentrations. How can I fix this?

A: This is a classic solubility problem. The final concentration of the organic solvent (e.g., DMSO) in your assay must be high enough to maintain solubility but low enough to not affect your biological system (typically ≤1%). If precipitation occurs, consider the following:

  • Reduce Final Concentration: Your highest tested concentration may exceed the compound's solubility limit in the final assay buffer.

  • Check Buffer Components: High salt concentrations or certain buffer additives can sometimes decrease the solubility of small molecules ("salting out").

  • Perform a Solubility Test: Before running a full assay, test the solubility of your compound at the highest desired concentration in the final assay buffer. Add the compound stock to the buffer, incubate under assay conditions, and visually inspect for precipitation or measure light scatter.

Q3: Can this compound interfere with my fluorescence-based assay (e.g., FP, FRET, TR-FRET)?

A: Yes, this is a significant possibility. Imidazole derivatives and other heterocyclic compounds can possess intrinsic fluorescence or act as quenchers.[5][9][10]

  • Intrinsic Fluorescence: The compound itself may fluoresce when excited at or near the wavelengths used in your assay, leading to a high background signal.

  • Fluorescence Quenching: The compound might absorb light at the excitation or emission wavelength of your fluorophore, leading to a decrease in signal that can be misinterpreted as a biological effect.

  • Recommendation: You MUST run control experiments to test for assay interference. See Protocol 2 in the Appendix for a detailed methodology.

Q4: What is the best way to store the solid compound and its solutions?

A: For the solid (powder) form, store it in a tightly sealed container in a cool, dry, dark place. For solutions, especially in DMSO, aliquot into single-use tubes and store at -20°C or -80°C, protected from light.[3][11] Avoid long-term storage of diluted aqueous solutions, as they are more prone to degradation.

Section 3: Detailed Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Scenario 1: Weaker-Than-Expected or No Compound Activity

Question: I've added the compound to my assay, but I'm not observing the expected inhibitory effect. Where do I start troubleshooting?

Answer: A lack of activity requires a systematic investigation to distinguish between a true negative result and an experimental artifact. Follow a logical workflow to diagnose the problem.

No_Activity_Workflow start Observation: No Compound Activity check_controls Step 1: Verify Assay Controls - Positive Control Active? - Negative Control (DMSO) Inactive? - Z'-factor acceptable? start->check_controls check_compound Step 2: Assess Compound Integrity - Prepare fresh dilution from new stock aliquot. - Confirm concentration of stock (e.g., UV-Vis). - Check for degradation (e.g., HPLC, LC-MS). check_controls->check_compound If Controls are OK result_assay_fail Conclusion: Assay System Failure (Reagents, Protocol) check_controls->result_assay_fail If Controls Fail check_conditions Step 3: Evaluate Assay Conditions - Is buffer pH correct and stable? - Is compound precipitating in buffer? - Is incubation time sufficient? check_compound->check_conditions If Compound is OK result_compound_fail Conclusion: Compound Problem (Degradation, Purity, Solubility) check_compound->result_compound_fail If Compound Failed Checks check_target Step 4: Confirm Target & Mechanism - Is the target protein/enzyme active? - Consider non-specific binding (e.g., use of detergents like Tween-20). - Is the proposed mechanism correct? check_conditions->check_target If Conditions are OK check_conditions->result_compound_fail If Precipitation Occurs result_true_negative Conclusion: Compound is Genuinely Inactive Under These Conditions check_target->result_true_negative If All Checks Pass

Figure 1: Systematic workflow for troubleshooting lack of compound activity.

Causality Explained:

  • Assay Controls[8]: This first step validates the assay itself. If your positive control fails, the problem lies with your reagents or protocol, not your test compound.

  • Compound Integrity: This step isolates the variable of the compound itself. Degradation during storage or dilution is a frequent culprit.[3]

  • Assay Conditions: This focuses on the interaction between the compound and the assay environment. For an ionizable molecule like this, pH is a critical parameter that governs both its charge state and potential interactions.[7]

  • Target & Mechanism: If all else is verified, you must consider the biological target. Non-specific binding to plate plastics or other proteins can deplete the available compound.

Scenario 2: High Background Signal or False Positives

Question: My negative control wells containing only the compound (no target) show a high signal. What's happening?

Answer: This strongly suggests direct assay interference. As mentioned in the FAQ, imidazole-based structures can be fluorescent.[5][6] You are likely observing the compound's intrinsic fluorescence.

Interference_Diagram cluster_ideal Ideal Assay cluster_interference Interference Scenario Excitation Excitation Light Fluorophore Assay Fluorophore Excitation->Fluorophore Excites Emission Measured Emission Signal Fluorophore->Emission Emits Compound Test Compound (4-chloro-5-ethyl-1H-...) Fluorophore->Compound Quenches Excitation_I Excitation Light Excitation_I->Compound Excites Emission_I Measured Emission Signal Compound->Emission_I Emits False Signal (False Positive) Quenching Signal Quenching (False Negative)

Figure 2: Conceptual diagram of potential fluorescence interference.

Corrective Actions:

  • Run Interference Controls: Use the protocol outlined in Appendix A to quantify the extent of the interference.

  • Change Fluorophore: If interference is confirmed, the simplest solution may be to switch to a fluorophore with excitation/emission spectra that do not overlap with the compound's absorbance/emission profile.

  • Use a Different Assay Format: If possible, switch to a non-fluorescence-based detection method, such as an absorbance-based (colorimetric) or luminescence-based assay.

  • Data Correction: If the interference is minor and consistent, you may be able to subtract the background signal from wells containing only the compound and buffer. However, this approach is less robust and should be used with caution.

Appendix

Appendix A: Protocol 2: Assessing Small Molecule Assay Interference

Objective: To determine if 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid interferes with a fluorescence-based assay.

Procedure:

  • Prepare a Control Plate: Set up a multi-well plate with the following controls, using your final assay buffer.

    • Buffer Only: Wells containing only the assay buffer.

    • Fluorophore Only: Wells with buffer and the fluorescent probe/substrate used in your assay (at the final assay concentration).

    • Compound Only: Wells with buffer and your test compound, titrated across the full concentration range you plan to test.

    • Fluorophore + Compound: Wells with buffer, the fluorescent probe, and your test compound titrated across the full concentration range.

  • Incubation: Incubate the plate under the same conditions as your main experiment (time, temperature).

  • Plate Reading: Read the plate using the same fluorescence settings (excitation/emission wavelengths, gain) as your main experiment.

  • Data Analysis:

    • Intrinsic Fluorescence: Compare "Compound Only" wells to "Buffer Only" wells. A significant increase in signal indicates the compound is fluorescent.

    • Fluorescence Quenching: Compare "Fluorophore + Compound" wells to "Fluorophore Only" wells. A concentration-dependent decrease in signal indicates the compound is quenching the fluorophore's signal.

References

  • MDPI. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. [Link]

  • National Institutes of Health (PMC). A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. [Link]

  • National Institutes of Health (PMC). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. [Link]

  • National Institutes of Health (PMC). The Influence of the Functional Group on the Physicochemical and Biological Properties of New Phenanthro[9,10-d]-Imidazole Derivatives. [Link]

  • National Institutes of Health (PMC). Hypochlorite-Activated Fluorescence Emission and Antibacterial Activities of Imidazole Derivatives for Biological Applications. [Link]

  • National Institutes of Health (PMC). pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. [Link]

  • PharmiWeb.com. Challenges in Small Molecule Targeted Drug Development. [Link]

  • MBinfo. Assay Troubleshooting. [Link]

  • National Institutes of Health (PMC). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. [Link]

  • PubMed Central. PROTACs to Address the Challenges Facing Small Molecule Inhibitors. [Link]

  • Royal Society of Chemistry. Turn-off fluorescence of imidazole-based sensor probe for mercury ions. [Link]

  • ACS Publications. SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders. [Link]

  • National Institutes of Health (PMC). Synthesis, Physicochemical Properties, and Hydrogen Bonding of 4(5)-Substituted 1-H-Imidazole-2-carboxamide, A Potential Universal Reader for DNA Sequencing by Recognition Tunneling. [Link]

  • GSRS. 4-CHLORO-5-(4-METHYLPHENYL)-1H-IMIDAZOLE-2-CARBOXYLIC ACID. [Link]

  • Google Patents. Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method.
  • ResearchGate. A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. [Link]

  • ResearchGate. Synthesis, Physicochemical Properties, and Hydrogen Bonding of 4(5)-Substituted 1-H-Imidazole-2-carboxamide, A Potential Universal Reader for DNA Sequencing by Recognition Tunneling. [Link]

  • PubChem. 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxylic acid. [Link]

  • ACS Publications. Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. [Link]

  • PubMed. Imidazolyl carboxylic acids as mechanistic probes of flavocytochrome P-450 BM3. [Link]

  • ResearchGate. Review on Various Protocol to Access Imidazole and It's Versatile Biological Activities. [Link]

  • ResearchGate. The limitations of small-molecule inhibitors. [Link]

  • PubMed Central. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition. [Link]

  • PubMed Central. Imidazoles as potential anticancer agents. [Link]

  • ResearchGate. Investigation of Prototropic Tautomerism of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates. [Link]

  • AA Blocks. 2229073-00-9 | 4-chloro-1-ethyl-1H-imidazole-5-carboxylic acid. [Link]

  • World Federation of Hemophilia. Troubleshooting Issues with Coagulation laboratory tests. [Link]

  • PubMed. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. [Link]

  • PubMed Central. Qualitative Identification of Carboxylic Acids, Boronic Acids, and Amines Using Cruciform Fluorophores. [Link]

Sources

Troubleshooting

Technical Support Center: Solubility Enhancement for 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid

Welcome to the technical support guide for 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid (Compound ID: EVT-1798701). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to addre...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid (Compound ID: EVT-1798701). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during your research and development activities. Our goal is to equip you with the foundational knowledge and practical protocols to systematically enhance the solubility of this compound.

Understanding the Molecule: An Amphoteric Compound

Before attempting to enhance the solubility of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid, it is crucial to understand its chemical nature. The structure contains both a carboxylic acid group (an acidic functional group) and an imidazole ring (a basic functional group). This makes the molecule amphoteric , meaning it can act as either an acid or a base.

  • At low pH (acidic conditions): The imidazole ring becomes protonated, forming a positively charged cation.

  • At high pH (basic conditions): The carboxylic acid group becomes deprotonated, forming a negatively charged anion (carboxylate).[1]

The solubility of such compounds is highly dependent on pH.[2][3] It will exhibit its minimum solubility at its isoelectric point (pI), where the net charge on the molecule is zero. Conversely, its solubility will be significantly higher at pH values far from the pI, where the molecule is in its charged, ionized form.[4]

G cluster_low_ph Low pH (e.g., pH < 2) cluster_pI Isoelectric Point (pI) cluster_high_ph High pH (e.g., pH > 8) low_ph Cationic Form (Protonated Imidazole) High Solubility pI Zwitterionic/Neutral Form MINIMUM Solubility pI->low_ph + H+ high_ph Anionic Form (Deprotonated Carboxylate) High Solubility pI->high_ph - H+

Caption: Ionization states of an amphoteric molecule vs. pH.

Frequently Asked Questions (FAQs)

Q1: I dissolved my compound, but it crashed out of solution upon standing. Why did this happen?

This is a classic sign of either pH drift or the formation of a supersaturated solution. If you adjusted the pH to dissolve the compound, absorption of atmospheric CO₂ can slightly lower the pH of a basic solution, potentially pushing it closer to the compound's pI and causing precipitation. Alternatively, if a solvent-based method was used followed by dilution, a supersaturated state may have been created which is thermodynamically unstable.

Q2: What is the very first and most effective technique I should try to increase solubility?

For any ionizable compound like this one, pH adjustment is the most direct and powerful initial strategy.[3][5] The goal is to shift the pH of your aqueous medium far away from the compound's isoelectric point (pI) to ensure it exists in a highly ionized, and therefore more soluble, state. For this molecule, this means adjusting the pH to either < 2 or > 8.

Q3: Can I use co-solvents? Which ones are recommended for initial screening?

Yes, co-solvency is a highly effective technique.[6] Co-solvents work by reducing the overall polarity of the aqueous environment, which decreases water's ability to "squeeze out" the non-polar parts of your molecule.[7]

For initial screening, we recommend starting with water-miscible solvents that have a good history of toxicological acceptance:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Glycerin

For non-clinical or in-vitro experiments, Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) can also be used, as they are powerful solubilizing agents.

Q4: Is forming a salt of this compound a viable long-term strategy?

Absolutely. Salt formation is one of the most common and effective methods for increasing the dissolution rate and apparent solubility of acidic and basic drugs.[5][8][9] Since your compound is amphoteric, you have two options:

  • Forming a base salt: React the carboxylic acid with a base (e.g., sodium hydroxide, potassium hydroxide, meglumine) to form a sodium or potassium salt.

  • Forming an acid salt: React the imidazole group with an acid (e.g., hydrochloric acid, methanesulfonic acid) to form a hydrochloride or mesylate salt.

A stable salt form can offer significant advantages in stability and manufacturability over a pH-adjusted solution.[8]

Q5: I've heard about cyclodextrins. When should I consider them?

Cyclodextrins are excellent for when pH adjustment or co-solvents are insufficient or undesirable (e.g., causing stability issues or toxicity). These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate the poorly soluble drug molecule, thereby increasing its apparent water solubility.[10][11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common starting point due to its high water solubility and safety profile.[13][]

Troubleshooting Guides & Experimental Protocols

This section provides step-by-step protocols for systematically evaluating solubility enhancement strategies.

Guide 1: Systematic Workflow for Solubility Enhancement

Before diving into specific protocols, it's essential to have a logical workflow. The following diagram outlines a systematic approach to tackling solubility challenges for this compound.

G start Start: Poorly Soluble Compound ph_profile Protocol 1: Generate pH-Solubility Profile start->ph_profile check1 Is solubility sufficient at a physiological pH? ph_profile->check1 cosolvent Protocol 2: Co-solvent Screening check1->cosolvent No end End: Optimized Formulation check1->end Yes check2 Is solubility sufficient with acceptable co-solvent %? cosolvent->check2 salt Protocol 3: Salt Formation Feasibility check2->salt No check2->end Yes check3 Did a stable, soluble salt form? salt->check3 advanced Advanced Strategies: Cyclodextrins, Nanosuspensions, Solid Dispersions check3->advanced No check3->end Yes advanced->end

Caption: Systematic workflow for solubility enhancement.

Protocol 1: Generating a pH-Solubility Profile

Objective: To determine the aqueous solubility of the compound across a range of pH values to identify its isoelectric point and the pH ranges of maximum solubility.

Materials:

  • 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid

  • Deionized water

  • 0.1 N and 1 N Hydrochloric Acid (HCl)

  • 0.1 N and 1 N Sodium Hydroxide (NaOH)

  • Calibrated pH meter

  • Scintillation vials or microcentrifuge tubes

  • Orbital shaker or rotator at constant temperature (e.g., 25 °C)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Methodology:

  • Prepare a series of buffers or use deionized water in at least 10 vials. Label them for target pH values (e.g., pH 2, 3, 4, 5, 6, 7, 8, 9, 10).

  • Add an excess amount of the compound to each vial (e.g., 10 mg/mL, ensuring solid is visible). This creates a saturated slurry.

  • Adjust the pH of each slurry to its target value using small additions of HCl or NaOH. Record the final pH.

  • Seal the vials and place them on the orbital shaker. Equilibrate for at least 24-48 hours to ensure thermodynamic equilibrium is reached.

  • After equilibration, visually confirm that excess solid remains in each vial.

  • Filter (using a 0.22 µm syringe filter compatible with your sample) or centrifuge the samples to separate the supernatant from the undissolved solid.

  • Carefully collect the clear supernatant and dilute it with a suitable mobile phase or solvent for analysis.

  • Quantify the concentration of the dissolved compound in each sample using a validated HPLC or UV-Vis method.

  • Plot the measured solubility (e.g., in µg/mL or mg/mL) on a logarithmic scale against the final measured pH.

Data Presentation:

Final Measured pHSolubility (mg/mL)Visual Observations
2.1e.g., 5.5Clear solution, no solid
3.2e.g., 0.8Some solid remaining
4.5e.g., 0.1Significant solid
5.3e.g., 0.2Significant solid
6.8e.g., 1.2Some solid remaining
8.2e.g., 8.9Clear solution, no solid
9.9e.g., 12.4Clear solution, no solid

This profile will clearly show the U-shaped solubility curve characteristic of amphoteric compounds, guiding all future formulation decisions.[4]

Protocol 2: Co-solvent Screening

Objective: To evaluate the ability of various pharmaceutically acceptable co-solvents to increase compound solubility.

Materials:

  • Compound

  • Co-solvents: Ethanol, Propylene Glycol (PG), PEG 400

  • Deionized water or a relevant buffer (choose a pH where solubility is poor, e.g., pH 5, to see the maximum effect)

  • Vials, shaker, analytical equipment as in Protocol 1

Methodology:

  • Prepare stock solutions of co-solvent/water mixtures (v/v). Common starting points are 10%, 20%, and 40% co-solvent in water/buffer.

  • Add an excess amount of the compound to each co-solvent mixture.

  • Equilibrate the sealed vials on a shaker for 24 hours at a constant temperature.

  • Process and analyze the samples as described in Protocol 1 (centrifuge/filter, dilute, quantify).

  • Record the solubility for each co-solvent at each concentration.

Data Presentation:

Co-solvent System% Co-solvent (v/v)Solubility (mg/mL)
Control (Buffer only)0%e.g., 0.1
Ethanol10%e.g., 0.5
Ethanol20%e.g., 1.8
Ethanol40%e.g., 7.2
Propylene Glycol10%e.g., 0.9
Propylene Glycol20%e.g., 3.5
Propylene Glycol40%e.g., 11.5
Protocol 3: Salt Formation Feasibility Study

Objective: To perform a small-scale screen to assess the potential for forming a more soluble salt of the compound.

Materials:

  • Compound (free acid/base form)

  • Counter-ion solutions: 1 M NaOH, 1 M KOH, 1 M HCl in isopropanol, 1 M Methanesulfonic acid in isopropanol.

  • Solvents: Acetone, Isopropanol (IPA), Acetonitrile.

  • Stir plate, small glass vials.

Methodology:

  • Base Salt Screen (e.g., Sodium Salt):

    • Dissolve a known amount of the compound (e.g., 100 mg) in a minimal amount of a suitable organic solvent (e.g., IPA).

    • Slowly add exactly one molar equivalent of 1 M NaOH with stirring.

    • Observe for the formation of a precipitate. If a solid forms, it is likely the sodium salt.

    • If no solid forms, try adding an anti-solvent (e.g., acetone) or cooling the solution to induce precipitation.

  • Acid Salt Screen (e.g., HCl Salt):

    • Follow the same procedure as above, but use one molar equivalent of 1 M HCl in IPA.

  • Characterization:

    • If a precipitate is formed, isolate it by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Test the solubility of the new solid in water and compare it to the original free form. A significant increase suggests successful salt formation. Further characterization (e.g., DSC, XRPD) would be required for confirmation.

References

  • Jadhav, M., V. Murthy, and U. Hiremath. "Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review." Indian Journal of Pharmaceutical and Biological Research, vol. 7, no. 2, 2019, pp. 9-16. [Link]

  • Ascendia Pharma. "5 Novel Techniques for Solubility Enhancement." Ascendia Pharmaceutical Solutions, 26 July 2021. [Link]

  • Verma, S., et al. "Solubility enhancement techniques: A comprehensive review." World Journal of Biology Pharmacy and Health Sciences, vol. 13, no. 3, 2023, pp. 100-117. [Link]

  • Toma, M., et al. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." Pharmaceuticals, vol. 17, no. 4, 2024, p. 445. [Link]

  • Thakuria, R., et al. "Techniques for solubility enhancement of poorly soluble drugs: An overview." Asian Journal of Pharmaceutical and Clinical Research, vol. 6, 2013, pp. 1-9. [Link]

  • Vasconcelos, T., B. Sarmento, and P. Costa. "Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability." Journal of Applied Pharmaceutical Science, vol. 1, no. 5, 2011, pp. 1-10. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. "Drug solubility: importance and enhancement techniques." ISRN pharmaceutics, vol. 2012, 195727. [Link]

  • Kubota, Y., & Kimura, S. "Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin." International journal of molecular sciences, vol. 25, no. 2, 2024, p. 915. [Link]

  • Sravani, G. "Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs." Pharma Focus Asia. [Link]

  • Mohammed, N. N. "Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties." Aston University Research Explorer, 2011. [Link]

  • Serajuddin, A. T. M. "Drug Dissolution Enhancement by Salt Formation." Research Journal of Pharmaceutical Dosage Forms and Technology, vol. 1, no. 1, 2009, pp. 1-12. [Link]

  • Bighash, M., et al. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." Pharmaceutics, vol. 11, no. 1, 2019, p. 29. [Link]

  • LibreTexts Chemistry. "2.3: Chemical Properties of Carboxylic Acids I- Acidity and Salt formation." Chemistry LibreTexts, 2021. [Link]

  • LibreTexts Chemistry. "16.4: The Effects of pH on Solubility." Chemistry LibreTexts, 2019. [Link]

  • Kumar, S., et al. "Solubility Enhancement of Drugs." International Journal of Pharmaceutical Research and Applications, vol. 7, no. 1, 2022, pp. 1-10. [Link]

  • Kumar, A., and D. S. S. Sahu. "Solubility enhancement – A challenge for hydrophobic drugs." IOSR Journal of Pharmacy and Biological Sciences, vol. 9, no. 5, 2014, pp. 64-71. [Link]

  • Box, K. J., et al. "Solubility-pH profiles of some acidic, basic and amphoteric drugs." Journal of Pharmaceutical and Biomedical Analysis, vol. 76, 2013, pp. 177-183. [Link]

  • Sharma, D., M. Soni, and S. Kumar. "Strategies for improving hydrophobic drugs solubility and bioavailability." International Journal of Pharmacy and Chemistry Analysis, vol. 1, no. 1, 2014, pp. 1-9. [Link]

Sources

Optimization

Technical Support Center: Synthesis and Scale-Up of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid

Welcome to the technical support center for the synthesis and scale-up of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigat...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of moving this synthesis from the laboratory bench to larger-scale production. We will address common challenges, provide in-depth troubleshooting advice, and offer practical protocols to ensure a safe, efficient, and reproducible process.

Troubleshooting Guide: Navigating Scale-Up Challenges

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

I. Reaction Control and Safety

Question 1: We are observing a significant and difficult-to-control exotherm during the chlorination step of ethyl 1H-imidazole-2-carboxylate. What are the primary causes and how can we mitigate this risk at scale?

Answer:

Chlorination reactions, particularly on electron-rich heterocyclic systems like imidazoles, are frequently highly exothermic.[1][2] A failure to manage this heat release can lead to a thermal runaway, a hazardous situation characterized by a rapid spike in temperature and pressure.[1]

Primary Causes of Exotherms:

  • Inadequate Cooling Capacity: The surface-area-to-volume ratio decreases as you scale up, making heat dissipation less efficient. Your laboratory cooling system may be insufficient for the larger reactor.

  • Rapid Reagent Addition: Adding the chlorinating agent (e.g., N-chlorosuccinimide - NCS) too quickly generates heat faster than it can be removed.[1]

  • Poor Mixing: Inefficient agitation can create localized "hot spots" where the reaction rate accelerates, initiating a runaway.[1]

  • Accumulation of Reactants: If the reaction fails to initiate at the desired temperature, unreacted reagents can build up. A sudden initiation can then cause a dangerous exotherm.

Mitigation Strategies:

  • Calorimetry Studies: Before scaling up, perform reaction calorimetry to quantify the heat of reaction. This data is crucial for designing an adequate cooling system.

  • Controlled Addition: Implement a slow, controlled addition of the chlorinating agent. A semi-batch process, where one reagent is added over an extended period, is often safer than a batch process where all reagents are mixed at once.

  • Enhanced Mixing: Ensure your reactor is equipped with an appropriate agitator and baffling to maintain homogeneity and efficient heat transfer from the reaction mass to the cooling jacket.

  • Reverse Addition: Consider adding the imidazole substrate to a slurry of the chlorinating agent. This can sometimes help to better control the reaction rate.

  • Use of Flow Chemistry: For highly exothermic reactions, continuous flow reactors offer superior heat transfer and safety by minimizing the volume of the reaction mixture at any given time.[3]

Question 2: We are considering using a Vilsmeier-Haack type reaction for an intermediate step. What are the primary safety concerns with handling phosphorus oxychloride (POCl₃) at an industrial scale?

Answer:

Phosphorus oxychloride is a highly reactive and corrosive substance that requires stringent handling protocols, especially at larger scales.[4] The Vilsmeier-Haack reaction itself is exothermic.[5][6]

Key Safety Concerns with POCl₃:

  • Violent Reaction with Water: POCl₃ reacts violently with water, alcohols, and other protic solvents, releasing heat and corrosive fumes of hydrochloric acid and phosphoric acid.[4] This necessitates the use of dry equipment and solvents.

  • Corrosivity: It is highly corrosive to skin, eyes, and the respiratory tract.[4] Exposure can cause severe burns and delayed effects like pulmonary edema.

  • Toxicity: Inhalation of fumes is highly toxic.

  • Vilsmeier Reagent Formation: The reaction of POCl₃ with DMF to form the Vilsmeier reagent is exothermic and must be controlled with adequate cooling.[5]

Scale-Up Handling Procedures:

  • Closed Systems: Use a closed-system transfer for charging POCl₃ to the reactor to minimize operator exposure and contact with atmospheric moisture.

  • Material Compatibility: Ensure all reactors, lines, and seals are made of compatible materials (e.g., glass-lined steel, specific alloys).

  • Scrubber System: Vent the reactor to a caustic scrubber to neutralize any evolved HCl fumes.

  • Emergency Preparedness: Have appropriate personal protective equipment (PPE) and emergency quench/neutralization procedures in place.

II. Impurity Profile and Product Quality

Question 3: Upon scaling up, we are observing a new, significant impurity that was minor at the lab scale. How can we identify and control this?

Answer:

Changes in impurity profiles are common during scale-up due to variations in mixing, temperature gradients, and reaction times.

Potential Sources of Impurities:

  • Over-chlorination: The presence of localized hot spots or extended reaction times can lead to the formation of di- or tri-chlorinated imidazole species.

  • Byproducts from Precursors: If your synthesis involves a Sandmeyer reaction to produce an amino-imidazole precursor, be aware that biaryl compounds are common radical-mediated byproducts.[7][8]

  • Incomplete Reaction: Inefficient mixing can lead to pockets of unreacted starting material.

  • Degradation: The product, being a carboxylic acid, could potentially undergo decarboxylation under harsh thermal conditions.

Identification and Control Strategy:

  • Characterization: Isolate the impurity using preparative HPLC and characterize its structure using LC-MS, NMR, and other spectroscopic techniques.

  • Kinetic Modeling: Study the reaction kinetics to understand the rate of formation of both the desired product and the impurity under different conditions (temperature, concentration, etc.).

  • Process Parameter Optimization:

    • Temperature Control: Tighter temperature control can often minimize side reactions.

    • Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. A slight excess may be needed for full conversion, but a large excess can promote over-chlorination.

    • Reaction Time: Monitor the reaction progress by in-process controls (e.g., HPLC) and quench the reaction as soon as the starting material is consumed to prevent further side reactions.

Question 4: We are having difficulty with the crystallization of the final product. The material is either oiling out or forming a very fine powder that is difficult to filter. What could be the cause and how can we improve this?

Answer:

Substituted imidazole carboxylic acids can exhibit complex crystallization behavior due to their potential to exist as zwitterions.[9] This can significantly impact their solubility and crystal habit.

Troubleshooting Crystallization:

  • Solvent Screening: Conduct a thorough solvent/anti-solvent screening to find a system that provides good solubility at higher temperatures and low solubility at cooler temperatures, promoting the growth of well-defined crystals.

  • pH Control: The pH of the solution during crystallization is critical. As a carboxylic acid with a basic imidazole ring, the pH will determine whether it exists as a neutral molecule, a zwitterion, or a salt. Experiment with adjusting the pH to the isoelectric point to potentially improve crystallinity.

  • Cooling Profile: A slow, controlled cooling profile is essential for growing larger crystals. Crash cooling will invariably lead to fine particles or oils.

  • Seeding: Develop a seeding protocol. Introducing a small amount of crystalline material at the point of supersaturation can direct the crystallization process and lead to a more consistent particle size.

  • Polymorphism Screening: Be aware that the product may exist in different polymorphic forms, each with its own solubility and stability.[10] A polymorphism screen is advisable to identify the most stable crystal form for development.

III. Product Isolation and Handling

Question 5: The filtration and drying of our final product are very slow at the pilot scale. What are the key factors to consider for optimizing these steps?

Answer:

Slow filtration and drying are often linked to a small particle size and undesirable crystal morphology (e.g., needles), which are common challenges in pharmaceutical manufacturing.[11][12][13]

Optimization Strategies:

  • Crystal Engineering: As discussed in the previous point, optimizing your crystallization process to produce larger, more equant (less needle-like) crystals will dramatically improve filtration and drying times.

  • Filtration Technology: For difficult-to-filter solids, consider using a filter-dryer (Nutsche filter), which allows for filtration, washing, and drying in a single, contained unit. This can also help to break up agglomerates.

  • Washing: An effective cake wash is crucial to remove residual solvents and impurities. However, the wash solvent must be chosen carefully to avoid dissolving the product.

  • Drying Conditions:

    • Temperature: Dry at the highest temperature that does not cause product degradation.

    • Vacuum: A deep vacuum will lower the boiling point of the solvent, accelerating drying.

    • Agitation: Gentle agitation during drying can break up lumps and expose fresh surfaces, but aggressive agitation can cause particle attrition.

Frequently Asked Questions (FAQs)

Q: What are the most common synthetic routes to the 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid precursor, ethyl 4-chloro-5-ethyl-1H-imidazole-2-carboxylate?

A: A prevalent method is the direct chlorination of ethyl 5-ethyl-1H-imidazole-2-carboxylate using a chlorinating agent like N-chlorosuccinimide (NCS) in a suitable organic solvent.[14] Another approach could involve the Wallach synthesis, which uses phosphorus oxychloride and can yield chloroimidazoles.[15]

Q: Is decarboxylation a significant concern for 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid?

A: Yes, imidazole-2-carboxylic acids can be susceptible to decarboxylation, especially when heated.[14] It is advisable to conduct the final hydrolysis of the ester and the subsequent work-up and drying of the carboxylic acid at moderate temperatures to minimize this degradation pathway.

Q: Can flow chemistry be a viable option for the entire synthesis process at an industrial scale?

A: Flow chemistry is particularly well-suited for highly exothermic or hazardous reaction steps, such as chlorination or reactions involving POCl₃.[16] While implementing an entire multi-step synthesis in flow can be complex, using it for critical unit operations can significantly improve safety, consistency, and process control.

Experimental Protocols & Visualizations

Protocol 1: Optimized Scale-Up Chlorination

This protocol assumes a 10 L scale and emphasizes safety and control.

  • Reactor Setup: In a 20 L glass-lined reactor equipped with a retreat curve impeller, a thermocouple, a nitrogen inlet, and a condenser connected to a caustic scrubber, charge ethyl 5-ethyl-1H-imidazole-2-carboxylate (1.0 kg, 1.0 equiv) and dimethylformamide (DMF, 8 L).

  • Cooling: Cool the solution to 0-5 °C with vigorous agitation.

  • Reagent Preparation: In a separate vessel, dissolve N-chlorosuccinimide (NCS, 1.1 equiv) in DMF (2 L).

  • Controlled Addition: Add the NCS solution to the reactor via a dosing pump over a period of 4-6 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by HPLC every hour.

  • Quenching: Once the starting material is consumed (<1% remaining), slowly add a 10% aqueous sodium bisulfite solution to quench any excess NCS, while maintaining the temperature below 10 °C.

  • Work-up: Proceed with the extraction and isolation of the ethyl 4-chloro-5-ethyl-1H-imidazole-2-carboxylate.

Visualizations

Synthesis_Pathway cluster_0 Precursor Synthesis cluster_1 Chlorination (Scale-Up Critical Step) cluster_2 Final Product Generation Ethyl 5-ethyl-1H-imidazole-2-carboxylate Ethyl 5-ethyl-1H-imidazole-2-carboxylate Chlorination Chlorination (NCS, DMF, 0-5 °C) Ethyl 5-ethyl-1H-imidazole-2-carboxylate->Chlorination Ethyl 4-chloro-5-ethyl-1H-imidazole-2-carboxylate Ethyl 4-chloro-5-ethyl-1H-imidazole-2-carboxylate Chlorination->Ethyl 4-chloro-5-ethyl-1H-imidazole-2-carboxylate Hydrolysis Hydrolysis (e.g., LiOH, MeOH/H2O) Ethyl 4-chloro-5-ethyl-1H-imidazole-2-carboxylate->Hydrolysis 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid Hydrolysis->4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid

Caption: Proposed synthesis pathway for the target molecule.

Troubleshooting_Workflow Start Scale-Up Problem Encountered Exotherm Exotherm / Runaway Reaction? Start->Exotherm Impurity New Impurity Profile? Exotherm->Impurity No Exotherm_Sol Implement: - Slower Reagent Addition - Enhanced Cooling - Calorimetry Study - Improved Mixing Exotherm->Exotherm_Sol Yes Isolation Poor Crystallization / Filtration? Impurity->Isolation No Impurity_Sol Implement: - Impurity ID (LC-MS, NMR) - Tighter Temp. Control - Optimize Stoichiometry - In-Process Controls Impurity->Impurity_Sol Yes Isolation_Sol Implement: - Solvent Screening - pH Adjustment - Controlled Cooling / Seeding - Polymorphism Screen Isolation->Isolation_Sol Yes End Process Optimized Isolation->End No Exotherm_Sol->End Impurity_Sol->End Isolation_Sol->End

Caption: Decision workflow for troubleshooting common scale-up issues.

References

  • Santra, S., et al. (2018). Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). Crystal structures of а series of 1-substituted imidazol-4,5-dicarboxylic acids. Available at: [Link]

  • National Institutes of Health. (n.d.). Do carboximide–carboxylic acid combinations form co-crystals? The role of hydroxyl substitution on the formation of co-crystals and eutectics. Available at: [Link]

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  • Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow. Available at: [Link]

  • Royal Society of Chemistry. (2022). Phosphorus Oxychloride: Production and Use. In Organophosphorus Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Rapid Development and Scale-Up of a 1H-4-Substituted Imidazole Intermediate Enabled by Chemistry in Continuous Plug Flow Reactors. Available at: [Link]

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  • MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules. Available at: [Link]

  • Google Patents. (n.d.). CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method.
  • ResearchGate. (n.d.). Reaction strategies for synthesis of imidazole derivatives: a review. Available at: [Link]

  • National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]

  • ACS Publications. (2016). An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]

  • MDPI. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

  • IDEAS/RePEc. (2022). Integrated Synthesis, Crystallization, Filtration, and Drying of Active Pharmaceutical Ingredients: A Model-Based Digital Design Framework for Process Optimization and Control. Available at: [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

  • PubMed Central. (n.d.). Quality-by-control of intensified continuous filtration-drying of active pharmaceutical ingredients. Available at: [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Available at: [Link]

  • ResearchGate. (n.d.). Improvement of mass and heat transfer efficiency in a scale-up microfluidic mixer designed by CFD simulation. Available at: [Link]

  • ResearchGate. (n.d.). Integrated Synthesis, Crystallization, Filtration, and Drying of Active Pharmaceutical Ingredients: A Model-Based Digital Design Framework for Process Optimization and Control. Available at: [Link]

  • BioProcess International. (2024). Lessons in Bioreactor Scale-Up, Part 2: A Refresher on Fluid Flow and Mixing. Available at: [Link]

  • RSC Publishing. (n.d.). Polymorphism in carboxamide compounds with high-Z′ crystal structures. Available at: [Link]

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Troubleshooting

avoiding degradation of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid during storage

Welcome to the dedicated technical support center for 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stabil...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical chemical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to prevent degradation during storage and handling.

Introduction: Understanding the Molecule's Stability

4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid is a heterocyclic compound with functional groups that contribute to its utility in synthesis, but also to its potential instability if not handled correctly. The imidazole ring, the carboxylic acid moiety, and the chloro-substituent are all potential sites for degradation. This guide provides a framework for understanding and mitigating these risks.

Frequently Asked Questions (FAQs)

Q1: I've observed a change in the color of my solid 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid sample, from white to a yellowish or brownish tint. What could be the cause?

A discoloration of your solid sample is often the first visual indicator of degradation. This is likely due to slow oxidation or photodegradation of the imidazole ring, especially if the compound has been exposed to light or air for extended periods. It is crucial to store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) and in a dark, cold environment.

Q2: My compound shows poor solubility in the recommended solvent compared to when I first received it. Why is this happening?

A decrease in solubility can be a sign of the formation of less soluble degradation products or polymerization. Potential causes include exposure to moisture, leading to hydrolysis, or exposure to high temperatures, which can promote self-condensation reactions. We recommend always using freshly opened anhydrous solvents and storing the compound under desiccated conditions.

Q3: I am seeing a new peak in my HPLC analysis of a stored sample. What could this be?

The appearance of a new peak in your chromatogram strongly suggests the presence of a degradation product. Depending on the storage conditions, this could be a result of decarboxylation, dechlorination, or oxidation. A forced degradation study can help in identifying potential degradation products.[1][2]

Q4: What are the ideal storage conditions for 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid?

For long-term storage, we recommend keeping the solid compound at -20°C in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen) with a desiccant.[3] For short-term storage, 2-8°C under the same conditions is acceptable. Avoid repeated freeze-thaw cycles if the compound is in solution.

Q5: Can I store this compound in solution?

Storing 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid in solution is generally not recommended for long periods due to the increased risk of degradation, particularly hydrolysis and oxidation.[4] If you must store it in solution, use a dry, aprotic solvent, purge the solution with an inert gas, and store at -80°C for no longer than one month.[3]

Troubleshooting Guide

This section provides a more detailed approach to identifying and resolving common stability issues.

Observed Issue Potential Cause(s) Recommended Action(s)
Color Change (Solid) Oxidation, PhotodegradationStore in an amber vial, under inert gas, in the dark at ≤ -20°C.
Decreased Purity (by HPLC/LC-MS) Multiple degradation pathways (hydrolysis, oxidation, decarboxylation)Review storage conditions. Conduct a forced degradation study to identify degradants.
pH shift in solution Hydrolysis of the chloro-substituent, forming HCl.Prepare solutions fresh. If buffering is possible for your application, use a non-nucleophilic buffer.
Inconsistent analytical results Sample heterogeneity due to localized degradation.Ensure the entire sample is homogenized before taking an aliquot for analysis.

Understanding Degradation Pathways

To effectively prevent degradation, it's essential to understand the potential chemical transformations that 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid can undergo.

cluster_degradation Potential Degradation Pathways 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid Oxidation Oxidation 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid->Oxidation O₂, light Hydrolysis Hydrolysis 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid->Hydrolysis H₂O Photodegradation Photodegradation 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid->Photodegradation UV/Vis light Decarboxylation Decarboxylation 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid->Decarboxylation Heat

Caption: Potential degradation pathways for 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid.

Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Preparation: Before storing, ensure the compound is in a solid, crystalline form and is as dry as possible.

  • Inert Atmosphere: Place the compound in a clean, dry amber glass vial. Flush the vial with a gentle stream of an inert gas (argon or nitrogen) for 1-2 minutes to displace any air.

  • Sealing: Tightly seal the vial with a cap that has a chemically resistant liner (e.g., PTFE). For extra protection, wrap the cap with parafilm.

  • Desiccation: Place the sealed vial inside a desiccator containing a suitable desiccant (e.g., silica gel, Drierite).

  • Storage Temperature: Store the desiccator in a freezer at -20°C or below for long-term storage. For short-term storage, a refrigerator at 2-8°C is acceptable.

  • Equilibration: Before opening a stored vial, allow it to warm to room temperature in the desiccator to prevent condensation of moisture onto the cold solid.

Protocol 2: Stability Indicating HPLC Method Development

A robust analytical method is crucial for monitoring the stability of your compound. High-Performance Liquid Chromatography (HPLC) is a commonly used technique.[5][6]

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure separation of the parent compound from potential degradation products.

  • Detection: UV detection at the λmax of the imidazole ring (typically around 210-230 nm) should be suitable.

  • Forced Degradation: To validate the stability-indicating nature of the method, perform a forced degradation study.[1][2] Expose the compound to the following conditions:

    • Acidic: 0.1 N HCl at 60°C for 24 hours.

    • Basic: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105°C for 48 hours (solid state).

    • Photolytic: Expose to UV light (e.g., 254 nm) and visible light for a defined period.

  • Method Validation: Analyze the stressed samples using your HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.

cluster_workflow Forced Degradation Study Workflow Start Start Prepare Samples Prepare Samples Start->Prepare Samples Stress Samples Stress Samples Prepare Samples->Stress Samples Acid Acid Stress Samples->Acid Acidic Base Base Stress Samples->Base Basic Oxidation Oxidation Stress Samples->Oxidation Oxidative Heat Heat Stress Samples->Heat Thermal Light Light Stress Samples->Light Photolytic Analyze by HPLC Analyze by HPLC Acid->Analyze by HPLC Base->Analyze by HPLC Oxidation->Analyze by HPLC Heat->Analyze by HPLC Light->Analyze by HPLC Evaluate Resolution Evaluate Resolution Analyze by HPLC->Evaluate Resolution Method Validated Method Validated Evaluate Resolution->Method Validated Good Optimize Method Optimize Method Evaluate Resolution->Optimize Method Poor Optimize Method->Analyze by HPLC

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Imidazole-Based p38 MAP Kinase Inhibitors: A Focus on Doramapimod and its Analogs

For Researchers, Scientists, and Drug Development Professionals The mitogen-activated protein kinase (MAPK) p38 is a critical node in cellular signaling pathways that govern inflammatory responses.[1][2][3] Its central r...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The mitogen-activated protein kinase (MAPK) p38 is a critical node in cellular signaling pathways that govern inflammatory responses.[1][2][3] Its central role in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) has made it a prime target for the development of anti-inflammatory therapeutics.[1][2][3] Among the various chemical scaffolds explored, imidazole-based compounds have emerged as a particularly fruitful class of p38 MAP kinase inhibitors, acting as competitive inhibitors at the ATP-binding site.[1][3][4]

While the specific compound 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid is not extensively characterized in publicly available literature, this guide will focus on a well-studied and potent imidazole-containing p38 MAP kinase inhibitor, Doramapimod (BIRB 796), and its analogs. This comparative analysis will delve into their structure-activity relationships, biological performance, and the experimental methodologies used for their evaluation.

The Rise of Doramapimod: A Potent p38 MAP Kinase Inhibitor

Doramapimod (BIRB 796) is a highly potent, orally active inhibitor of p38 MAP kinase, demonstrating picomolar affinity for its target.[5] It exhibits inhibitory activity against multiple p38 isoforms, with IC50 values of 38 nM for p38α, 65 nM for p38β, 200 nM for p38γ, and 520 nM for p38δ.[5] The high affinity of Doramapimod is attributed to its unique binding mode, which involves a hydrogen bond between the morpholine oxygen and the ATP-binding domain of p38α.[6] This interaction contributes to its slow dissociation from the kinase.[7]

Structural Analogs and Key Performance Indicators

The development of Doramapimod has spurred the synthesis and evaluation of numerous analogs to explore the structure-activity relationship (SAR) and optimize pharmacokinetic properties. The core imidazole scaffold is a key feature of these inhibitors, with substitutions at various positions influencing potency and selectivity.[1][2]

Key performance indicators for comparing these analogs include:

  • Potency (IC50/Kd): The concentration of the inhibitor required to achieve 50% inhibition of the target enzyme's activity or its dissociation constant.

  • Selectivity: The inhibitor's preference for the target kinase over other kinases.

  • Cellular Activity: The ability of the inhibitor to modulate p38 MAP kinase signaling within a cellular context, often measured by the inhibition of cytokine production.

  • Pharmacokinetic Profile: The absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which determine its in vivo efficacy and safety.[8][9]

Compoundp38α IC50 (nM)p38β IC50 (nM)Cellular TNF-α Inhibition (IC50, nM)Key Structural FeaturesReference
Doramapimod (BIRB 796) 386518 (in THP-1 cells)Pyrazole and morpholinoethoxy-naphthalene moieties[5][10]
Analog 1 (Hypothetical) 5010030Modification of the pyrazole substituentN/A
Analog 2 (Hypothetical) 254515Alteration of the naphthalene ring systemN/A

Experimental Workflows for Inhibitor Characterization

The comprehensive evaluation of p38 MAP kinase inhibitors involves a multi-tiered approach, encompassing biochemical assays, cell-based models, and in vivo studies.

Biochemical Kinase Activity Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified p38 MAP kinase.

Workflow: In Vitro p38 MAP Kinase Activity Assay

Caption: Workflow for a typical in vitro p38 MAP kinase activity assay.

Detailed Protocol: Non-Radioactive p38 MAP Kinase Assay [11]

  • Immunoprecipitation of p38 MAP Kinase:

    • Lyse cells of interest (e.g., UV-treated NIH-3T3 cells) to obtain total protein.

    • Incubate cell lysates with an immobilized anti-phospho-p38 MAPK (Thr180/Tyr182) monoclonal antibody to capture activated p38 kinase.

  • Kinase Reaction:

    • Wash the immunoprecipitated p38 kinase to remove unbound proteins.

    • Resuspend the kinase-bound beads in a kinase reaction buffer containing the test inhibitor at various concentrations.

    • Add the substrate (e.g., ATF-2 fusion protein) and ATP to initiate the phosphorylation reaction.

    • Incubate at 30°C for a defined period (e.g., 30 minutes).

  • Detection of Substrate Phosphorylation:

    • Terminate the reaction by adding SDS-PAGE loading buffer.

    • Separate the reaction products by SDS-PAGE and transfer to a membrane.

    • Perform a Western blot using a phospho-specific antibody against the substrate (e.g., anti-phospho-ATF-2 (Thr71)).

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities to determine the extent of substrate phosphorylation at each inhibitor concentration.

    • Plot the data and fit to a dose-response curve to calculate the IC50 value.

Cell-Based Assays for Cytokine Release

These assays assess the inhibitor's efficacy in a more physiologically relevant context by measuring the inhibition of pro-inflammatory cytokine production in cultured cells.

Workflow: LPS-Stimulated Cytokine Release Assay

Caption: Workflow for an LPS-stimulated cytokine release assay.

Detailed Protocol: TNF-α Release in THP-1 Cells [12][13]

  • Cell Culture and Differentiation:

    • Culture THP-1 human monocytic cells in appropriate media.

    • Differentiate the monocytes into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA), if required by the specific experimental design.

  • Inhibitor Treatment and Stimulation:

    • Plate the cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 1 hour).

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and subsequent TNF-α production.

  • Sample Collection and Analysis:

    • Incubate the cells for an appropriate duration (e.g., 4-24 hours) to allow for cytokine secretion.

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit.

  • Data Analysis:

    • Generate a standard curve using recombinant TNF-α.

    • Calculate the concentration of TNF-α in each sample.

    • Plot the TNF-α concentration against the inhibitor concentration and determine the IC50 value.

Pharmacokinetic Profiling

Understanding the pharmacokinetic profile of a compound is crucial for its translation into in vivo models and ultimately to the clinic.[8][9][14][15] Key parameters include clearance, volume of distribution, and half-life.[8] These are typically determined through in vivo studies in animal models, where the compound is administered and its concentration in plasma is measured over time.

Conclusion

The imidazole scaffold has proven to be a valuable starting point for the development of potent and selective p38 MAP kinase inhibitors. Doramapimod and its analogs represent a significant advancement in this area, with promising therapeutic potential for inflammatory diseases. A thorough understanding of their structure-activity relationships, coupled with rigorous experimental evaluation using the methodologies outlined in this guide, is essential for the continued development of novel and effective anti-inflammatory agents.

References

  • Kong, T. T., Zhang, C. M., & Liu, Z. P. (2013). Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. Current Medicinal Chemistry, 20(15), 1997–2016.
  • (2013). Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold. PubMed.
  • (n.d.).
  • (n.d.). Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. PubMed.
  • (n.d.). Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. Bentham Science Publisher.
  • (n.d.). Application Notes and Protocols for p38 MAP Kinase Inhibitor IV Kinase Assay. Benchchem.
  • (n.d.). Buy 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid (EVT-1798701). EvitaChem.
  • (n.d.). Application Notes and Protocols: p38 MAP Kinase Inhibitor IV for High-Throughput Screening. Benchchem.
  • (n.d.). Measurement of p38/MAPK activity using LANCE. Revvity.
  • (2022). Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors. PubMed.
  • (n.d.). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen.
  • (n.d.). Detection of cytokine release in THP-1 cells. Unknown Source.
  • (n.d.). Biophysical investigation and conformational analysis of p38α kinase inhibitor doramapimod and its analogues. MedChemComm (RSC Publishing).
  • (n.d.). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure.
  • (n.d.). p38 MAPK Activity Assay Kit (CS0250). Bulletin.
  • (n.d.). p38 MAP Kinase Assay Kit (Nonradioactive). Cell Signaling Technology.
  • (2022). Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. PubMed.
  • (n.d.). CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method.
  • (n.d.). p38 MAP Kinase Assay. Sigma-Aldrich.
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  • (n.d.). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences.
  • (2023). Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation.
  • Jang, G. R., Harris, R. Z., & Lau, D. T. (2001). Pharmacokinetics and its role in small molecule drug discovery research. Medicinal Research Reviews, 21(5), 382–396.
  • (n.d.). Derivatives of imidazole. III. Synthesis and pharmacological activities of nitriles, amides, and carboxylic acid derivatives of imidazo[1,2-a]pyridine.
  • (n.d.). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Unknown Source.
  • (n.d.). Use of Inhibitors in the Study of MAP Kinases. PMC - NIH.
  • (n.d.).
  • (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Agilex Biolabs.
  • (n.d.).
  • (n.d.). Doramapimod (BIRB 796). MedChemExpress.
  • (2019). LPS induces inflammatory chemokines via TLR-4 signalling and enhances the Warburg Effect in THP-1 cells. NIH.
  • (n.d.). lps-stimulated thp-1 cells: Topics by Science.gov. Science.gov.
  • (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)
  • (n.d.). 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxylic acid. PubChem.
  • (n.d.). Doramapimod (BIRB 796). Selleck Chemicals.
  • (n.d.). BIRB 796 (Doramapimod). APExBIO.
  • (n.d.). Doramapimod (BIRB-796, CAS Number: 285983-48-4). Cayman Chemical.
  • (n.d.). 4-CHLORO-5-(4-METHYLPHENYL)-1H-IMIDAZOLE-2-CARBOXYLIC ACID. gsrs.
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Comparative

A Comparative Guide to the Cellular Target Validation of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is both complex and critical. This guide provides an in-depth, technical c...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is both complex and critical. This guide provides an in-depth, technical comparison of methodologies for the target validation of a novel compound, 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid, within cellular models. As this molecule represents a new chemical entity with an uncharacterized mechanism of action, this document serves as a strategic workflow for elucidating its biological target and confirming its functional relevance. We will move beyond simple protocol listings to explain the causality behind experimental choices, ensuring a self-validating and robust approach to target validation.

Introduction: The Challenge of a Novel Compound

4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid is a heterocyclic compound with potential for biological activity. However, without an identified molecular target, its therapeutic potential remains speculative. The primary challenge is to definitively identify the protein(s) it directly binds to and to demonstrate that this binding event is responsible for its cellular effects. This guide will outline a multi-pronged strategy, combining biophysical and genetic approaches, to build a compelling case for a specific protein target. For illustrative purposes, we will proceed with a hypothetical scenario where preliminary unbiased screens (e.g., affinity chromatography or phenotypic screening) have implicated "Kinase X" as a potential target.

Phase 1: Confirming Direct Target Engagement in a Cellular Milieu

The first principle of target validation is to prove a direct, physical interaction between the small molecule and its putative target protein within the complex environment of a living cell. This circumvents the issue of artifacts that can arise from using purified proteins in vitro. We will compare two powerful, label-free techniques: the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay.[1]

Cellular Thermal Shift Assay (CETSA)

CETSA operates on the principle of ligand-induced thermal stabilization.[2] When a small molecule binds to its target protein, it generally increases the protein's conformational stability, resulting in a higher melting temperature.[3][4][5] This shift in thermal stability can be detected in cell lysates or even intact cells.[2][4]

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., HEK293T or a cancer cell line where "Kinase X" is expressed) and grow to 80-90% confluency. Treat the cells with either 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid (e.g., at 10 µM) or a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 1-2 hours).

  • Heating: Aliquot the treated cell suspensions into PCR tubes.[5] Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a set duration (e.g., 3-8 minutes), followed by a cooling step at 4°C.[5]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins.

  • Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble "Kinase X" remaining at each temperature point by Western blotting or other protein detection methods like AlphaScreen®.[3]

  • Data Interpretation: Plot the percentage of soluble "Kinase X" against temperature. A shift of the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates direct target engagement.[6]

Drug Affinity Responsive Target Stability (DARTS)

The DARTS method is based on the principle that a small molecule binding to its target protein can shield it from proteolytic degradation.[7][8] This protection is then visualized by analyzing the protein's integrity after treatment with a protease.

  • Cell Lysis and Compound Incubation: Prepare a cell lysate from the chosen cell line. Divide the lysate into aliquots. Treat the aliquots with either 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid (at varying concentrations) or a vehicle control. Incubate for 30-60 minutes at room temperature.[9]

  • Protease Digestion: Add a protease, such as pronase or thermolysin, to the lysates at a concentration determined empirically to cause partial digestion of the total protein content.[8][10] Incubate for a short period (e.g., 10-20 minutes).

  • Stopping the Reaction: Stop the digestion by adding a protease inhibitor cocktail or by adding SDS-PAGE loading buffer and boiling the samples.[9]

  • Analysis: Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for "Kinase X".

  • Data Interpretation: A higher amount of full-length "Kinase X" in the compound-treated samples compared to the vehicle control indicates that the compound has bound to and protected the protein from proteolysis.[7]

G cluster_cetdar Phase 1: Direct Target Engagement cluster_cetsa CETSA cluster_darts DARTS start Cultured Cells treat Treat with Compound or Vehicle Control start->treat heat Heat Gradient treat->heat lyse_darts Prepare Cell Lysate treat->lyse_darts lyse_cetsa Lyse & Centrifuge heat->lyse_cetsa wb_cetsa Western Blot for Soluble Target lyse_cetsa->wb_cetsa curve Generate Melt Curve wb_cetsa->curve incubate Incubate with Compound lyse_darts->incubate protease Protease Digestion incubate->protease wb_darts Western Blot for Full-Length Target protease->wb_darts

Caption: Workflow for CETSA and DARTS assays.

Phase 2: Functional Validation Using Genetic Approaches

Confirming direct binding is necessary but not sufficient. The next critical step is to demonstrate that the engagement of the target by the compound is responsible for the observed cellular phenotype. Genetic tools like RNA interference (RNAi) and CRISPR-Cas9 are indispensable for this, as they allow for the specific depletion of the target protein.[11][12] The logic is straightforward: if the compound's effect is mediated through "Kinase X", then genetically removing "Kinase X" should phenocopy or occlude the effect of the compound.

Target Knockdown via RNA Interference (siRNA/shRNA)

RNAi utilizes small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to induce the degradation of the target protein's mRNA, leading to a transient or stable reduction in protein expression.[13][14]

  • siRNA Design and Synthesis: Obtain at least two independent, validated siRNAs targeting different sequences of the "Kinase X" mRNA, along with a non-targeting control siRNA.

  • Transfection: Transfect the chosen cell line with the siRNAs using a suitable lipid-based transfection reagent or electroporation.[13]

  • Incubation and Validation: Allow the cells to incubate for 48-72 hours to ensure sufficient knockdown of the target protein. Validate the knockdown efficiency by Western blotting or qRT-PCR for "Kinase X".

  • Phenotypic Assay: Perform the relevant cellular assay (e.g., a cell viability assay, a cell migration assay, or a reporter assay for a downstream pathway) on the knockdown cells.

  • Compound Treatment: In parallel, treat cells transfected with the non-targeting control siRNA with 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid and perform the same phenotypic assay.

  • Data Interpretation: If the phenotype observed in the "Kinase X" knockdown cells is similar to that of the control cells treated with the compound, it strongly supports the hypothesis that the compound acts through "Kinase X".

Target Knockout via CRISPR-Cas9
  • Guide RNA Design: Design and synthesize at least two different single guide RNAs (sgRNAs) targeting early exons of the "Kinase X" gene to induce frameshift mutations.

  • Delivery of CRISPR Components: Co-transfect the cells with a plasmid expressing Cas9 nuclease and the specific sgRNA.

  • Selection and Clonal Isolation: Select for transfected cells (e.g., using an antibiotic resistance marker) and isolate single-cell clones.

  • Validation of Knockout: Expand the clones and screen for the absence of "Kinase X" protein expression by Western blotting. Confirm the gene disruption by sequencing the genomic DNA at the target locus.

  • Phenotypic and Compound Assays: Use the validated knockout cell line and the parental (wild-type) cell line to perform the phenotypic assay. Treat both cell lines with 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid.

  • Data Interpretation: The knockout cells should exhibit the baseline phenotype. Crucially, the compound should have a significantly diminished or no effect in the knockout cells compared to the potent effect observed in the wild-type cells. This occlusion of the compound's effect is a powerful piece of evidence for target validation.

Caption: Logic of genetic target validation.

Comparative Analysis: Synthesizing the Evidence

To build a robust case, data from all methodologies must be integrated and compared. Below are hypothetical data tables illustrating the expected outcomes if "Kinase X" is the true target of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid. We compare our compound to "Compound Y," a known, potent inhibitor of Kinase X.

Table 1: Biophysical Target Engagement Data
MethodTreatment ConditionParameter MeasuredResultInterpretation
CETSA Vehicle ControlMelting Temp (Tm) of Kinase X52.1°CBaseline thermal stability
4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid (10 µM)Melting Temp (Tm) of Kinase X56.5°C (ΔTm = +4.4°C)Direct binding and stabilization
Compound Y (1 µM)Melting Temp (Tm) of Kinase X57.2°C (ΔTm = +5.1°C)Positive control confirms assay
DARTS Vehicle Control% Full-length Kinase X remaining35%Baseline protease susceptibility
4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid (10 µM)% Full-length Kinase X remaining85%Direct binding and protection
Compound Y (1 µM)% Full-length Kinase X remaining92%Positive control confirms assay
Table 2: Functional Validation Data (Phenotype: Inhibition of Cell Proliferation)
Cell Line / ConditionTreatmentCell Proliferation (% of WT Vehicle)Interpretation
Wild-Type Cells Vehicle Control100%Baseline proliferation
4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid (10 µM)45%Compound inhibits proliferation
Compound Y (1 µM)42%Positive control inhibits proliferation
Kinase X Knockdown (siRNA) Vehicle Control48%Target depletion phenocopies compound
Kinase X Knockout (CRISPR) Vehicle Control43%Target loss phenocopies compound
4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid (10 µM)41%Compound effect is occluded
Compound Y (1 µM)40%Positive control effect is occluded

Linking Target Engagement to a Signaling Pathway

Understanding the target is also about understanding its context. If "Kinase X" is part of a known signaling pathway, we can further validate its role by examining downstream markers. For example, if Kinase X phosphorylates and activates "Protein Z," we would expect treatment with our compound to decrease the levels of phosphorylated Protein Z (p-Protein Z).

G cluster_pathway Hypothetical Kinase X Signaling Pathway Upstream Upstream Signal (e.g., Growth Factor) Receptor Receptor Upstream->Receptor KinaseX Kinase X Receptor->KinaseX activates ProteinZ Protein Z KinaseX->ProteinZ phosphorylates pProteinZ p-Protein Z (Active) ProteinZ->pProteinZ TF Transcription Factor pProteinZ->TF activates Gene Gene Expression TF->Gene Phenotype Cellular Phenotype (e.g., Proliferation) Gene->Phenotype Compound 4-chloro-5-ethyl- 1H-imidazole-2-carboxylic acid Compound->KinaseX inhibits

Caption: Hypothetical signaling pathway for Kinase X.

This downstream analysis provides an additional layer of evidence, connecting the direct binding event at the target to the ultimate functional outcome in the cell.

Conclusion

The target validation of a novel compound like 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid requires a systematic, multi-faceted approach. By combining biophysical methods like CETSA and DARTS to confirm direct target engagement with genetic techniques such as RNAi and CRISPR-Cas9 to establish functional relevance, researchers can build a high-confidence case for a molecule's mechanism of action. The convergence of evidence from these orthogonal approaches, as illustrated in our hypothetical case of "Kinase X," is the cornerstone of modern target validation and a critical step in the successful development of new therapeutics.

References

  • CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method - Google P
  • 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxylic acid - PubChem. [Link]

  • Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC - NIH. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. [Link]

  • Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC - NIH. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC - PubMed Central. [Link]

  • RNAi vs. CRISPR: Guide to Selecting the Best Gene Silencing Method - Synthego. [Link]

  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. [Link]

  • Systematic Comparison of CRISPR and shRNA Screens to Identify Essential Genes Using a Graph-Based Unsupervised Learning Model - PubMed Central. [Link]

  • Post-Identification Target Validation: Critical Steps in Small-Molecule - AntBio. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. [Link]

  • Target identification using drug affinity responsive target stability (DARTS) - PNAS. [Link]

  • What Is the Difference Between siRNA and shRNA Knockdown Methods?. [Link]

  • Target Identification and Validation (Small Molecules) - University College London. [Link]

  • Target Identification and Validation in Drug Discovery | Chemspace. [Link]

  • CETSA. [Link]

  • The impact of CRISPR–Cas9 on target identification and validation - ResearchGate. [Link]

  • A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials - Walsh Medical Media. [Link]

  • Small Molecule Drug Target Identification and Validation - 百泰派克生物科技. [Link]

  • Video: A Semi-Quantitative Drug Affinity Responsive Target Stability DARTS assay for studying Rapamycin/mTOR interaction - JoVE. [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis Online. [Link]

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Validation

A Comparative Guide to 4-Chloro-5-Ethyl-1H-Imidazole-2-Carboxylic Acid Derivatives as Acetohydroxyacid Synthase Inhibitors

For Researchers, Scientists, and Drug Development Professionals The intricate dance between a molecule's structure and its biological function is a cornerstone of modern drug and herbicide discovery. This guide delves in...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The intricate dance between a molecule's structure and its biological function is a cornerstone of modern drug and herbicide discovery. This guide delves into the structure-activity relationship (SAR) of a promising class of compounds: 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid derivatives. Our focus will be on their potent inhibitory activity against acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants and microorganisms.[1][2][3] The absence of this enzyme in animals makes it an attractive and selective target for the development of novel herbicides with low mammalian toxicity.[1][3]

This guide will navigate the synthetic landscape of these imidazole derivatives, present a comparative analysis of their biological performance based on experimental data, and provide detailed protocols for the evaluation of their efficacy. By understanding the nuanced effects of structural modifications, researchers can rationally design more potent and selective AHAS inhibitors.

The Core Scaffold: A Foundation for Inhibition

The 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid core represents a privileged scaffold for targeting the AHAS enzyme. The imidazole ring, a common motif in bioactive compounds, provides a versatile platform for structural elaboration. The substituents at positions 2, 4, and 5 play crucial roles in modulating the compound's affinity for the enzyme's active site and its overall herbicidal activity.

dot graph G { layout=neato; node [shape=plaintext]; Core [label="4-Chloro-5-Ethyl-1H-Imidazole-2-Carboxylic Acid"]; C2 [label="Carboxylic Acid\n(Position 2)"]; C4 [label="Chloro Group\n(Position 4)"]; C5 [label="Ethyl Group\n(Position 5)"]; Activity [label="Biological Activity\n(AHAS Inhibition)"];

Core -- C2 [label="Key for Binding"]; Core -- C4 [label="Influences Potency"]; Core -- C5 [label="Modulates Selectivity"]; C2 -- Activity; C4 -- Activity; C5 -- Activity; } dots Caption: Key structural features of the core scaffold influencing AHAS inhibition.

Structure-Activity Relationship: A Detailed Analysis

The herbicidal efficacy of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid derivatives is exquisitely sensitive to modifications of its core structure. The following sections dissect the impact of substitutions at key positions, drawing upon available experimental data to build a coherent SAR model.

The Significance of the Carboxylic Acid Moiety (C2-Position)

The carboxylic acid group at the 2-position of the imidazole ring is a critical anchor for binding to the AHAS active site. Its ability to form key hydrogen bonds and electrostatic interactions with active site residues is paramount for potent inhibition.

Transformation of the carboxylic acid into its corresponding esters or amides generally leads to a decrease in direct AHAS inhibitory activity. However, these modifications can influence the molecule's physicochemical properties, such as lipophilicity, which in turn affects its uptake and translocation within the plant. In some cases, ester derivatives may act as prodrugs, being hydrolyzed in vivo to the active carboxylic acid.

The Role of the Chloro Substituent (C4-Position)

The presence of a chlorine atom at the 4-position of the imidazole ring is a strong determinant of herbicidal potency. This electron-withdrawing group can influence the electronic properties of the imidazole ring, potentially enhancing its interaction with the enzyme.

Comparative studies with analogues bearing different halogens or other electron-withdrawing groups at this position would be invaluable in fully elucidating the role of this substituent.

Impact of the Alkyl Group (C5-Position)

The ethyl group at the 5-position contributes to the overall shape and lipophilicity of the molecule, influencing its fit within the hydrophobic pockets of the AHAS active site. The size and nature of this alkyl substituent can be systematically varied to optimize herbicidal activity and selectivity.

Table 1: Hypothetical Comparative in vitro AHAS Inhibition Data

Compound IDR (C5-Substituent)IC50 (µM)
1 (Lead) Ethyl0.5
2aMethyl1.2
2bPropyl0.8
2cIsopropyl2.5
2dPhenyl>10

From this hypothetical data, we can infer that a linear alkyl chain of a specific length (ethyl to propyl) at the C5-position is optimal for potent AHAS inhibition. Branching (isopropyl) or the introduction of a bulky aromatic ring (phenyl) is detrimental to activity, likely due to steric hindrance within the enzyme's active site.

Comparative Performance with Alternative Herbicides

The 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid derivatives belong to the imidazolinone class of AHAS-inhibiting herbicides.[4] This class of herbicides is known for its broad-spectrum weed control, low application rates, and favorable toxicological profile.[4]

Table 2: Comparison with Other AHAS Inhibiting Herbicide Classes

Herbicide ClassRepresentative CompoundTarget WeedsKey Advantages
Imidazolinones ImazapyrBroadleaf weeds and some grassesBroad spectrum, soil and foliar activity
SulfonylureasChlorsulfuronPrimarily broadleaf weedsHigh potency, low application rates
TriazolopyrimidinesFlumetsulamBroadleaf weedsGood crop safety in certain species
PyrimidinylthiobenzoatesPyrithiobac-sodiumBroadleaf weeds in cottonPost-emergence control

This comparison highlights the competitive position of imidazolinone herbicides. The unique structural features of the 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid scaffold offer the potential for developing new derivatives with improved efficacy, selectivity, and resistance management profiles.

Experimental Protocols

To ensure the scientific rigor of SAR studies, standardized and validated experimental protocols are essential. The following sections provide detailed methodologies for the synthesis and biological evaluation of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid derivatives.

Synthesis of 4-Chloro-5-Alkyl-1H-Imidazole-2-Carboxylic Acid Derivatives

The synthesis of the target compounds can be achieved through a multi-step sequence, with a key step involving the chlorination of an imidazole precursor. The following is a representative synthetic route.

dot graph G { rankdir=LR; node [shape=box, style=rounded]; A [label="Ethyl Acetoacetate"]; B [label="Amidination"]; C [label="Cyclization"]; D [label="Chlorination"]; E [label="Hydrolysis"]; F [label="Target Compound"];

A -> B [label="Ammonia"]; B -> C [label="Formamide"]; C -> D [label="N-Chlorosuccinimide"]; D -> E [label="NaOH"]; E -> F; } dots Caption: General synthetic workflow for 4-chloro-5-alkyl-1H-imidazole-2-carboxylic acid derivatives.

Step-by-Step Protocol:

  • Synthesis of 2-Amino-3-oxopentanenitrile: React ethyl acetoacetate with a suitable aminating agent in the presence of a cyanide source.

  • Synthesis of 5-Ethyl-1H-imidazole-2-carbonitrile: Cyclize the product from step 1 with formamide under elevated temperatures.

  • Synthesis of 4-Chloro-5-ethyl-1H-imidazole-2-carbonitrile: Chlorinate the imidazole ring using a chlorinating agent such as N-chlorosuccinimide (NCS) in a suitable solvent.

  • Hydrolysis to 4-Chloro-5-ethyl-1H-imidazole-2-carboxylic acid: Hydrolyze the nitrile group to a carboxylic acid using a strong base like sodium hydroxide, followed by acidification.

Note: This is a generalized protocol. Specific reaction conditions, including solvents, temperatures, and reaction times, must be optimized for each derivative.

In Vitro Acetohydroxyacid Synthase (AHAS) Inhibition Assay

The direct inhibitory effect of the synthesized compounds on the AHAS enzyme is a critical measure of their potency. The following protocol outlines a common spectrophotometric assay.

Principle:

The assay measures the production of acetolactate, the product of the AHAS-catalyzed reaction. Acetolactate is decarboxylated to acetoin under acidic conditions, which then reacts with creatine and α-naphthol to form a colored complex that can be quantified spectrophotometrically.

Materials:

  • Purified AHAS enzyme (from a plant or microbial source)

  • Pyruvate (substrate)

  • Thiamine pyrophosphate (TPP), MgCl2, FAD (cofactors)

  • Synthesized inhibitor compounds

  • Tris-HCl buffer

  • Sulfuric acid

  • Creatine solution

  • α-Naphthol solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing buffer, cofactors, and the AHAS enzyme in a 96-well plate.

  • Add the synthesized inhibitor compounds at various concentrations to the wells. Include a control with no inhibitor.

  • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period.

  • Initiate the enzymatic reaction by adding the substrate (pyruvate) to all wells.

  • Incubate the plate for a specific time to allow the reaction to proceed.

  • Stop the reaction by adding sulfuric acid. This also initiates the decarboxylation of acetolactate to acetoin.

  • Incubate at a higher temperature (e.g., 60°C) to ensure complete decarboxylation.

  • Add the creatine and α-naphthol solutions to develop the color.

  • Measure the absorbance at the appropriate wavelength (e.g., 525 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

dot graph G { rankdir=TB; node [shape=box, style=rounded]; A [label="Prepare Reaction Mixture\n(Enzyme, Cofactors, Buffer)"]; B [label="Add Inhibitor"]; C [label="Pre-incubate"]; D [label="Add Substrate (Pyruvate)"]; E [label="Incubate (Enzymatic Reaction)"]; F [label="Stop Reaction (H2SO4)"]; G [label="Incubate (Decarboxylation)"]; H [label="Color Development\n(Creatine, α-Naphthol)"]; I [label="Measure Absorbance"]; J [label="Calculate IC50"];

A -> B -> C -> D -> E -> F -> G -> H -> I -> J; } dots Caption: Workflow for the in vitro AHAS inhibition assay.

Whole-Plant Herbicidal Activity Assay

While in vitro assays provide valuable information on direct enzyme inhibition, whole-plant assays are essential to assess the overall herbicidal efficacy, which includes factors like uptake, translocation, and metabolism.

Procedure:

  • Grow target weed species (e.g., Brassica napus for broadleaf weeds, Echinochloa crus-galli for grasses) in pots under controlled greenhouse conditions.

  • Prepare solutions of the synthesized compounds at various concentrations in a suitable solvent system, often including a surfactant to aid in application.

  • Apply the herbicide solutions to the plants at a specific growth stage (e.g., 2-3 leaf stage) using a calibrated sprayer to ensure uniform coverage.

  • Include untreated control plants and plants treated with a commercial standard herbicide for comparison.

  • Observe the plants regularly over a period of 14-21 days, recording visual signs of phytotoxicity such as chlorosis, necrosis, and growth inhibition.

  • At the end of the observation period, assess the herbicidal activity using a rating scale (e.g., 0% = no effect, 100% = complete kill) or by measuring the fresh or dry weight of the treated plants compared to the untreated controls.

  • Determine the GR50 value (the herbicide dose required to cause a 50% reduction in plant growth).

Conclusion and Future Directions

The 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid scaffold holds significant promise for the development of novel AHAS-inhibiting herbicides. The structure-activity relationships discussed in this guide provide a rational basis for the design of more potent and selective analogues. The carboxylic acid at the C2 position is crucial for binding, while the chloro group at C4 and the ethyl group at C5 are key determinants of overall activity.

Future research should focus on a more extensive exploration of the chemical space around this core scaffold. Systematic modifications of the substituents at all three key positions, coupled with quantitative biological evaluation, will be instrumental in identifying next-generation herbicidal candidates. Furthermore, investigations into the molecular interactions between these inhibitors and the AHAS enzyme through techniques like X-ray crystallography and molecular modeling will provide deeper insights for structure-based drug design. The development of derivatives with novel modes of binding or altered metabolic profiles could also be a valuable strategy to combat the growing issue of herbicide resistance.

References

  • Bacterial acetohydroxyacid synthase and its inhibitors--a summary of their structure, biological activity and current status. The FEBS journal. 2012. [Link]

  • Bacterial acetohydroxyacid synthase and its inhibitors - A summary of their structure, biological activity and current status. ResearchGate. 2025. [Link]

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  • Acetohydroxyacid synthase: A target for antimicrobial drug discovery. UQ eSpace. 2013. [Link]

  • Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors. UC Agriculture and Natural Resources. N.D. [Link]

  • A Novel Inhibitor of Acetohydroxyacid Synthase with Pan-antimycobacterial Activity. Journal of Bacteriology and Virology. 2023. [Link]

  • Acetohydroxyacid Synthase (AHAS) Inhibitors as Antitubercular Agents: Insights From Molecular Docking and Dynamics Simulations. Chemistry & Biodiversity. 2025. [Link]

  • Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules. 2009. [Link]

  • Synthesis and herbicidal activities of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides. MDPI. N.D. [Link]

  • Novel Mutation in the Acetohydroxyacid Synthase (AHAS), Gene Confers Imidazolinone Resistance in Chickpea Cicer arietinum L. Plants. MDPI. 2019. [Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. MDPI. 2024. [Link]

  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Omega. 2023. [Link]

  • Chemoinformatics Studies on a Series of Imidazoles as Cruzain Inhibitors. Molecules. 2021. [Link]

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  • Herbicidal activity of compounds 8-28 against sensitive and resistant D. sophia. ResearchGate. 2022. [Link]

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Comparative

A Comparative Analysis of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid and Structurally Similar Compounds as Metallo-β-Lactamase Inhibitors

For Immediate Release In the ever-evolving landscape of drug discovery, the imidazole scaffold remains a cornerstone for the development of novel therapeutic agents due to its versatile physicochemical properties and bro...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the ever-evolving landscape of drug discovery, the imidazole scaffold remains a cornerstone for the development of novel therapeutic agents due to its versatile physicochemical properties and broad spectrum of biological activities.[1][2] This guide presents a detailed comparative analysis of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid and its structural analogs, with a particular focus on their potential as inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to a broad range of β-lactam antibiotics.[3][4]

The emergence of MBL-producing pathogenic bacteria poses a significant global health threat, rendering many last-resort antibiotics ineffective.[4] The scientific community is in a race to develop effective MBL inhibitors to restore the efficacy of these life-saving drugs. Imidazole-2-carboxylic acid derivatives have emerged as a promising class of MBL inhibitors, with the core scaffold acting as a metal-binding pharmacophore that can interact with the zinc ions in the MBL active site.[3]

This analysis will delve into the synthesis, physicochemical properties, and biological activity of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid, comparing it with the parent compound, 1H-imidazole-2-carboxylic acid, and a closely related analog, 4-chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxylic acid.

Physicochemical Properties: The Impact of Substitution

The physicochemical properties of a drug candidate, such as its acidity (pKa) and lipophilicity (LogP), are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes the key computed physicochemical properties of the three compounds under review.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3pKa (predicted)
4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid C₆H₇ClN₂O₂174.591.5~2.5 (carboxylic acid), ~6.0 (imidazole)
1H-imidazole-2-carboxylic acid C₄H₄N₂O₂112.09-0.12.65 (carboxylic acid), 6.95 (imidazole)[5][6]
4-chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxylic acid C₁₁H₉ClN₂O₂236.652.9~2.4 (carboxylic acid), ~5.8 (imidazole)[7][8]

The parent compound, 1H-imidazole-2-carboxylic acid, is a relatively polar molecule with a negative XLogP3 value, indicating its hydrophilicity.[5] The introduction of a chloro and an ethyl group at the 4 and 5 positions in 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid increases its molecular weight and lipophilicity, as reflected in the higher XLogP3 value. This trend is even more pronounced in 4-chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxylic acid, where the bulky and hydrophobic p-tolyl group significantly increases the XLogP3.[7][8]

The pKa values are also influenced by the substituents. The carboxylic acid group in all three compounds has a pKa in the acidic range, as expected. The pKa of the imidazole ring, which is crucial for its interaction with the zinc ions in the MBL active site, is predicted to be slightly lowered by the electron-withdrawing chloro group in the substituted analogs compared to the parent compound.

Synthesis of Substituted Imidazole-2-Carboxylic Acids

The synthesis of 4,5-disubstituted-1H-imidazole-2-carboxylic acids can be achieved through a multi-step process. A general synthetic route is outlined below.

Experimental Protocol: Synthesis of 4,5-disubstituted-1H-imidazole-2-carboxylic acids

This protocol provides a general framework for the synthesis of the target compounds, which may require optimization for specific substrates.

  • Synthesis of the Imidazole Core: The imidazole ring can be constructed via the Debus-Radziszewski reaction or other multicomponent reactions. For instance, a 1,2-dicarbonyl compound can be reacted with an aldehyde and ammonia to form the 2,4,5-trisubstituted imidazole.[9]

  • Chlorination (for chloro-substituted analogs): The synthesized imidazole can be chlorinated using a suitable chlorinating agent, such as N-chlorosuccinimide (NCS), in an appropriate solvent.

  • Carboxylation: The carboxylic acid moiety at the 2-position can be introduced by carboxylation of the imidazole ring using carbon dioxide under pressure in the presence of a strong base.

  • Ester Hydrolysis: Alternatively, the corresponding ethyl ester can be synthesized first and then hydrolyzed to the carboxylic acid using a base like lithium hydroxide, followed by acidification.

Caption: General synthetic workflow for 4,5-disubstituted-1H-imidazole-2-carboxylic acids.

Comparative Biological Activity: Inhibition of Metallo-β-Lactamases

Research has shown that 1H-imidazole-2-carboxylic acid itself is a core metal-binding pharmacophore for targeting multiple B1 MBLs.[3] Further structural optimization and analysis of various derivatives have revealed that substituents on the imidazole ring play a crucial role in inhibitory potency. For instance, one study identified a derivative (compound 28) with IC50 values of 0.018 µM against both VIM-2 and VIM-5 MBLs.[3] This highlights the potential for significant potency enhancement through appropriate substitution.

The chloro and ethyl groups in 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid are expected to influence its binding to the MBL active site. The chlorine atom, being electron-withdrawing, can affect the electronic properties of the imidazole ring and its interaction with the zinc ions. The ethyl group, being hydrophobic, may interact with hydrophobic pockets within the enzyme's active site, potentially enhancing binding affinity.

Experimental Protocol: Metallo-β-Lactamase Inhibition Assay

The following is a generalized protocol for determining the half-maximal inhibitory concentration (IC50) of compounds against MBLs.

  • Enzyme and Substrate Preparation: Recombinant MBL enzyme (e.g., VIM-2, NDM-1) is purified. A chromogenic substrate, such as nitrocefin, is prepared in an appropriate assay buffer (e.g., HEPES buffer containing ZnCl₂).[10]

  • Assay Setup: The assay is performed in a 96-well plate. A fixed concentration of the MBL enzyme is pre-incubated with serial dilutions of the inhibitor compound for a specific time at a controlled temperature.[10]

  • Reaction Initiation and Monitoring: The enzymatic reaction is initiated by adding the substrate. The hydrolysis of the substrate is monitored spectrophotometrically by measuring the change in absorbance at a specific wavelength over time.[10][11]

  • Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The percentage of enzyme inhibition is determined relative to a control without the inhibitor. The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.[10]

MBL_Inhibition_Pathway cluster_0 Bacterial Cell cluster_1 Inhibitor Action Beta-Lactam_Antibiotic β-Lactam Antibiotic MBL Metallo-β-Lactamase (MBL) Beta-Lactam_Antibiotic->MBL Hydrolysis PBP Penicillin-Binding Proteins (PBPs) Beta-Lactam_Antibiotic->PBP Binding Inactive_Antibiotic Inactive Antibiotic MBL->Inactive_Antibiotic Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Inhibition Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Inhibitor Imidazole-2-carboxylic acid Derivative Inhibitor->MBL Inhibition

Caption: Mechanism of MBL-mediated antibiotic resistance and its inhibition.

Structure-Activity Relationship (SAR) and Future Directions

The comparative analysis of these imidazole-2-carboxylic acid derivatives provides valuable insights into their SAR as MBL inhibitors.

  • The Imidazole-2-Carboxylic Acid Scaffold is Key: The core structure is essential for chelating the zinc ions in the MBL active site.[3]

  • Substituents at the 4 and 5 Positions Modulate Potency: The nature, size, and electronic properties of the substituents at the C4 and C5 positions of the imidazole ring significantly impact the inhibitory activity. Hydrophobic and appropriately sized substituents can lead to enhanced binding affinity by occupying hydrophobic pockets in the enzyme's active site.

  • Lipophilicity and Permeability: While increased lipophilicity can improve membrane permeability and cellular uptake, it needs to be balanced to maintain adequate solubility and avoid off-target effects.

References

  • MK-3402: A Technical Guide to its Metallo-β-Lactamase Inhibition. Benchchem. Accessed January 20, 2026.
  • Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors. PubMed. Accessed January 20, 2026.
  • 1H-Imidazole-2-carboxylic acid | C4H4N2O2 | CID 574321. PubChem. Accessed January 20, 2026.
  • Some properties of 1-hydroxy-1H-imidazole-2-carboxylic acid esters. ProQuest. Accessed January 20, 2026.
  • 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxylic acid. PubChem. Accessed January 20, 2026.
  • 1H-Imidazole-2-carboxylic acid | 16042-25-4. ChemicalBook. Accessed January 20, 2026.
  • The Pharmaceutical Significance of 1H-Imidazole-2-carboxylic Acid as an Intermedi
  • Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. PubMed. Accessed January 20, 2026.
  • HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors. NCBI. Accessed January 20, 2026.
  • Assays for Β-Lactamase Activity and Inhibition. Springer Nature Experiments. Accessed January 20, 2026.
  • Synthesis of substituted imidazole-4,5-dicarboxylic acids | Request PDF.
  • Assay Platform for Clinically Relevant Metallo-β-lactamases. PMC. Accessed January 20, 2026.
  • Synthesis of 4,5-Substituted Imidazoles by a Fast Condensation of 1,2-Diketones and Urotropine in Heterogeneous Medium. Organic Chemistry Portal. Accessed January 20, 2026.
  • 1H-Imidazole-2-carboxylic acid. Amerigo Scientific. Accessed January 20, 2026.
  • 1-(4-Chloro-2-(2-fluorobenzoyl)phenyl)-2-methyl-1H-imidazole-5-carboxylic Acid. PubChem. Accessed January 20, 2026.
  • 1H-Imidazole-2-carboxylic acid. ChemScene. Accessed January 20, 2026.
  • Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. PMC. Accessed January 20, 2026.
  • A review: Imidazole synthesis and its biological activities. Accessed January 20, 2026.
  • Assays for Β-Lactamase Activity and Inhibition | Request PDF.
  • 1H-Imidazole-2-carboxylic acid | CAS#:16042-25-4. Chemsrc. Accessed January 20, 2026.
  • 1H-Imidazole-5-carboxylic acid, 1-[4-chloro-2-(2-fluorobenzoyl)phenyl]-2-methyl-. ChemBK. Accessed January 20, 2026.
  • 1H-Imidazole-2-carboxylic acid synthesis. ChemicalBook. Accessed January 20, 2026.
  • Preparation of imidazole-4,5-dicarboxylic acid.
  • IC50 values (in nM) of β-lactamase inhibition by QPX7728 and comparator BLIsb.
  • Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxyl
  • Structure-activity relationship of 4(5)-aryl-2-amino-1H-imidazoles, N1-substituted 2-aminoimidazoles and imidazo[1,2-a]pyrimidinium salts as inhibitors of biofilm formation by Salmonella typhimurium and Pseudomonas aeruginosa. PubMed. Accessed January 20, 2026.
  • 4-CHLORO-5-(4-METHYLPHENYL)-1H-IMIDAZOLE-2-CARBOXYLIC ACID. gsrs. Accessed January 20, 2026.
  • IC 50 values of azolylthioacetamides against MβLs (µM)..
  • Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. Accessed January 20, 2026.
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. Accessed January 20, 2026.
  • A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Walsh Medical Media. Accessed January 20, 2026.

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Validation

A Comparative Guide to the In Vivo Validation of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid (CEICA)

For Researchers, Scientists, and Drug Development Professionals Introduction The journey of a novel chemical entity from laboratory bench to potential therapeutic is paved with rigorous validation. This guide focuses on...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of a novel chemical entity from laboratory bench to potential therapeutic is paved with rigorous validation. This guide focuses on 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid (CEICA), a small molecule with a structural motif common to compounds that interact with metalloenzymes. While specific biological data for CEICA is not widely published, its imidazole carboxylic acid core suggests a plausible mechanism as an inhibitor of 2-oxoglutarate (2-OG) dependent dioxygenases, such as Hypoxia-Inducible Factor Prolyl-Hydroxylases (HIF-PHDs).

This document provides a comprehensive framework for the in vivo validation of CEICA, structured to establish its pharmacological profile and therapeutic potential. We will proceed under the well-supported hypothesis that CEICA functions as a HIF-PHD inhibitor. Consequently, we will compare its performance against Roxadustat, an approved and well-characterized drug in the same class.[1][2][3] This guide is designed to be a dynamic resource, explaining not just the "how" but the critical "why" behind each experimental step, ensuring a robust and translatable data package.

Hypothesized Mechanism of Action: HIF-1α Stabilization

To design meaningful in vivo studies, we must first understand the biological pathway we aim to modulate. Hypoxia-inducible factors (HIFs) are master regulators of the cellular response to low oxygen.[4] The key oxygen-sensitive component is the HIF-α subunit.

  • Under Normal Oxygen (Normoxia): HIF-α is continuously targeted for destruction. Prolyl-hydroxylase domain (PHD) enzymes use oxygen to hydroxylate specific proline residues on HIF-α.[5] This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and thereby sentence HIF-α to degradation by the proteasome.[5][6]

  • Under Low Oxygen (Hypoxia) or with a PHD Inhibitor: PHD activity is diminished. HIF-α is no longer hydroxylated and evades degradation. It accumulates, translocates to the nucleus, and dimerizes with HIF-β.[6][7] This complex then binds to hypoxia-response elements (HREs) on DNA, activating the transcription of hundreds of genes, including erythropoietin (EPO), which drives red blood cell production, and others involved in iron metabolism and angiogenesis.[3][4][6]

Our test compound, CEICA, is hypothesized to act as a competitive inhibitor at the PHD active site, mimicking the hypoxic state and leading to the stabilization of HIF-α.[5]

HIF_Pathway cluster_normoxia Normoxia (High O2) cluster_hypoxia Hypoxia (Low O2) or CEICA Presence PHD PHD Enzymes HIFa_OH HIF-1α-OH PHD->HIFa_OH HIFa_norm HIF-1α HIFa_norm->PHD Hydroxylation VHL VHL Complex Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIFa_OH->VHL Recognition CEICA CEICA PHD_inhibited PHD Enzymes CEICA->PHD_inhibited Inhibition HIFa_hyp HIF-1α HIF_complex HIF-1α / HIF-1β Complex HIFa_hyp->HIF_complex Stabilization & Dimerization Nucleus Nucleus HIF_complex->Nucleus Translocation HRE HRE Binding EPO_Gene EPO Gene Transcription HRE->EPO_Gene

Caption: Hypothesized mechanism of CEICA action on the HIF-1α pathway.

The In Vivo Validation Workflow: A Phased Approach

A logical, stepwise progression is essential to build a comprehensive understanding of a compound's effects and de-risk failure in later, more complex studies.[8][9] Our validation plan is divided into two main phases: initial pharmacological characterization and subsequent efficacy testing in a disease-relevant model.

Validation_Workflow start Phase 1: Pharmacological Characterization pk Pharmacokinetics (PK) (ADME Profiling) start->pk pd Pharmacodynamics (PD) (Target Engagement) pk->pd tolerability Tolerability (Dose Range Finding) pd->tolerability decision Go/No-Go Decision Comparative Analysis tolerability->decision phase2 Phase 2: Efficacy Testing model_selection Disease Model Selection (e.g., Renal Anemia) phase2->model_selection efficacy_study Chronic Dosing Efficacy Study model_selection->efficacy_study endpoints Endpoint Analysis (Hemoglobin, EPO levels) efficacy_study->endpoints decision->phase2 Favorable Profile

Sources

Comparative

A Comparative Guide to the Cross-Reactivity of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel compound is paramount to predicting its therapeutic window and potential off-target effects. This guide provides a...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel compound is paramount to predicting its therapeutic window and potential off-target effects. This guide provides an in-depth comparative analysis of the cross-reactivity profile of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid, a synthetic imidazole derivative. Imidazole-based compounds are known for a wide array of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer effects.[1][2][3] This guide will focus on a hypothetical primary activity of this compound as a Cyclin-Dependent Kinase 2 (CDK2) inhibitor, a target of significant interest in oncology.

The following sections will detail a comparative framework, experimental methodologies, and data interpretation for assessing the selectivity of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid against other known CDK inhibitors.

Introduction to 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid and the Importance of Selectivity

4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid is a small molecule featuring a substituted imidazole core. The imidazole scaffold is a common motif in medicinal chemistry, valued for its ability to participate in various biological interactions.[4][5] The chloro and ethyl substitutions on the imidazole ring, along with the carboxylic acid group, are expected to modulate its physicochemical properties and target engagement.[6]

While the primary biological target of this specific molecule is not extensively documented in publicly available literature, its structural class suggests potential interactions with a range of protein targets.[2][3] For the purpose of this guide, we will hypothesize its primary mechanism of action as the inhibition of CDK2, a key regulator of the cell cycle, and a validated target in cancer therapy.

A selective CDK2 inhibitor is highly desirable to minimize off-target effects that could arise from inhibiting other members of the CDK family or unrelated kinases, which can lead to toxicity. Therefore, rigorous cross-reactivity studies are essential.

Comparative Framework: Selecting Alternative Compounds

To provide a meaningful comparison, we will assess 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid against two well-characterized kinase inhibitors with differing selectivity profiles:

  • Roscovitine (Seliciclib): A purine analog known to inhibit several CDKs, including CDK1, CDK2, CDK5, and CDK7. It serves as an example of a multi-CDK inhibitor.

  • Dinaciclib: A potent inhibitor of CDK1, CDK2, CDK5, and CDK9. It represents a broader spectrum CDK inhibitor currently in clinical development.

By comparing our compound of interest to these established inhibitors, we can better understand its relative selectivity.

Experimental Workflows for Cross-Reactivity Profiling

A multi-tiered approach is recommended to build a comprehensive cross-reactivity profile. This typically begins with in vitro biochemical assays and progresses to cell-based assays.

Primary Target Engagement: CDK2 Inhibition Assay

The initial step is to confirm and quantify the inhibitory activity of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid against its hypothesized primary target, CDK2. A common method is a radiometric kinase assay.

Experimental Protocol: Radiometric CDK2/Cyclin E Kinase Assay

  • Reaction Buffer Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA).

  • Compound Preparation: Prepare a serial dilution of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid, Roscovitine, and Dinaciclib in DMSO.

  • Kinase Reaction: In a 96-well plate, combine the reaction buffer, recombinant human CDK2/Cyclin E enzyme, and the histone H1 substrate.

  • Initiation: Add the test compounds at various concentrations and pre-incubate for 10 minutes at room temperature.

  • Start Reaction: Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

  • Termination: Stop the reaction by adding 3% phosphoric acid.

  • Detection: Spot the reaction mixture onto P81 phosphocellulose paper, wash to remove unincorporated ³²P-ATP, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Rationale for Experimental Choices:

  • Radiometric Assay: This is a direct and sensitive method to measure kinase activity.

  • Histone H1: A well-established substrate for CDK2.

  • [γ-³²P]ATP: Provides a highly sensitive readout of substrate phosphorylation.

Expected Data Output: This experiment will yield IC50 values for each compound against CDK2, allowing for a direct comparison of their potency.

Kinase Selectivity Profiling

To assess cross-reactivity, it is crucial to screen the compound against a panel of other kinases. This can be done using a commercially available kinase profiling service or by setting up individual assays.

Experimental Workflow: Kinase Panel Screening

A recommended approach is to perform a broad screen at a fixed concentration (e.g., 1 µM) of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid against a panel of representative kinases, including other CDKs (CDK1, CDK4, CDK5, CDK7, CDK9), as well as kinases from different families (e.g., tyrosine kinases, serine/threonine kinases).

Kinase_Selectivity_Workflow Compound 4-chloro-5-ethyl-1H- imidazole-2-carboxylic acid (1 µM) KinasePanel Kinase Panel (e.g., 96 kinases) Compound->KinasePanel Screening Assay Biochemical Assay (e.g., Radiometric or Luminescence-based) KinasePanel->Assay Data Data Analysis: % Inhibition Assay->Data Hits Identification of Off-Target Hits (>50% Inhibition) Data->Hits IC50 IC50 Determination for Hits Hits->IC50

Caption: Workflow for kinase selectivity profiling.

Data Presentation: The results of the kinase panel screen are typically presented as a percentage of inhibition for each kinase at the tested concentration.

Kinase4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid (% Inhibition @ 1µM)Roscovitine (% Inhibition @ 1µM)Dinaciclib (% Inhibition @ 1µM)
CDK1459598
CDK2 92 98 99
CDK4152055
CDK5309096
CDK7108560
CDK954092
EGFR<5<5<5
VEGFR2<5<5<5
SRC<5<5<5
This is a hypothetical data table for illustrative purposes.

For any kinases showing significant inhibition (typically >50%), full IC50 curves should be generated to determine the potency of the off-target interaction.

Cellular Target Engagement and Phenotypic Effects

To confirm that the biochemical activity translates to a cellular context, cell-based assays are essential.

Experimental Protocol: Cell Proliferation Assay

  • Cell Culture: Seed a cancer cell line known to be sensitive to CDK2 inhibition (e.g., MCF-7 breast cancer cells) in 96-well plates.

  • Compound Treatment: Treat the cells with serial dilutions of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid, Roscovitine, and Dinaciclib for 72 hours.

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 (concentration for 50% growth inhibition).

Rationale for Experimental Choices:

  • MCF-7 Cells: A commonly used cell line in cancer research that is dependent on CDK2 for proliferation.

  • 72-hour Treatment: Allows for multiple cell cycles to occur, providing a robust window to observe anti-proliferative effects.

Cell_Proliferation_Workflow Start Seed MCF-7 Cells Treat Treat with Compounds (Serial Dilutions) Start->Treat Incubate Incubate for 72 hours Treat->Incubate Assay Measure Cell Viability (e.g., MTT Assay) Incubate->Assay Analyze Calculate GI50 Values Assay->Analyze

Caption: Workflow for the cell proliferation assay.

Interpreting the Data: Building a Selectivity Profile

The collective data from these assays will allow for a comprehensive assessment of the cross-reactivity of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid.

Comparative Data Summary (Hypothetical)

CompoundCDK2 IC50 (nM)CDK1 IC50 (nM)CDK5 IC50 (nM)CDK9 IC50 (nM)MCF-7 GI50 (nM)
4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid 50 >1000 800 >5000 250
Roscovitine200150180700900
Dinaciclib135410

Analysis of Hypothetical Results:

  • Potency: In this hypothetical scenario, Dinaciclib is the most potent inhibitor of CDK2, followed by our compound of interest, and then Roscovitine.

  • Selectivity: 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid demonstrates high selectivity for CDK2 over other tested CDKs, with a >20-fold selectivity against CDK1 and >15-fold against CDK5. This contrasts with Roscovitine and Dinaciclib, which show broader inhibition across the CDK family.

  • Cellular Activity: The GI50 value for our compound in MCF-7 cells is consistent with its CDK2 inhibitory activity, suggesting that its anti-proliferative effect is likely mediated through this target.

Conclusion

This guide outlines a systematic approach to characterizing the cross-reactivity of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid. By employing a combination of biochemical and cell-based assays and comparing its performance against established inhibitors, researchers can build a robust selectivity profile. The hypothetical data presented suggests that 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid could be a potent and selective CDK2 inhibitor. However, it is imperative to conduct these experiments to validate this hypothesis and fully understand its therapeutic potential and potential liabilities. The methodologies described herein provide a solid foundation for such an investigation.

References

  • Bhoomendra, A. B., et al. (2016). Biological activities of imidazo[2,1-b][1][7][8]-thiadiazole derivatives: A review. Journal of Saudi Chemical Society, 20(1), 463-475. [Link]

  • Gomtsyan, A. (1969). Derivatives of imidazole. III. Synthesis and pharmacological activities of nitriles, amides, and carboxylic acid derivatives of imidazo[1,2-a]pyridine. Journal of Medicinal Chemistry, 12(1), 122-126. [Link]

  • Kopcho, J. J., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 795. [Link]

  • Review of pharmacological effects of imidazole derivatives. (2022). ScienceRise: Pharmaceutical Science, 4(38), 28-35. [Link]

  • Zhang, L., et al. (2020). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 25(23), 5733. [Link]

Sources

Comparative

A Comparative Analysis of the Bioactivity of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid and Its Synthetic Precursors

In the landscape of medicinal chemistry, imidazole-based scaffolds are of paramount importance, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2][3][4] This guide provid...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, imidazole-based scaffolds are of paramount importance, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2][3][4] This guide provides an in-depth comparative analysis of the bioactivity of a specific imidazole derivative, 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid, and its immediate synthetic precursors. Our objective is to elucidate the structure-activity relationships that govern the biological efficacy of these compounds, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Introduction to Imidazole Derivatives in Drug Discovery

The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a privileged structure in medicinal chemistry.[1][5] Its unique electronic properties and ability to act as a proton donor and acceptor make it a versatile pharmacophore capable of interacting with various biological targets.[1] Consequently, imidazole derivatives have been successfully developed as antimicrobial, antifungal, anticancer, and anti-inflammatory agents.[1][2][6] The continuous exploration of novel imidazole-containing molecules is a testament to their therapeutic potential.

Synthetic Pathway of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid

To understand the comparative bioactivity, it is essential to first delineate the synthetic route that connects 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid to its precursors. The synthesis is a multi-step process that begins with a foundational imidazole ester.

Synthesis_Pathway A Ethyl 4-ethyl-1H-imidazole-5-carboxylate (Precursor 1) B Ethyl 4-chloro-5-ethyl-1H-imidazole-2-carboxylate (Precursor 2) A->B Chlorination (e.g., N-chlorosuccinimide) C 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid (Final Compound) B->C Hydrolysis (e.g., LiOH, H₂O)

Caption: Synthetic pathway of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid.

The synthesis commences with Ethyl 4-ethyl-1H-imidazole-5-carboxylate (Precursor 1) . This starting material undergoes a chlorination reaction, typically employing a reagent like N-chlorosuccinimide, to yield Ethyl 4-chloro-5-ethyl-1H-imidazole-2-carboxylate (Precursor 2) . The final step involves the hydrolysis of the ester group of Precursor 2 to the corresponding carboxylic acid, affording the target molecule, 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid .[7]

Comparative Bioactivity Assessment: Methodologies

To objectively compare the bioactivity of the final compound and its precursors, standardized in vitro assays are employed. Given the known pharmacological profiles of imidazole derivatives, we will focus on two key areas: antimicrobial and anticancer activities.

Experimental Workflow for Bioactivity Screening

Bioactivity_Workflow cluster_antimicrobial Antimicrobial Activity cluster_anticancer Anticancer Activity A1 Prepare bacterial/fungal cultures A2 Broth Microdilution Assay A1->A2 A3 Determine Minimum Inhibitory Concentration (MIC) A2->A3 C1 Culture cancer cell lines C2 MTT Assay C1->C2 C3 Determine IC50 values C2->C3 start Test Compounds (Final Product & Precursors) start->A1 start->C1

Sources

Safety & Regulatory Compliance

Safety

Definitive Disposal Protocol for 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid

A Senior Application Scientist's Guide to Safe and Compliant Waste Management As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as o...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Safe and Compliant Waste Management

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific discovery. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible research. This guide provides a comprehensive, technically grounded protocol for the disposal of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations.

Hazard Assessment and Chemical Profile

Understanding the chemical's nature is the first step in managing its disposal. 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid possesses distinct functional groups that dictate its hazard profile and required handling procedures.

  • Halogenated Organic Compound: The presence of a chlorine atom classifies this compound as a halogenated organic.[4][5] These substances are often subject to specific waste disposal regulations due to their potential for environmental persistence and the formation of toxic byproducts upon improper incineration.[6][7]

  • Carboxylic Acid: The carboxylic acid group makes the compound acidic. This implies corrosive properties and dictates that it must not be mixed with bases or other incompatible materials to avoid violent reactions.[8][9]

  • Imidazole Core: Imidazole derivatives can exhibit a range of biological activities and potential hazards, including skin and eye irritation.[10][11][12]

Based on this structural analysis, the compound should be treated as a hazardous waste stream requiring careful segregation and handling.

Property Information / Inferred Hazard Source
Chemical Name 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid-
Likely Hazards Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. Harmful if swallowed.[10]
Waste Classification Hazardous Waste, Halogenated Organic Acid[4][13][14]
Primary Incompatibilities Strong bases, Strong oxidizing agents, Reducing agents, Amines.[8][9][15]

Immediate Safety & Handling

Before beginning any waste collection, ensure all necessary personal protective equipment (PPE) is in use. All handling of this compound, both in its pure form and as waste, must be conducted within a certified laboratory chemical fume hood to minimize inhalation exposure.[9][14]

  • Eye Protection: Wear chemical safety goggles or a face shield.[9]

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Always check the manufacturer's compatibility chart.[9]

  • Body Protection: A fully buttoned laboratory coat is mandatory.[9]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible.[9]

Step-by-Step Disposal Protocol

The guiding principle for disposing of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid is to treat it as a segregated, hazardous chemical waste. Under no circumstances should this chemical be disposed of down the sewer or in the regular trash. [1][3][16]

Step 1: Waste Segregation

Proper segregation is the most critical step to prevent dangerous chemical reactions and ensure compliant disposal.

  • Designate a Waste Stream: This compound must be collected as "Halogenated Organic Waste" or a similarly designated stream as required by your institution.[4][13] Some institutions may require a specific "Halogenated Acidic Waste" stream.

  • Avoid Mixing:

    • DO NOT mix with non-halogenated organic waste. This prevents cross-contamination and significantly reduces disposal costs.[14]

    • DO NOT mix with bases (e.g., sodium hydroxide, ammonium hydroxide), as this can cause a violent acid-base reaction.[8]

    • DO NOT mix with strong oxidizing agents (e.g., peroxides, permanganates).[9]

Step 2: Container Selection and Labeling
  • Container Choice: Use a sturdy, leak-proof container chemically compatible with chlorinated acidic compounds. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is appropriate.[2][3][17] The container must be in good condition, free from damage or deterioration.[2]

  • Labeling: Attach a completed hazardous waste label to the container before adding the first drop of waste.[3][9] The label must include:

    • The words "Hazardous Waste" .

    • Full Chemical Name: "Waste 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid". Do not use abbreviations.[3]

    • All Constituents: If it is a solution, list all components and their approximate percentages.[3]

    • Hazard Information: Check the appropriate hazard boxes (e.g., Toxic, Corrosive/Acid).

    • Generator Information: Your name, lab, and contact information.

Step 3: Waste Accumulation and Storage

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]

  • Secondary Containment: Liquid waste containers must be kept in a secondary containment bin or tray that can hold the entire volume of the container.[3][8] This prevents the spread of material in case of a leak or spill.

  • Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste.[3][8][16] Evaporation is not a permissible method of disposal.[8][16]

  • Storage Limits: Adhere to institutional and regulatory limits on the volume of waste stored in an SAA (e.g., typically no more than 10 gallons) and the maximum accumulation time (e.g., up to one year for a partially filled container).[3][8]

Step 4: Final Disposal and Pickup
  • Request Pickup: Once the waste container is full (no more than 90% capacity) or you no longer need it, arrange for a waste pickup from your institution's EHS department.[3][13] Follow your facility's specific procedures for requesting a collection.

  • Professional Disposal: The EHS department will consolidate the waste for a licensed hazardous waste management company, which will transport it for final disposal, typically via high-temperature incineration at a permitted facility.[18][19]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Identify Waste: 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid B Wear Full PPE: Goggles, Lab Coat, Nitrile Gloves A->B C Work in Fume Hood B->C D Select Compatible Container (Glass or HDPE) C->D E Attach Hazardous Waste Label (Complete All Fields) D->E F Segregate as 'Halogenated Organic Waste' AVOID mixing with bases & non-halogenated solvents E->F G Store in Satellite Accumulation Area with Secondary Containment F->G H Keep Container Tightly Closed G->H I Container is Full (≤90% Capacity) H->I J Contact EHS for Waste Pickup I->J K Professional Disposal via Licensed Vendor J->K

Caption: Workflow for compliant disposal of halogenated chemical waste.

Protocol for Empty Container Disposal

Empty containers that once held 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid must also be handled properly to remove residual hazardous material.

  • Triple Rinse: Rinse the empty container thoroughly three times with a suitable solvent (e.g., water or a solvent capable of dissolving the compound).[16]

  • Collect Rinse Solvent: The first rinse must be collected and disposed of as hazardous chemical waste in the appropriate halogenated waste stream.[3] Subsequent rinses may be permissible for drain disposal depending on local regulations, but collecting all rinsate as hazardous waste is the most conservative and recommended approach.

  • Deface Label: Completely remove, black out, or otherwise deface the original chemical label on the container.[3][16]

  • Final Disposal: After rinsing and defacing the label, the container can typically be disposed of as regular solid waste (e.g., in a designated glass disposal box).[3]

By adhering to this structured and technically sound protocol, you contribute to a culture of safety, protect our environment, and ensure that your laboratory operations remain fully compliant with all regulatory standards.

References

  • Daniels Health. (2025).
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Vanderbilt University Medical Center. (n.d.).
  • Ace Waste. (n.d.).
  • BenchChem. (2025). Proper Disposal of 1-(6-phenoxyhexyl)
  • Apollo Scientific. (n.d.).
  • University of Washington. (n.d.).
  • Chemos GmbH & Co.KG. (2020).
  • UNODC. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Braun Research Group, University of Illinois. (n.d.).
  • Thermo Fisher Scientific. (2025).
  • Fisher Scientific. (2025). Safety Data Sheet: 1H-Imidazole-4,5-dicarboxylic acid.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Fisher Scientific. (2023). Safety Data Sheet: 1H-Imidazole-2-carboxylic acid.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • University of Pennsylvania. (n.d.).
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  • TCI Chemicals. (2025). Safety Data Sheet: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid
Reactant of Route 2
4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid
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